Rrx-001
Description
Nibrozetone is a dinitroazetidine derivative with potential radiosensitizing activity. Upon administration, nibrozetone is able to dilate blood vessels, thereby increasing tumor blood flow and thus improving oxygenation to the tumor site. By increasing oxygen levels, these tumor cells may be more susceptible to radiation therapy. Tumor hypoxia is correlated with tumor aggressiveness, metastasis and resistance to radiotherapy.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.
has antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3,3-dinitroazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODKFOVZURLVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CBr)([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925206-65-1 | |
| Record name | RRX-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925206651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RRx-001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RRX-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RPW6SU9SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RRx-001 Mechanism of Action in Normoxia: A Technical Guide
Introduction
RRx-001 is a novel, first-in-class small molecule with a paradoxical dual mechanism of action. Under normoxic conditions, prevalent in healthy tissues, it functions primarily as a potent cytoprotective agent by activating antioxidant pathways and inhibiting inflammatory responses. This contrasts with its activity in the hypoxic tumor microenvironment, where it acts as a pro-oxidant and cytotoxic agent. This technical guide provides an in-depth exploration of the core mechanisms of this compound in a normoxic setting, focusing on the signaling pathways, experimental validation, and quantitative data relevant to researchers and drug development professionals.
Core Mechanisms of Action in Normoxia
Under normoxic conditions, the chemical structure of this compound is stable, and its primary activities are centered around the modulation of two critical cellular pathways: the Nrf2 antioxidant response pathway and the NLRP3 inflammasome pathway.[1][2][3]
Activation of the Keap1-Nrf2 Antioxidant Pathway
A primary mechanism of this compound in normal tissues is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1][4]
-
Interaction with Keap1: In its inactive state, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, being an electrophile, is believed to covalently modify a key cysteine residue (cysteine 151) on Keap1.[1][5] This modification disrupts the Keap1-Nrf2 complex.
-
Nrf2 Translocation and Gene Expression: The dissociation from Keap1 allows Nrf2 to translocate to the nucleus.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.
-
Cytoprotective Effect: This leads to the upregulation of several antioxidant and detoxifying enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalases.[1][3] The induction of these genes fortifies normal cells against oxidative stress, which is the basis for this compound's protective effects against the toxicities of chemotherapy and radiation.[2][4][6]
Inhibition of the NLRP3 Inflammasome Pathway
Chronic inflammation is a driver of many diseases, and the NLRP3 inflammasome is a key mediator of this process. This compound acts as a potent, direct inhibitor of the NLRP3 inflammasome under normoxic conditions.[1][2][3]
-
Inhibition of Priming (Signal 1): The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," involves the upregulation of NLRP3 and pro-IL-1β, typically through the NF-κB pathway. This compound has been shown to inhibit the activation of Transforming growth factor-β-activated kinase 1 (TAK1), an upstream regulator of NF-κB, thereby suppressing this priming step.[1][5]
-
Inhibition of Assembly (Signal 2): The second step involves the assembly of the inflammasome complex. This compound covalently binds to cysteine 409 in the NACHT domain of the NLRP3 protein.[1][5] This binding sterically hinders the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a necessary step for inflammasome oligomerization and activation.[1][5] By blocking assembly, this compound prevents the activation of caspase-1 and the subsequent cleavage and release of pro-inflammatory cytokines IL-1β and IL-18.[1]
Quantitative Data Summary
The activity of this compound has been quantified across various cell lines and assays.
Table 1: In Vitro Cytotoxicity of this compound on Hepatocellular Carcinoma (HCC) Cells Data demonstrates the dose- and time-dependent inhibitory effect of this compound on cancer cell proliferation under normoxic culture conditions.
| Cell Line | 24h IC₅₀ (µmol/L) | 48h IC₅₀ (µmol/L) | 72h IC₅₀ (µmol/L) |
| Huh7 | 7.55 | 5.67 | 5.33 |
| Hepa1-6 | 11.53 | 8.03 | 5.09 |
| MHCC97H | 20.72 | 18.38 | 16.02 |
| Source: Data derived from CCK8 assays.[7] |
Table 2: Effects of this compound on Key Regulatory Proteins in Normal vs. Cancer Cells This table summarizes the differential effects of this compound that lead to protection in normal cells and apoptosis in cancer cells.
| Protein | Function | Effect in Normal Cells (e.g., Caco2) | Effect in Cancer Cells (e.g., HCT-116) |
| Nrf2 | Antioxidant Response | ▲ Upregulation & Nuclear Translocation | ▲ Upregulation & Nuclear Translocation |
| NQO1 | Detoxifying Enzyme | ▲ Upregulation | - |
| Bcl-2 | Anti-apoptotic | - | ▼ Downregulation |
| Bax | Pro-apoptotic | - | ▲ Upregulation |
| Cleaved PARP | Apoptosis Marker | - | ▲ Upregulation |
| Source: Data derived from Western blot analyses.[4][6] |
Experimental Protocols
The mechanisms of this compound have been elucidated through several key in vitro experiments.
Cell Viability Assay (CCK8/MTT)
-
Objective: To determine the cytotoxic effect of this compound on cell proliferation.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., Huh7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and cultured for 24 hours.[7]
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO) and incubated for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: 10 µL of CCK8 or MTT reagent is added to each well, followed by incubation for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured using a microplate reader at 450 nm (for CCK8) or 570 nm (for MTT after solubilization).
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined using non-linear regression analysis.[7]
-
Western Blot Analysis
-
Objective: To measure the change in protein expression levels (e.g., Nrf2, Bcl-2, Bax) following this compound treatment.
-
Methodology:
-
Cell Lysis: Cells are treated with this compound (e.g., 5 µM for 24 hours) or vehicle. After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-Bcl-2, anti-β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[4][6]
-
Colony-Forming Assay
-
Objective: To assess the long-term effect of this compound on the reproductive viability and survival of single cells.
-
Methodology:
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells) is seeded onto 6-well plates.
-
Treatment: Cells are exposed to this compound for a defined period (e.g., 24 hours).
-
Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days, allowing single cells to grow into colonies.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: Colonies containing more than 50 cells are counted. The surviving fraction is calculated by normalizing the number of colonies in the treated group to that of the control group.[4][6]
-
References
- 1. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 3. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
RRx-001 Fragmentation in Hypoxic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RRx-001 is a novel, first-in-class small molecule with a unique dual mechanism of action that is dependent on the local tumor microenvironment. In normoxic, healthy tissues, it exhibits cytoprotective effects. However, within the hypoxic and reductive milieu characteristic of solid tumors, this compound undergoes fragmentation of its dinitroazetidine ring. This process unleashes a cascade of cytotoxic events, primarily through the release of nitric oxide (NO) and other reactive nitrogen and oxygen species (RNS/ROS). This guide provides a detailed technical overview of the core mechanisms of this compound fragmentation in hypoxic environments, including experimental protocols to study this phenomenon and its downstream effects, quantitative data on its cytotoxic activity, and visualizations of the key signaling pathways involved.
Core Mechanism: Hypoxia-Induced Fragmentation of this compound
This compound is a chimeric molecule composed of a targeting moiety and a payload, a conformationally constrained dinitroazetidine ring, connected by a stable amide linker.[1][2] The dinitroazetidine ring is the key to its hypoxia-activated cytotoxicity. Under normoxic conditions, the ring is stable. However, in the hypoxic and reductive environment of tumors, the ring fragments.[1][2] This fragmentation is a radical process that releases therapeutically active metabolites, including nitric oxide (NO), NO-related species, and carbon-centered radicals.[1][2]
This targeted release of cytotoxic agents in the tumor microenvironment is a key feature of this compound's therapeutic strategy, minimizing systemic toxicity while maximizing anti-tumor efficacy.
Quantitative Data: In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-proliferative activity.
| Cell Line | Cell Type | IC50 (µmol/L) |
| SCC VIIa | Squamous Cell Carcinoma | 1.8 |
| 22B | Oral Squamous Cell Carcinoma | 2.3 |
| PANC-1 | Pancreatic Carcinoma | 2.3 |
| M21 | Melanoma | 2.6 |
| A549 | Lung Carcinoma | 2.6 |
| HT-29 | Colon Carcinoma | 2.6 |
| U87 | Glioblastoma | 2.6 |
| PC-3 | Prostate Carcinoma | 3.5 |
| HCT-116 | Colorectal Carcinoma | 3.9 |
| OVCAR-3 | Ovarian Carcinoma | 4.1 |
| NCI-H460 | Large Cell Lung Cancer | 6.0 |
| Huh7 (24h) | Hepatocellular Carcinoma | 7.55 |
| Huh7 (48h) | Hepatocellular Carcinoma | 5.67 |
| Huh7 (72h) | Hepatocellular Carcinoma | 5.33 |
| Hepa1-6 (24h) | Hepatocellular Carcinoma | 11.53 |
| Hepa1-6 (48h) | Hepatocellular Carcinoma | 8.03 |
| Hepa1-6 (72h) | Hepatocellular Carcinoma | 5.09 |
| MHCC97H (24h) | Hepatocellular Carcinoma | 20.72 |
| MHCC97H (48h) | Hepatocellular Carcinoma | 18.38 |
| MHCC97H (72h) | Hepatocellular Carcinoma | 16.02 |
Table 1: IC50 values of this compound in various cancer cell lines.[1][3]
Experimental Protocols
Quantification of Nitric Oxide Release using the Griess Assay
This protocol describes the indirect measurement of NO production by quantifying its stable breakdown products, nitrite (NO₂) and nitrate (NO₃).
Materials:
-
Griess Reagent I (Sulfanilamide solution)
-
Griess Reagent II (N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Nitrate Reductase
-
NADH
-
Nitrate and Nitrite Standards
-
96-well microplate reader
-
Cell culture medium or other biological samples treated with this compound under normoxic and hypoxic conditions.
Procedure:
-
Sample Preparation: Collect cell culture supernatants or other biological fluids from cells treated with this compound under hypoxic and normoxic conditions.
-
Nitrate to Nitrite Conversion: To measure total NO production, nitrate in the samples must be converted to nitrite. In a 96-well plate, add samples, nitrate standards, NADH, and nitrate reductase. Incubate at 37°C for 30 minutes.[4]
-
Griess Reaction: Add Griess Reagent I to all wells, followed by Griess Reagent II.[4]
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.[5][6]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[4][7]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated from the nitrite standards.
Analysis of this compound Fragmentation Products by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to identify and quantify this compound and its fragmentation products in biological matrices.
Principle: This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by mass analysis for identification and quantification. By comparing the mass spectra of samples from hypoxic and normoxic conditions, the fragmentation products of this compound can be identified. While a specific detailed protocol for this compound is proprietary, the general approach involves:
-
Sample Preparation: Extraction of this compound and its metabolites from cell lysates or plasma.
-
Chromatographic Separation: Use of a suitable C18 column with a gradient of organic solvent (e.g., acetonitrile) and water, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: Utilization of a tandem mass spectrometer operating in positive or negative ion mode, with collision-induced dissociation to generate fragmentation patterns for structural elucidation. Diagnostic fragmentation filtering can be used to screen for compounds with similar structural features.[8]
Western Blot Analysis of the ATM/p53/γH2AX Signaling Pathway
This protocol details the detection of key proteins involved in the DNA damage response pathway activated by this compound-induced oxidative stress.
Materials:
-
Cells treated with this compound under hypoxic conditions.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-p53, anti-phospho-H2AX (Ser139) (γH2AX), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated cells on ice with lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Signaling Pathways and Visualizations
The fragmentation of this compound in a hypoxic environment initiates a cascade of intracellular events, leading to apoptosis. A key pathway involved is the DNA Damage Response (DDR).
This compound Fragmentation and NO Release
Caption: Hypoxia-induced fragmentation of this compound's dinitroazetidine ring.
Downstream Apoptotic Signaling Pathway
The release of NO and other reactive species from this compound fragmentation leads to oxidative stress, DNA damage, and subsequent activation of the ATM/p53/γH2AX pathway, culminating in apoptosis.
Caption: this compound induced DNA damage response and apoptotic pathway.
Experimental Workflow for Investigating this compound's Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 3. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. fn-test.com [fn-test.com]
- 6. Protocol Griess Test [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Natural Product Discovery with LC-MS/MS Diagnostic Fragmentation Filtering: Application for Microcystin Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H2AX Is Required for Cell Cycle Arrest via the p53/p21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Death Receptor-Induced Activation of the Chk2- and Histone H2AX-Associated DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
RRx-001: A Potent and Selective NLRP3 Inflammasome Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of chronic diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative and cardiometabolic diseases. RRx-001 is a novel, clinical-stage small molecule that has been identified as a potent and selective direct inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the NLRP3 Inflammasome
The nucleotide-binding domain (NOD)-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process: a priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][3] A second activation signal, triggered by a diverse array of stimuli including extracellular ATP, crystalline structures, and microbial toxins, induces the assembly of the inflammasome complex.[1][4] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1.[5] Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[2]
This compound: Mechanism of Action
This compound, also known as bromonitrozidine, is an electrophilic small molecule that functions as a direct and covalent inhibitor of the NLRP3 inflammasome.[6][7] Its mechanism of action is highly specific, targeting a key cysteine residue on the NLRP3 protein.
Covalent Modification of NLRP3
Studies have demonstrated that this compound selectively and covalently binds to cysteine 409 (Cys409) within the NACHT domain of the NLRP3 protein via its bromoacetyl group.[6][7][8] This irreversible modification is crucial for its inhibitory activity.
Interference with NLRP3-NEK7 Interaction
The interaction between NLRP3 and the serine/threonine kinase NEK7 is a critical step for the assembly and activation of the NLRP3 inflammasome.[6][7] By binding to Cys409, this compound sterically hinders the binding of NEK7 to the C-terminal leucine-rich repeat (LRR) domain of NLRP3.[6] This disruption of the NLRP3-NEK7 interaction effectively blocks the formation of the active inflammasome complex.[6][7]
Dual Functionality: Nrf2 Induction
In addition to its direct NLRP3 inhibitory effects, this compound has been shown to upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[6][9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This dual action of inflammation inhibition and cytoprotection makes this compound a particularly interesting therapeutic candidate.
Quantitative Data on this compound Inhibition
The potency and selectivity of this compound as an NLRP3 inhibitor have been characterized in multiple in vitro studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC50 (IL-1β Secretion) | 116.9 nM | Bone Marrow-Derived Macrophages (BMDMs) | LPS priming followed by nigericin stimulation | [8] |
| Inflammasome | Inhibition by this compound | Reference |
| NLRP3 (Canonical) | Yes | [7][8] |
| NLRP3 (Non-Canonical) | Yes | [7][8] |
| NLRP1 | No | [8] |
| NLRC4 | No | [7][8] |
| AIM2 | No | [7][8] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation and this compound Inhibition Pathway
Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound on the NLRP3 inflammasome.
In Vitro NLRP3 Inflammasome Inhibition Assay using Bone Marrow-Derived Macrophages (BMDMs)
1. Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into macrophages.
2. Cell Seeding:
-
On day 6 or 7, detach the differentiated BMDMs and seed them in 96-well plates at a density of 2 x 10^5 cells/well for ELISA or in 12-well plates at 1 x 10^6 cells/well for Western blotting.
-
Allow the cells to adhere overnight.
3. Priming:
-
Replace the medium with fresh DMEM containing 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4.
-
Incubate for 4 hours at 37°C and 5% CO2.
4. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations (e.g., a dose-response range from 10 nM to 1 µM) in fresh DMEM.
-
After the 4-hour priming, gently wash the cells with PBS and add the this compound containing medium.
-
Incubate for 30 minutes at 37°C.
5. NLRP3 Activation:
-
Add the NLRP3 activator directly to the wells containing this compound.
-
For ATP activation: Add ATP to a final concentration of 5 mM and incubate for 30 minutes.
-
For Nigericin activation: Add nigericin to a final concentration of 3 µM and incubate for 45 minutes.
6. Sample Collection:
-
Supernatant for ELISA: Carefully collect the cell culture supernatant and centrifuge to remove any cell debris. Store at -80°C until analysis.
-
Cell Lysate for Western Blot: After collecting the supernatant, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
7. Readouts:
-
IL-1β ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Western Blot: Separate the cell lysate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the cleaved p20 subunit of caspase-1.
In Vitro NLRP3 Inflammasome Inhibition Assay using Human PBMCs
1. Isolation of PBMCs:
-
Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.
2. Cell Seeding:
-
Seed the PBMCs in 96-well plates at a density of 3 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
3. Priming:
-
Prime the cells with 50 ng/mL of LPS for 3 hours at 37°C.
4. This compound Treatment and NLRP3 Activation:
-
Follow the same procedure as described for BMDMs (Steps 4 and 5), adjusting the medium to RPMI-1640.
5. Sample Collection and Analysis:
-
Collect supernatants and perform IL-1β ELISA as described for BMDMs.
Conclusion
This compound is a promising therapeutic candidate that potently and selectively inhibits the NLRP3 inflammasome through a direct, covalent mechanism. Its ability to block the crucial NLRP3-NEK7 interaction provides a targeted approach to mitigating NLRP3-driven inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other NLRP3 inhibitors in a variety of inflammatory disease models. The dual functionality of this compound as both an NLRP3 inhibitor and an Nrf2 activator warrants further exploration for its potential synergistic therapeutic benefits.
References
- 1. criver.com [criver.com]
- 2. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 3. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Nrf2 Activation Pathway by Rrx-001
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rrx-001 is a novel, first-in-class small molecule with a multifaceted mechanism of action, currently under investigation in late-stage clinical trials for various oncology indications.[1][2] A key aspect of its therapeutic profile is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound modulates the Nrf2 pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades. This compound's unique ability to induce cytoprotective effects in normal tissues while simultaneously sensitizing tumor cells to therapy is largely attributed to its intricate interplay with the Nrf2-Keap1 axis.[5][6]
Core Mechanism of Nrf2 Activation by this compound
The activation of the Nrf2 pathway by this compound is a dual-pronged process, involving both the generation of reactive oxygen and nitrogen species (RONS) and the direct inhibition of the Nrf2 repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[3][7][8]
Induction of Oxidative Stress
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[9][10] this compound, particularly within the hypoxic tumor microenvironment, generates RONS.[3][11] This increase in oxidative stress leads to the oxidation of critical cysteine residues on Keap1.[7][8][9] This conformational change disrupts the Keap1-Nrf2 complex, liberating Nrf2 and preventing its degradation.[3][8]
Direct Keap1 Inhibition
Beyond inducing oxidative stress, this compound is believed to directly interact with and inhibit Keap1.[8][12][13] The molecule is thought to form adducts with specific cysteine residues on Keap1, such as Cys151, which is a key sensor for electrophilic stress.[9][14] This direct interaction can lead to the ubiquitination and degradation of Keap1 itself, further promoting the stabilization and accumulation of Nrf2.[7][8]
Nrf2 Nuclear Translocation and ARE Binding
Once stabilized, Nrf2 translocates from the cytoplasm to the nucleus.[3][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence present in the promoter region of a wide array of cytoprotective genes.[3][15] This binding event initiates the transcription of these target genes, mounting a robust antioxidant and detoxification response.[3][16]
Downstream Effects of Nrf2 Activation
The activation of Nrf2 by this compound results in the upregulation of numerous antioxidant and detoxification enzymes. Notably, the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) is significantly increased following this compound treatment.[3][5][17] These enzymes play a crucial role in neutralizing intracellular reactive species and protecting cells from oxidative damage.[3][16] Interestingly, while Nrf2 activation is protective in normal tissues, in some cancer cells, this compound has been shown to inhibit the anti-apoptotic protein Bcl-2, a downstream target of Nrf2, thereby promoting apoptosis.[5] This differential effect contributes to the selective cytotoxicity of this compound in tumor cells versus its protective role in healthy tissues.[5][6]
Quantitative Data Summary
The efficacy of this compound as an Nrf2 activator has been quantified in various preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Dose- and Time-Dependent Activation of ARE-Luciferase Reporter by this compound [3]
| This compound Concentration (µM) | ARE-FLUC Signal (Fold Increase vs. Control) at 6h |
| 0 | 1.0 |
| 2.3 | ~12.0 (Maximum Activation) |
| 4.7 | ~10.0 |
| 9.4 | ~6.0 |
| 18.7 | ~3.0 |
Data derived from SCC VII cells co-expressing pARE-Firefly luciferase and pCMV-Renilla luciferase-mRFP. The decrease in signal at higher concentrations is attributed to cytotoxicity.[3]
Table 2: In Vivo Nrf2 Nuclear Translocation in SCC VII Tumors in Mice [3]
| Treatment | Time Post-Treatment | Nuclear Nrf2 Level (Fold Increase vs. Control) |
| 10 mg/kg this compound | 24 hours | ~1.6 |
| 10 mg/kg this compound | 48 hours | ~2.3 |
Data obtained from immunoblot analysis of nuclear protein extracts from tumors.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the Nrf2 activation pathway by this compound.
Western Blot for Nrf2 Nuclear Translocation
This protocol details the procedure for detecting the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials and Reagents:
-
Cell culture reagents
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells (e.g., SCC VII) and allow them to adhere. Treat cells with the desired concentrations of this compound (e.g., 2 µM or 5 µM) for a specified time (e.g., 24 hours).[3]
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic protein extraction according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify fractionation purity.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ).
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[3]
Materials and Reagents:
-
Cells stably expressing an ARE-luciferase reporter construct (e.g., pARE-Firefly luciferase) and a control reporter (e.g., pCMV-Renilla luciferase).[3]
-
This compound
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate.
-
Treatment: Treat the cells with a dose range of this compound for various time points (e.g., 0-24 hours).[3] Include a vehicle control (DMSO) and a known Nrf2 activator (e.g., TBHQ) as a positive control.[3]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the luciferase assay manufacturer's protocol.
-
Luminescence Measurement:
-
Add the Firefly luciferase substrate to each well and measure the luminescence (this is the ARE activity).
-
Add the Renilla luciferase substrate (or Stop & Glo® reagent) to quench the Firefly signal and measure the Renilla luminescence (this serves as an internal control for cell viability and transfection efficiency).
-
-
Data Analysis: Normalize the ARE-Firefly luciferase signal to the CMV-Renilla luciferase signal for each well. Calculate the fold change in normalized activity relative to the vehicle-treated control cells.
Conclusion
This compound is a potent and effective activator of the Nrf2-ARE signaling pathway.[3] Its unique mechanism, which combines the induction of a controlled oxidative stress response with direct inhibition of the Nrf2 repressor Keap1, allows for robust upregulation of cytoprotective genes. This activity is central to the drug's observed ability to protect normal tissues from the toxic effects of chemotherapy and radiation.[5][18] The differential response of tumor versus normal cells to this compound-mediated Nrf2 activation underscores its therapeutic potential and highlights the Nrf2 pathway as a valuable biomarker for predicting treatment response.[3][4] The experimental frameworks provided herein offer a robust basis for further investigation into the nuanced pharmacology of this compound and other Nrf2-modulating agents in drug development.
References
- 1. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-protects-normal-tissues-but-not-tumors-via-nrf2-induction-and-bcl-2-inhibition - Ask this paper | Bohrium [bohrium.com]
- 7. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 8. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Hypoxia-Selective Epigenetic Agent this compound Triggers Apoptosis and Overcomes Drug Resistance in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
RRx-001: A Technical Guide to its Nitric Oxide Donation Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the nitric oxide (NO) donating properties of RRx-001 (bromonitrozidine), a clinical-stage small molecule with a multi-modal mechanism of action. This compound is distinguished from traditional NO donors by its context-dependent release of nitric oxide, primarily within hypoxic and reductive microenvironments, offering a targeted therapeutic effect.
Core Mechanisms of Nitric Oxide Generation
This compound is not a spontaneous NO donor; its ability to generate NO is intricately linked to its chemical structure and interaction with the biological milieu. Two primary pathways have been elucidated for its NO-releasing capabilities.
1.1 Fragmentation in Hypoxic, Reductive Environments: The core structure of this compound features a conformationally strained dinitroazetidine ring.[1][2] This "payload" moiety is stable under normal physiological (normoxic) conditions. However, in the hypoxic and reductive microenvironments characteristic of solid tumors and inflamed tissues, the ring undergoes fragmentation.[1][3][4] This chemical decomposition releases a payload of therapeutically active metabolites, including nitric oxide and related reactive nitrogen species (RNS).[2][5][6] This targeted release ensures that the vasodilatory and cytotoxic effects of NO are localized to diseased tissues, minimizing systemic toxicities like hypotension that are common with conventional NO donors.[1][3][7]
1.2 Interaction with Red Blood Cells (RBCs) and Hemoglobin: Upon intravenous administration, the nonpolar this compound molecule rapidly partitions into red blood cells.[8][9][10] Inside the RBC, it acts as an electrophile and reacts with nucleophilic sulfhydryl groups, binding irreversibly to reduced glutathione (GSH) and, most notably, to cysteine 93 of the hemoglobin beta-globin chain (βCys93).[8][10] This interaction contributes to NO generation in two ways:
-
NO Displacement: this compound binding directly displaces NO that is endogenously bound to the βCys93 residue.[1][8][9]
-
Catalysis of NO Production: The this compound-hemoglobin conjugate acts as a catalyst, accelerating the conversion of endogenous nitrite (NO₂⁻) to nitric oxide (NO), a process that is significantly enhanced under hypoxic conditions.[8][9][10]
This dual interaction with RBCs characterizes this compound as an "NO superagonist," amplifying endogenous NO production specifically where it is needed most.[1][3][10] Preclinical data also suggest that hyperthermia can further increase NO production from this compound.[1][3]
Caption: Dual mechanisms of this compound-mediated nitric oxide generation.
Quantitative Data Summary
The available literature extensively describes the qualitative aspects and downstream effects of this compound-mediated NO generation. However, specific quantitative data on release kinetics and concentrations are not typically presented in tabular format. The table below summarizes the conditions known to trigger NO release and the resulting biological effects that have been demonstrated experimentally.
| Condition / Co-factor | Biological Matrix | Observed Effect / Activity | Citation |
| Hypoxia / Reductive Stress | In vitro / In vivo (Tumor) | Fragmentation of dinitroazetidine ring, release of NO and RNS. | [1][3][4] |
| Presence of Red Blood Cells | Whole Blood / In vivo | Catalyzes NO production from endogenous nitrite. | [8][9][10] |
| Binding to Hemoglobin (βCys93) | Red Blood Cells | Displaces endogenously bound NO. | [1][8][9] |
| Presence of Thiols (GSH) | Red Blood Cells / Cytosol | Reacts with this compound, facilitating its activity. | [1][2][10] |
| Mild Hyperthermia | Preclinical Models | Increased NO production. | [1][3] |
| Presence of Nitrite | Ex vivo (Platelets + RBCs) | Increased inhibition of platelet aggregation. | [10] |
Experimental Protocols and Methodologies
Detailed, step-by-step protocols for assessing this compound's NO production are not fully published. However, the literature alludes to standard methodologies used to characterize NO donors and their physiological effects.
3.1 Assessment of Platelet Aggregation (Indirect NO Measurement): A common method to demonstrate the bioactivity of released NO is to measure the inhibition of platelet aggregation.
-
Principle: NO activates soluble guanylate cyclase in platelets, leading to increased cGMP and inhibition of aggregation.
-
Methodology Outline:
-
Prepare platelet-rich plasma (PRP) from healthy human donor blood.
-
Induce platelet aggregation using agonists such as ADP, epinephrine, or collagen.
-
Treat PRP with this compound in the presence and absence of red blood cells to test the requirement of hemoglobin interaction. A known NO donor like DETA-NONOate is used as a positive control.
-
Measure aggregation using a light transmission aggregometer.
-
To confirm the effect is NO-mediated, the experiment is repeated in the presence of an NO scavenger, such as carboxy-PTIO (cPTIO), which should reverse the inhibitory effect.[10]
-
3.2 Measurement of Vasodilation: The vasodilatory effects of this compound, a key outcome of NO release, are assessed in preclinical models.
-
Principle: NO released in the vasculature relaxes smooth muscle, leading to vasodilation and increased blood flow.
-
Methodology Outline:
-
Administer this compound to animal models bearing tumors.
-
At various time points post-administration, measure tumor blood flow and perfusion.
-
Techniques may include microbubble ultrasound imaging or other advanced imaging modalities to quantify changes in vascular function.[11]
-
Caption: Workflow for assessing NO bioactivity via platelet aggregometry.
Downstream Signaling Pathways
The nitric oxide generated by this compound primarily engages the canonical NO/sGC/cGMP signaling pathway, which is fundamental to its vasodilatory and other physiological effects.
-
NO Diffusion: Locally generated NO diffuses from its source (e.g., RBCs, fragmenting this compound) into adjacent cells, such as vascular smooth muscle cells or tumor cells.
-
sGC Activation: Inside the target cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG Activation: cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG).
-
Cellular Effects: PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels in smooth muscle cells, resulting in relaxation and vasodilation.[12] This improves blood flow and oxygenation in hypoxic tumors, enhancing the efficacy of concurrent radiation or chemotherapy.[12]
In a high-redox environment, NO can also react with superoxide radicals (O₂⁻) to form the highly reactive and cytotoxic peroxynitrite (ONOO⁻), contributing to the direct anti-cancer activity of this compound within tumor cells.[1][13]
References
- 1. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 4. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. [escholarship.org]
- 6. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An this compound Analogue With Potent Anti-NLRP3 Inflammasome Activity but Without High-Energy Nitro Functional Groups [frontiersin.org]
RRx-001: A Technical Guide on its Aerospace Origins and Novel Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
RRx-001 is a first-in-class dinitroazetidine small molecule that represents a paradigm shift in drug discovery, originating not from traditional pharmaceutical pipelines, but from the aerospace and defense industry.[1] This technical guide provides an in-depth exploration of the discovery, chemical evolution, and multifaceted mechanisms of action of this compound. Initially derived from the melt cast explosive trinitroazetidine (TNAZ), this compound was chemically modified to reduce its impact sensitivity and enhance its reactivity with biological thiols.[1] This unique origin story has culminated in a clinical-stage compound with a paradoxical ability to induce tumor-targeted cytotoxicity while providing cytoprotection to healthy tissues.[1][2] This document details the intricate signaling pathways this compound modulates, including the inhibition of the NLRP3 inflammasome, activation of the Nrf2 antioxidant pathway, and downregulation of key cancer-promoting proteins like MYC and CD47.[3][4][5] We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its core mechanisms to provide a comprehensive resource for the scientific community.
Discovery and Origin: From Rocket Propellant to Clinical Candidate
The discovery of this compound is a testament to an unconventional drug discovery approach that deliberately looked beyond the well-trodden paths of pharmaceutical research.[1] The journey began with a unique partnership between the American aerospace and defense company ATK, academia, and biotechnology ventures.[1] This collaboration was founded on the premise of exploring the "unmined" chemical landscape of the aerospace industry for potentially bioactive compounds, a strategy directly opposing the "streetlight effect" that often limits pharmaceutical innovation to known targets and structures.[1][6]
This compound emerged from the screening of energetic compounds used in rocket propellants.[7][8][9][10] The parent compound, 1,3,3-Trinitroazetidine (TNAZ), is a melt cast explosive.[1][10] Through novel combinatorial chemistry, a critical modification was made: a nitro group on TNAZ was replaced with an acyl bromide. This transformation yielded 1-bromoacetyl-3,3-dinitroazetidine (later named this compound), a compound that was less impact-sensitive and, crucially, more reactive with nucleophilic thiol groups found abundantly in biological systems.[1][3] Among hundreds of aerospace-derived compounds screened, this compound was prioritized for clinical development due to its potent antiproliferative activity in vitro and its ability to inhibit tumor growth in vivo under both normoxic and hypoxic conditions with minimal systemic toxicity.[1][6]
Mechanism of Action: A Pleiotropic Agent
This compound exhibits a complex and multifaceted mechanism of action, contributing to its dual properties of antitumor cytotoxicity and normal tissue protection.[1][4] Its activity is highly dependent on the physiological context, particularly the local oxygenation status and redox environment.
Intravenous Administration and "Erythrophagoimmunotherapy"
Upon intravenous infusion, the nonpolar this compound molecule rapidly enters red blood cells (RBCs) and selectively forms stable covalent thioether bonds with nucleophilic sulfhydryl groups, particularly the cysteine 93 residue of the hemoglobin beta chain.[1][4] These this compound-bound RBCs become more rigid. When they circulate through the abnormal and hypoxic tumor vasculature, they are more likely to become lodged and are subsequently cleared by phagocytosis, primarily by tumor-associated macrophages (TAMs).[4]
This targeted delivery to TAMs triggers a cascade of antitumor effects:
-
Macrophage Repolarization: It induces a shift in TAMs from an anti-inflammatory, pro-tumor M2 phenotype to a pro-inflammatory, antitumor M1 phenotype.[1]
-
CD47 Downregulation: this compound downregulates the "don't eat me" signal, CD47, on tumor cells, further enhancing phagocytosis by macrophages.[4][11]
-
MYC Inhibition: The compound has been shown to be a potent inhibitor of the c-Myc oncoprotein, a key driver in many cancers that is often considered "undruggable".[4][5]
This unique mechanism, leveraging the body's own red blood cells for targeted tumor delivery and macrophage activation, has been termed "erythrophagoimmunotherapy".[4]
NLRP3 Inflammasome Inhibition
This compound is a potent, direct, and covalent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[3][8][12] It acts via a dual mechanism:
-
Inhibition of Priming: It inhibits the activation of Transforming growth factor-β-activated kinase 1 (TAK1), an upstream regulator of the NF-κB pathway, which is critical for the "priming" step of inflammasome activation.[3][12]
-
Inhibition of Assembly: this compound covalently binds to cysteine 409 on the central NACHT domain of the NLRP3 protein, which physically blocks the assembly of the inflammasome complex and subsequent activation of caspase-1 and release of pro-inflammatory cytokines IL-1β and IL-18.[3][12]
Importantly, this compound is selective for the NLRP3 inflammasome and does not inhibit other inflammasomes like NLRP1 or NLRC4.[3]
Nrf2 Pathway Activation and Cytoprotection
In normal tissues, this compound acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][3][8] The transcriptional activity of Nrf2 is normally suppressed by Keap1 (Kelch-like ECH-associated protein).[3] this compound is thought to modify a key cysteine residue on Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[3][12] This mechanism is central to this compound's ability to protect healthy tissues from the toxic effects of chemotherapy and radiation.[1]
Additional Anticancer Pathways
Transcriptomic analyses and further studies have revealed that this compound modulates a variety of other cancer-related signaling pathways, including:
-
Wnt Pathway: Downregulates components of the Wnt signaling pathway, which is known to govern cancer stem cell renewal.[5]
-
p53 Pathway: Upregulates the tumor suppressor protein TP53.[11]
-
Other Pathways: Has been shown to influence MAPK, RAS, TNF, and FoxO signaling pathways.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of this compound.
Table 1: Preclinical In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Time Point | IC₅₀ (µmol/L) | Reference |
| Huh7 | Hepatocellular Carcinoma | CCK8 | 24 h | 7.55 | [11] |
| Huh7 | Hepatocellular Carcinoma | CCK8 | 48 h | 5.67 | [11] |
| Huh7 | Hepatocellular Carcinoma | CCK8 | 72 h | 5.33 | [11] |
| Hepa1-6 | Hepatocellular Carcinoma | CCK8 | 24 h | 11.53 | [11] |
| Hepa1-6 | Hepatocellular Carcinoma | CCK8 | 48 h | 8.03 | [11] |
| Hepa1-6 | Hepatocellular Carcinoma | CCK8 | 72 h | 5.09 | [11] |
| MHCC97H | Hepatocellular Carcinoma | CCK8 | 24 h | 20.72 | [11] |
| MHCC97H | Hepatocellular Carcinoma | CCK8 | 48 h | 18.38 | [11] |
| MHCC97H | Hepatocellular Carcinoma | CCK8 | 72 h | 16.02 | [11] |
Table 2: Clinical Efficacy from Phase 1 PRIMETIME Study (this compound + Nivolumab)
| Metric | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 25% | Patients with advanced metastatic cancer | [13] |
| Disease Control Rate (DCR) | 67% | Patients with advanced metastatic cancer | [13] |
Key Experimental Protocols
In Vitro Cell Viability (CCK8 Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
-
Cell Culture: Hepatocellular carcinoma cells (e.g., Huh7, Hepa1-6, MHCC97H) are cultured to the logarithmic growth phase.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After adherence, cells are treated with varying concentrations of this compound and control vehicle for specified durations (e.g., 24, 48, 72 hours).
-
Following treatment, 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.
-
Plates are incubated for 2 hours.
-
Absorbance is measured at 450 nm using a microplate reader.
-
-
Calculation: Cell viability is calculated as: [(OD_experimental - OD_blank) / (OD_control - OD_blank)] * 100%. The IC₅₀ value is determined from the resulting dose-response curve.[11]
In Vivo Chemoprotection Animal Study
-
Objective: To determine the effect of this compound pretreatment on cisplatin-induced toxicities.
-
Animal Model: BALB/c mice.
-
Procedure:
-
Mice are divided into three groups: (1) No treatment, (2) Vehicle + Cisplatin, (3) this compound + Cisplatin.
-
The this compound group receives treatment (e.g., 5 mg/kg) every other day for 3 days.
-
Cisplatin is administered to groups 2 and 3.
-
Blood samples are collected to measure markers of renal toxicity (blood urea nitrogen, creatinine) and bone marrow suppression.
-
-
Analysis: Statistical comparisons (e.g., p < 0.05) are made between the treatment groups to assess the protective effects of this compound.[3]
Phase 1 Clinical Trial Design (PRIMETIME Study)
-
Objective: To determine the safety, feasibility, and preliminary efficacy of this compound in combination with nivolumab.
-
Study Design: Single-center, open-label, single-arm, 3+3 dose-escalation study.
-
Patient Population: Patients with advanced metastatic cancer with no standard treatment options.
-
Dosing:
-
This compound: Four predefined dose levels (2, 4, 8, and 16 mg) infused once weekly.
-
Nivolumab: Fixed dose of 3 mg/kg administered every other week.
-
-
Primary Endpoint: Safety and tolerability. Dose-limiting toxicity (DLT) was defined as a treatment-related ≥ grade 3 toxicity (per CTCAE v4.03) not resolving to ≤ grade 2 within 96 hours.
-
Secondary Endpoint: Preliminary anticancer activity, assessed by Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[13]
Conclusion
The story of this compound is a compelling example of innovation stemming from interdisciplinary collaboration and the courage to explore unconventional sources for new medicines.[6][9] Its transformation from an aerospace explosive derivative to a multi-indication clinical candidate with a novel "erythrophagoimmunotherapeutic" mechanism highlights its significant potential.[4] By simultaneously targeting tumor cells through immune modulation, inhibiting inflammation via the NLRP3 pathway, and protecting healthy tissues through Nrf2 activation, this compound embodies a pleiotropic approach to cancer therapy and beyond.[3][14] The data and protocols summarized herein provide a foundational guide for researchers and clinicians seeking to understand and further investigate this unique therapeutic agent. As this compound progresses through late-stage clinical trials, it may pave the way for a new frontier in drug development, one that looks to the skies for the medicines of tomorrow.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Origin of this compound - EpicentRx [epicentrx.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. The Case for this compound as a Radiation Countermeasure | Technology Networks [technologynetworks.com]
- 9. Rockets, radiosensitizers, and this compound: an origin story part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and the "Right stuff": Protection and treatment in outer space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 13. Frontiers | Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) [frontiersin.org]
- 14. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. [escholarship.org]
Rrx-001 chemical structure and properties
This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to RRx-001, a novel investigational drug with a multifaceted pharmacological profile. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound, also known as 1-(bromoacetyl)-3,3-dinitroazetidine, is a small molecule with a unique chemical structure that contributes to its diverse biological activities. It belongs to the class of organic compounds known as tertiary carboxylic acid amides.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(bromoacetyl)-3,3-dinitroazetidine |
| Synonyms | N-(Bromoacetyl)-3,3-Dinitroazetidine, ABDNAZ |
| Chemical Formula | C₅H₆BrN₃O₅ |
| Molecular Weight | 268.02 g/mol |
| CAS Number | 925206-65-1 |
| SMILES | C1N(C(C1(N(=O)=O)N(=O)=O))C(=O)CBr |
| Solubility | DMSO: 54 mg/mL (201.47 mM) |
| Ethanol: 14 mg/mL (52.23 mM) | |
| Water: Insoluble | |
| Physical State | Powder |
Mechanism of Action and Signaling Pathways
This compound exhibits a pleiotropic mechanism of action, targeting multiple pathways involved in cancer progression, inflammation, and cellular stress responses. Its activity is context-dependent, demonstrating both cytotoxic effects in tumor cells and cytoprotective properties in normal tissues.
NLRP3 Inflammasome Inhibition
A primary mechanism of this compound is the inhibition of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system. This compound has been shown to dose-dependently block the secretion of IL-1β and caspase-1 cleavage at nanomolar concentrations. This inhibition is achieved through the covalent binding of this compound to cysteine 409 on the central NACHT domain of NLRP3, which prevents its assembly.[1]
Nrf2 Activation
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the cellular defense against oxidative stress, which may contribute to its protective effects on normal tissues during chemotherapy and radiotherapy.
CD47 Downregulation
This compound has been shown to downregulate the expression of CD47 on tumor cells.[2] CD47 is a "don't eat me" signal that allows cancer cells to evade phagocytosis by macrophages. By reducing CD47 levels, this compound enhances the phagocytic activity of macrophages against tumor cells, thereby promoting an anti-tumor immune response.
Modulation of Other Key Signaling Pathways
This compound influences several other critical signaling pathways implicated in cancer:
-
p53 and PARP-1 Induction: this compound induces the expression of p53 and Poly (ADP-ribose) polymerase-1 (PARP-1) through the generation of reactive oxygen and nitrogen species (ROS/RNS).
-
NF-κB Inhibition: The molecule has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.
-
G6PD Inhibition: this compound inhibits glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose phosphate pathway, leading to metabolic stress in cancer cells.
The following diagram illustrates the interconnected signaling pathways modulated by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for this compound.
In Vitro Assays
-
Cell Lines: Huh7, Hepa1-6, and MHCC97H hepatocellular carcinoma cells.
-
Procedure:
-
Cells in the logarithmic growth phase are seeded at a density of 5 × 10⁴ cells/mL (100 µL per well) in 96-well plates and incubated overnight.
-
Cells are treated with varying concentrations of this compound (or vehicle control) and incubated for 24, 48, and 72 hours.
-
10 µL of CCK8 solution is added to each well, followed by a 2-hour incubation.
-
Absorbance is measured at 450 nm using a microplate reader to determine cell viability.[2]
-
-
Principle: This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide).
-
General Protocol:
-
Cells are seeded and treated with this compound for the desired duration.
-
Both floating and adherent cells are collected, washed with PBS, and centrifuged.
-
The cell pellet is resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide are added to the cell suspension.
-
The stained cells are analyzed by flow cytometry.
-
In Vivo Xenograft Model
-
Model: Hepatocellular Carcinoma (HCC) xenograft in mice.
-
Procedure:
-
Hepa1-6 cells are cultured to the logarithmic growth phase.
-
BALB/c nude mice are subcutaneously injected with 1 × 10⁶ Hepa1-6 cells.
-
Once tumors are established, mice are treated with this compound or a vehicle control.
-
Tumor growth is monitored and measured over time to assess the efficacy of the treatment.
-
Clinical Trial Protocols
-
Objective: To assess the safety and efficacy of this compound in reducing severe oral mucositis in patients receiving chemoradiation.
-
Study Design: Open-label, randomized trial.
-
Patient Population: Patients with locally advanced oral or oropharyngeal cancer.
-
Treatment Arms:
-
Arm 1-3: Patients received different dosing schedules of this compound twice a week starting 2 weeks before chemoradiotherapy.
-
Arm 4 (Control): Patients received standard of care chemoradiotherapy only.
-
-
Primary Endpoint: Duration of severe oral mucositis.
-
Objective: To determine the safety and feasibility of this compound in combination with nivolumab.
-
Study Design: Single-arm, open-label, dose-escalation study.
-
Patient Population: Patients with advanced malignancies with no other standard therapeutic options.
-
Treatment: Escalating doses of this compound (2, 4, 8, and 16 mg) administered weekly in combination with a fixed dose of nivolumab (3 mg/kg) every two weeks.
The following diagram provides a workflow for a typical in vitro experiment with this compound.
Conclusion
This compound is a promising investigational drug with a novel and complex mechanism of action that targets multiple key pathways in cancer and inflammation. Its ability to induce cytotoxicity in tumor cells while potentially protecting normal tissues makes it a unique therapeutic candidate. The ongoing clinical trials will provide further insights into its safety and efficacy in various indications. This technical guide provides a foundational understanding of this compound for the scientific community, which will be further enriched as more research becomes available.
References
- 1. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
RRx-001: A Duality in Oncology - Unveiling its Cytotoxic and Cytoprotective Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RRx-001 is a first-in-class small molecule with a unique dual functionality that has garnered significant interest in the field of oncology.[1][2] This dinitroazetidine derivative, originally sourced from the aerospace industry, exhibits both cytotoxic effects against tumor cells and cytoprotective properties for normal tissues, a paradoxical profile that sets it apart from conventional anticancer agents.[1][3] This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
The Dichotomous Nature of this compound: Cytotoxicity vs. Cytoprotection
The remarkable characteristic of this compound lies in its context-dependent activity. In the tumor microenvironment, particularly under hypoxic conditions, it acts as a potent cytotoxic agent. Conversely, in normal, well-oxygenated tissues, it demonstrates significant cytoprotective effects, mitigating the toxicities associated with chemotherapy and radiotherapy.[1][4]
Cytotoxic Mechanisms in the Tumor Microenvironment
The anticancer effects of this compound are multifaceted, involving the induction of oxidative stress, targeting of cancer stem cells, and modulation of key signaling pathways.[5][6][7]
-
Redox-Active Chemistry and Oxidative Stress: Upon entering the hypoxic and reductive tumor microenvironment, this compound fragments, releasing nitric oxide (NO) and other reactive oxygen and nitrogen species (ROS/RNS).[8] This surge in oxidative stress overwhelms the antioxidant capacity of cancer cells, leading to DNA damage, protein denaturation, and ultimately, apoptosis.[9]
-
Targeting Cancer Stem Cells: this compound has been shown to selectively target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapeutic resistance and recurrence.[7] By inhibiting the Wnt signaling pathway and downregulating c-Myc, this compound disrupts CSC self-renewal and proliferation.[7]
-
Signaling Pathway Modulation: this compound influences several signaling pathways critical for cancer cell survival and proliferation, including the downregulation of the anti-phagocytic "don't eat me" signal, CD47, and the upregulation of the tumor suppressor p53.[10]
Cytoprotective Mechanisms in Normal Tissues
In healthy tissues, this compound's primary role shifts to that of a protector, shielding cells from the damaging effects of cancer therapies.[1][4]
-
Nrf2 Activation: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a battery of cytoprotective genes that defend against oxidative stress and inflammation.[13]
-
NLRP3 Inflammasome Inhibition: this compound directly inhibits the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, can contribute to inflammatory side effects of cancer treatments like oral mucositis.[14][15][16] By covalently binding to a cysteine residue on NLRP3, this compound prevents its activation and the subsequent release of pro-inflammatory cytokines.[17][18]
Quantitative Data
The following tables summarize key quantitative data related to the cytotoxic and cytoprotective effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SCC VIIa | Squamous Cell Carcinoma | 1.8[1] |
| 22B | Oral Squamous Cell Carcinoma | 2.3[1] |
| PANC-1 | Pancreatic Carcinoma | 2.3[1] |
| M21 | Melanoma | 2.6[1] |
| Huh7 (24h) | Hepatocellular Carcinoma | 7.55[8] |
| Huh7 (48h) | Hepatocellular Carcinoma | 5.67[8] |
| Huh7 (72h) | Hepatocellular Carcinoma | 5.33[8] |
| Hepa1-6 (24h) | Hepatocellular Carcinoma | 11.53[8] |
| Hepa1-6 (48h) | Hepatocellular Carcinoma | 8.03[8] |
| Hepa1-6 (72h) | Hepatocellular Carcinoma | 5.09[8] |
| MHCC97H (24h) | Hepatocellular Carcinoma | 20.72[8] |
| MHCC97H (48h) | Hepatocellular Carcinoma | 18.38[8] |
| MHCC97H (72h) | Hepatocellular Carcinoma | 16.02[8] |
Table 2: Overview of Key Clinical Trials for this compound
| Trial Name/Identifier | Phase | Indication | Key Objectives |
| PREVLAR (NCT03515538) | Phase 2a | Severe Oral Mucositis in Head and Neck Cancer | Assess safety and efficacy of different this compound schedules in reducing chemoradiation-induced oral mucositis.[14][16] |
| KEVLARx | Phase 2b | Severe Oral Mucositis in Head and Neck Cancer | Follow-on study to PREVLAR to further evaluate the efficacy of this compound in preventing severe oral mucositis.[15][16] |
| REPLATINUM (NCT03699956) | Phase 3 | Small Cell Lung Cancer (SCLC) | Evaluate the efficacy of this compound in combination with reintroduced platinum-based chemotherapy in third-line SCLC.[18] |
| PRIMETIME (NCT02518958) | Phase 1 | Advanced Metastatic Cancer | Assess the safety and tolerability of this compound in combination with nivolumab.[2] |
| QUADRUPLE THREAT (NCT02489903) | Phase 2 | Small Cell Lung Cancer (SCLC) | Evaluate this compound in combination with a platinum doublet in previously treated SCLC. |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000 cells per well and incubate overnight.[4]
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., serial dilutions from a 10 µM stock).[4]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19][20]
-
Formazan Solubilization: Aspirate the media and add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 590 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Nrf2 Activation Assessment (Western Blot)
Objective: To determine the effect of this compound on the nuclear translocation of Nrf2.
Protocol:
-
Cell Treatment: Treat SCC VII cells with 0, 2, or 5 µM of this compound for 8 or 24 hours.[11]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates. For in vivo studies, collect tumor tissues from mice treated with this compound and homogenize to extract proteins.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
NLRP3 Inflammasome Inhibition Assay
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.
Protocol:
-
Cell Priming: Prime bone marrow-derived macrophages (BMDMs) with LPS (e.g., 50 ng/ml) for 3 hours.[6]
-
This compound Pretreatment: Pretreat the primed BMDMs with various concentrations of this compound (e.g., 100-300 nM) for 30 minutes.[6]
-
NLRP3 Activation: Stimulate the cells with an NLRP3 agonist such as nigericin (3 µM).[6]
-
Supernatant and Lysate Collection: Collect the cell culture supernatants and prepare cell lysates.
-
ELISA: Measure the concentration of IL-1β in the supernatants using an ELISA kit.[6]
-
Western Blot: Analyze the cell lysates and supernatants for cleaved caspase-1 (p20) and pro-caspase-1 by Western blot to assess inflammasome activation.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.
Conclusion
This compound represents a paradigm-shifting approach in cancer therapy, embodying a unique dual-action mechanism that selectively targets tumor cells while safeguarding healthy tissues. Its ability to modulate multiple key signaling pathways, including Nrf2, NLRP3, and Wnt, underscores its potential as a standalone therapy and as a valuable adjunct to conventional chemotherapy and radiotherapy. The data and protocols presented in this technical guide offer a foundational understanding for the scientific community to further explore and harness the therapeutic potential of this innovative molecule. As this compound progresses through late-stage clinical trials, it holds the promise of not only improving anti-cancer efficacy but also significantly enhancing the quality of life for patients by mitigating the debilitating side effects of treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. This compound ameliorates inflammatory diseases by acting as a potent covalent NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. EpicentRx Presents Updates on its Oncology Clinical Development Programs at the 2023 American Society of Clinical Oncology (ASCO) Annual Meeting [prnewswire.com]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. broadpharm.com [broadpharm.com]
Preclinical Profile of Rrx-001 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rrx-001, also known as nibrozetone, is a novel small molecule with potential therapeutic applications in a range of diseases, including neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it a promising candidate for targeting central nervous system pathologies. Preclinical research suggests that this compound exerts its neuroprotective effects primarily through a dual mechanism of action: the inhibition of the NLRP3 inflammasome and the activation of the Nrf2 antioxidant pathway. This technical guide provides a comprehensive overview of the available preclinical data on this compound in the context of neurodegenerative diseases, with a focus on Alzheimer's disease, Parkinson's disease, and general neuroinflammation models.
Core Mechanisms of Action
This compound's neuroprotective potential is rooted in its ability to modulate two critical pathways involved in the pathogenesis of many neurodegenerative diseases: neuroinflammation and oxidative stress.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines such as IL-1β and IL-18. Chronic activation of the NLRP3 inflammasome is a hallmark of neuroinflammation and is implicated in the progression of Alzheimer's and Parkinson's diseases. This compound has been identified as a direct inhibitor of the NLRP3 inflammasome.[1][2]
Nrf2 Pathway Activation
The Nrf2 pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. This compound has been shown to be a potent activator of the Nrf2 pathway.[2] This activity is crucial for combating the oxidative stress that is a common feature of neurodegenerative disorders.
Preclinical Efficacy in Neurodegenerative Disease Models
Alzheimer's Disease
Preclinical investigations in the 3xTg-AD mouse model of Alzheimer's disease have demonstrated the potential of this compound to ameliorate both pathological and cognitive deficits. A study presented at the 2022 Alzheimer's Association International Conference indicated that treatment with this compound led to improved performance in learning and spatial memory tasks. Furthermore, the treatment was associated with a reduction in amyloid plaque density, a key pathological hallmark of Alzheimer's disease. While the full study details are not yet publicly available, these initial findings are promising.
Table 1: Summary of Preclinical Findings for this compound in an Alzheimer's Disease Model
| Animal Model | Key Outcomes | Reference |
| 3xTg-AD Mice | Improved learning and spatial memoryReduced amyloid plaque density | [3][4][5] |
Parkinson's Disease
Recent preclinical data presented at major neuroscience conferences in 2023 and 2024 have highlighted the therapeutic potential of this compound (nibrozetone) in animal models of Parkinson's disease.[2][6][7] These studies have reported that this compound administration leads to a reduction in inflammasome activation and a concurrent activation of the neuroprotective Nrf2 pathway.[2][6] Functionally, this was associated with improved motor deficits and a reduction in dopaminergic neurodegeneration.[2][6] As with the Alzheimer's research, the complete peer-reviewed publications with detailed methodologies and quantitative data are not yet available.
Table 2: Summary of Preclinical Findings for this compound in Parkinson's Disease Models
| Animal Model | Key Outcomes | Reference |
| Not specified in abstracts | Reduced inflammasome activationActivation of the Nrf2 pathwayImproved motor deficitsReduced dopaminergic neurodegeneration | [2][6][7] |
Neuroinflammation
A detailed study has been published on the effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model. This model is widely used to study the mechanisms of inflammation in the brain, which is a common component of many neurodegenerative diseases.
In this study, this compound demonstrated a dose-dependent reduction in microglial activation and a significant decrease in the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).[8] In vitro experiments using BV2 microglial cells further elucidated the mechanism, showing that this compound inhibits the production of pro-inflammatory cytokines by suppressing the TLR4-mediated NF-κB and MAPK signaling pathways.[8]
Table 3: Quantitative Data from in vitro Neuroinflammation Studies with this compound
| Cell Line | Treatment | Outcome Measure | Result | Reference |
| BV2 microglia | LPS + this compound (0.2, 1, 5 µM) | Pro-inflammatory cytokine production | Significant reduction | [8] |
| BV2 microglia | LPS + this compound (5 µM) | NF-κB activation | Inhibition | [8] |
| BV2 microglia | LPS + this compound (5 µM) | MAPK pathway activation | Inhibition | [8] |
Detailed Experimental Protocols
LPS-Induced Neuroinflammation Model
In Vivo Model
-
Animals: C57BL/6 mice.
-
Procedure: A stereotactic injection of LPS into the substantia nigra pars compacta (SNpc) is performed to induce neuroinflammation.
-
This compound Administration: this compound is administered intraperitoneally at varying doses (e.g., 2.5, 5, and 10 mg/kg) for a specified period before and/or after the LPS injection.
-
Analysis: Brain tissue is collected for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and dopaminergic neuron survival (e.g., TH staining).
In Vitro Model
-
Cell Lines: BV2 microglial cells or primary microglia.
-
Procedure: Cells are pre-treated with this compound at various concentrations (e.g., 0.2, 1, and 5 µM) for a set time (e.g., 1 hour) before stimulation with LPS (e.g., 100 ng/mL).
-
Analysis: Cell culture supernatants are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. Cell lysates are used for Western blot analysis to assess the activation of signaling pathways like NF-κB and MAPK.
Nrf2 Activation Assay
-
Cell Lines: While studies in neuronal cell lines are not yet published, a protocol from cancer cell lines (Caco2 and HCT-116) can be adapted.[9][10] The human neuroblastoma cell line SH-SY5Y is a relevant model for neurodegenerative disease research.[11]
-
Procedure: Cells are treated with this compound at various concentrations for different time points.
-
Analysis:
-
Western Blot: Nuclear and cytoplasmic fractions of cell lysates are separated to determine the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Quantitative PCR (qPCR): RNA is extracted to measure the expression levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's dual mechanism of action in neuroprotection.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The preclinical data currently available for this compound strongly suggest its potential as a disease-modifying therapy for neurodegenerative disorders. Its dual mechanism of inhibiting neuroinflammation via NLRP3 and combating oxidative stress through Nrf2 activation addresses two key pathological pillars of these complex diseases. While the initial findings in Alzheimer's and Parkinson's disease models are encouraging, the full publication of these studies is eagerly awaited to provide the scientific community with the detailed data necessary for a comprehensive evaluation. The well-documented efficacy of this compound in a robust model of neuroinflammation provides a solid foundation for its further development. Future research should focus on completing and publishing the ongoing preclinical studies in specific neurodegenerative disease models and exploring the long-term safety and efficacy of this compound in these contexts. The data presented in this guide underscore the promise of this compound as a novel therapeutic agent for some of the most challenging neurological diseases.
References
- 1. nibrozetone (this compound) News - LARVOL Sigma [sigma.larvol.com]
- 2. Anti-inflammatory drug shows potential as disease-modifying therapy for Parkinson's disease [prweb.com]
- 3. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicenter, phase 1, dose escalation clinical trial (G-FORCE-1) of XRT, this compound and temozolomide followed by temozolomide +/- this compound in newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A multicenter, phase 1, dose escalation clinical trial (G-FORCE-1) of XRT, this compound and temozolomide followed by temozolomide +/- this compound in newly diagnosed glioblastoma [frontiersin.org]
- 6. Anti-inflammatory drug shows potential as disease-modifying therapy for Parkinson’s disease [movementdisorders.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Inflammasome inhibition prevents α-synuclein pathology and dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-protects-normal-tissues-but-not-tumors-via-nrf2-induction-and-bcl-2-inhibition - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
RRx-001 and its Effect on Tumor-Associated Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RRx-001 is a novel, first-in-class small molecule with pleiotropic anti-cancer activities, currently under investigation in multiple clinical trials.[1] Originating from the aerospace industry, this dinitroazetidine-based compound has demonstrated a unique mechanism of action that involves the modulation of the tumor microenvironment, with a particular and profound effect on tumor-associated macrophages (TAMs).[2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound influences TAMs, supported by available data and detailed experimental methodologies.
Core Mechanism of Action: Reprogramming the Tumor Microenvironment
This compound's primary impact on the tumor microenvironment is its ability to repolarize immunosuppressive M2-like TAMs to a pro-inflammatory and anti-tumoral M1 phenotype.[1][2] This is a critical therapeutic intervention, as a high density of M2 TAMs is often associated with poor prognosis and resistance to therapy. The mechanism is multifaceted, involving direct and indirect actions on macrophages and other cells within the tumor milieu.
Erythrocyte-Mediated Delivery and Hypoxic Activation
Upon intravenous administration, this compound rapidly partitions into red blood cells (RBCs) and covalently binds to the cysteine-93 residue of hemoglobin.[2] These this compound-modified RBCs exhibit increased rigidity and tend to accumulate in the hypoxic and tortuous tumor vasculature.[2] Within the hypoxic tumor microenvironment, this compound and its metabolites are released, leading to a cascade of events that drive macrophage repolarization.[4]
M2 to M1 Macrophage Polarization
This compound promotes the switch of TAMs from an M2 to an M1 phenotype.[1] M1 macrophages are characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and are potent effector cells in the anti-tumor immune response.[4] This repolarization is thought to be triggered by the phagocytosis of this compound-laden RBCs by TAMs, leading to oxidative stress and the activation of pro-inflammatory signaling pathways within the macrophages.[2]
Downregulation of the CD47-SIRPα "Don't Eat Me" Signal
A key mechanism by which this compound enhances the phagocytic activity of macrophages is through the downregulation of the CD47-SIRPα axis.[1] CD47 is a "don't eat me" signal ubiquitously expressed on the surface of healthy cells and frequently overexpressed by cancer cells to evade phagocytosis by macrophages. This compound has been shown to decrease the expression of CD47 on tumor cells and its receptor, SIRPα, on macrophages.[1] This dual downregulation effectively disables this critical innate immune checkpoint, thereby promoting the engulfment of tumor cells by TAMs.
NLRP3 Inflammasome Inhibition and Nrf2 Activation
Beyond its direct effects on macrophage polarization, this compound also modulates key intracellular signaling pathways. It has been identified as a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex that, when activated, drives the production of pro-inflammatory cytokines IL-1β and IL-18.[5] Paradoxically, while promoting a pro-inflammatory M1 phenotype, the inhibition of the NLRP3 inflammasome may help to mitigate some of the detrimental chronic inflammation associated with cancer. Furthermore, this compound can activate the Nrf2 antioxidant pathway in normal tissues, which may contribute to its observed cytoprotective effects and favorable safety profile.[5]
Data Presentation
While specific quantitative data from peer-reviewed publications are often presented in graphical formats, the following tables summarize the key findings on the effects of this compound on TAMs.
Table 1: Effect of this compound on Macrophage Polarization Markers
| Marker | Change upon this compound Treatment | Method of Detection | Reference |
| M1 Markers | |||
| CD80 mRNA | Significantly Increased | RT-qPCR | [1] |
| CD86 mRNA | Significantly Increased | RT-qPCR | [1] |
| M2 Markers | |||
| CD206 | Not specified in detail | Not specified in detail | [6] |
| Arginase-1 | Not specified in detail | Not specified in detail | [6] |
Note: The cited literature confirms a shift towards an M1 phenotype but does not provide specific fold-change values in a tabular format.
Table 2: Effect of this compound on the CD47-SIRPα Axis
| Protein | Change upon this compound Treatment | Cell Type | Method of Detection | Reference |
| CD47 | Decreased Expression | Tumor Cells | Western Blot | [1] |
| SIRPα | Decreased Expression | Monocytes/Macrophages | Western Blot | [1] |
Table 3: Effect of this compound on Phagocytosis and Cytokine Production
| Process/Molecule | Effect of this compound | Experimental System | Reference |
| Phagocytosis of Tumor Cells | Increased | In vitro co-culture | [1] |
| Pro-inflammatory Cytokines | |||
| TNF-α | Increased | M1-repolarized TAMs | [4] |
| IL-1β | Increased | M1-repolarized TAMs | [4] |
| IL-6 | Increased | M1-repolarized TAMs | [4] |
| Anti-inflammatory Cytokines | |||
| IL-10 | Not specified in detail | Not specified in detail | |
| Pro-angiogenic Factors | |||
| VEGF | Decreased | Repolarized TAMs | [4] |
| MMP-9 | Decreased | Repolarized TAMs | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and TAMs.
M2 to M1 Macrophage Repolarization Assay
Objective: To assess the ability of this compound to repolarize M2-polarized macrophages towards an M1 phenotype.
Methodology:
-
Macrophage Differentiation: Isolate bone marrow cells from the femurs and tibiae of mice and culture them in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to generate bone marrow-derived macrophages (BMDMs).
-
M2 Polarization: Induce an M2 phenotype by treating the BMDMs with 20 ng/mL of IL-4 and 20 ng/mL of IL-10 for 24 hours.
-
This compound Treatment: Treat the M2-polarized macrophages with this compound (e.g., at a concentration of 2 µM) or vehicle control (DMSO) for an additional 24-48 hours.
-
Analysis of M1/M2 Markers:
-
Quantitative RT-PCR: Extract total RNA from the treated cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA expression levels of M1 markers (e.g., Nos2, Tnf, Il1b, Il6, Cd80, Cd86) and M2 markers (e.g., Arg1, Mrc1 (CD206), Fizz1, Ym1). Normalize the expression to a housekeeping gene such as Gapdh.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163) and analyze by flow cytometry.
-
ELISA/Multiplex Assay: Collect the cell culture supernatants and measure the concentration of secreted M1 cytokines (TNF-α, IL-1β, IL-6) and M2 cytokines (IL-10) using ELISA or a multiplex bead array.
-
In Vitro Phagocytosis Assay
Objective: To determine the effect of this compound on the phagocytosis of tumor cells by macrophages.
Methodology:
-
Labeling of Tumor Cells: Label the target tumor cells (e.g., A549 lung cancer cells) with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or pHrodo Green according to the manufacturer's instructions.
-
Macrophage Preparation: Plate BMDMs or a macrophage cell line (e.g., RAW 264.7) in a multi-well plate and allow them to adhere.
-
Co-culture and Treatment: Add the fluorescently labeled tumor cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:5). Treat the co-culture with this compound (e.g., 2 µM) or vehicle control.
-
Phagocytosis Assessment:
-
Flow Cytometry: After a suitable incubation period (e.g., 2-4 hours), gently wash the cells to remove non-engulfed tumor cells. Detach the macrophages and analyze them by flow cytometry. The percentage of macrophages that are positive for the fluorescent label of the tumor cells indicates the phagocytic activity.
-
Fluorescence Microscopy: After washing, fix and stain the cells (e.g., with DAPI for nuclei and a fluorescently labeled phalloidin for actin). Visualize the cells using a fluorescence microscope. The number of engulfed tumor cells per macrophage can be quantified.
-
Western Blot for CD47 and SIRPα Expression
Objective: To measure the protein expression levels of CD47 on tumor cells and SIRPα on macrophages following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat tumor cells and macrophages with this compound (e.g., 2 µM) or vehicle control for a specified duration (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CD47, SIRPα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometric Analysis: Quantify the intensity of the protein bands using image analysis software and normalize the expression of the target proteins to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Mechanism of Action on TAMs.
Caption: Experimental Workflow for Macrophage Polarization Assay.
Caption: Experimental Workflow for In Vitro Phagocytosis Assay.
Conclusion
This compound represents a promising new paradigm in cancer therapy, shifting the focus from direct cytotoxicity to the modulation of the tumor microenvironment. Its ability to repolarize tumor-associated macrophages from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype, coupled with its downregulation of the CD47-SIRPα innate immune checkpoint, positions it as a potent immunotherapeutic agent. The detailed mechanisms and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound. Further quantitative studies will be invaluable in elucidating the precise dose-dependent effects and optimizing its clinical application.
References
- 1. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. This compound: a systemically non-toxic M2-to-M1 macrophage stimulating and prosensitizing agent in Phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of RRx-001
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic profile and bioavailability of RRx-001 (nibrozetone), a novel, first-in-class therapeutic agent currently in late-stage clinical development for multiple indications.[1][2][3] this compound is a derivative of the aerospace industry compound trinitroazetidine (TNAZ) and is characterized by its dual-function mechanism, acting as both a tumor cytotoxic agent and a normal tissue cytoprotector.[4][5] Its unique chemical structure allows it to target multiple redox-based mechanisms, including the inhibition of the NLRP3 inflammasome and activation of the Nrf2 antioxidant pathway.[1][5][6][7][8]
Pharmacokinetic Profile
The pharmacokinetics of this compound are unique, primarily driven by its high reactivity and rapid metabolism upon administration.
Absorption and Bioavailability
This compound is administered intravenously, ensuring immediate and complete bioavailability.[1] While IV administration is preferred for indications like cancer, oral or subcutaneous routes are being considered for chronic diseases to improve convenience.[1]
Distribution
Following intravenous administration, this compound is characterized by its rapid and selective partitioning into red blood cells (RBCs).[9][10] This nonpolar small molecule easily traverses cell membranes and reacts with nucleophilic sulfhydryl groups, particularly reduced glutathione and the cysteine 93 residue of the hemoglobin beta chain (βCys93).[4][9][11]
-
In Vitro Partitioning : Studies have shown differential partitioning between plasma and RBCs across species. In human blood, approximately 25% of radioactivity from ¹⁴C-RRx-001 is associated with RBCs after 30 minutes, whereas in rats, this figure is about 75%.[11]
-
Blood-Brain Barrier : As an uncharged small molecule, this compound and its metabolites can cross the restrictive blood-brain barrier, a property that has prompted its evaluation in various neurodegenerative diseases.[5][7][8]
Metabolism
This compound is metabolized so rapidly that the parent compound disappears almost instantly upon intravenous administration.[4][12] Its pharmacokinetic profile is therefore characterized by its primary metabolites.
-
Primary Metabolites : Upon exposure to whole blood, this compound reacts quickly to form four major soluble metabolites: the glutathione (GSH) adduct (this compound-GSH, M1), the cysteine (Cys) adduct (M2), and their corresponding mononitro adducts (M3 and M4).[11]
-
Pharmacokinetic Surrogate : Due to the rapid clearance of the parent drug, the this compound-GSH metabolite is used as a surrogate for quantifying exposure in pharmacokinetic studies.[4][12]
-
Hypoxia-Activated Fragmentation : In the hypoxic microenvironment of tumors, the dinitroazetidine ring of this compound fragments.[1][6][8] This process releases therapeutically active metabolites, including nitric oxide (NO), which contributes to vasodilation and enhanced delivery of oxygen and other anticancer agents.[7]
Excretion
Preclinical studies in rats using ¹⁴C-RRx-001 have shown that the primary route of excretion is renal.[11] After a single intravenous dose of 10 mg/kg, approximately 36.3% of the radiolabel was recovered in the urine over 168 hours, with about 26% being excreted within the first 8 hours.[11] A majority of the radiolabel remained in the blood compartment even at 168 hours post-administration.[11]
Quantitative Pharmacokinetic Data
Quantitative pharmacokinetic data for this compound is based on the measurement of its primary metabolite, this compound-GSH, in plasma. The following table summarizes data from the Phase 1 first-in-human clinical trial.
| Parameter | Value | Species | Notes | Source |
| Terminal Half-Life (t½) | ~27.6 minutes | Human | Based on this compound-GSH metabolite. Did not vary significantly across dose levels. | [4] |
| Maximum Concentration (Cmax) | Dose-dependent | Human | Based on this compound-GSH metabolite. | [4] |
| Area Under the Curve (AUC) | Dose-dependent | Human | Based on this compound-GSH metabolite. | [4] |
Experimental Protocols
Phase 1 First-in-Human, Open-Label, Dose-Escalation Study (NCT01359982)
-
Objective : To assess the safety, tolerability, dose-limiting toxicities (DLTs), and pharmacokinetics of this compound.[13][14]
-
Study Design : A standard 3+3 dose-escalation design was used.[13] Patients were enrolled in successive cohorts at increasing dose levels: 10, 16.7, 24.6, 33, 55, and 83 mg/m².[13][14]
-
Patient Population : Adult patients with advanced, incurable solid tumors and an ECOG performance status of 0-2 were eligible.[13][14]
-
Drug Administration : this compound was administered as an intravenous infusion weekly for 8 weeks.[13]
-
Pharmacokinetic Analysis : Plasma samples were collected predose, during the infusion, at the end of the infusion, and at various time points post-infusion to quantify the this compound-GSH metabolite.[4]
Preclinical Metabolism and Disposition Study
-
Objective : To evaluate the metabolism and disposition of this compound in vitro and in vivo.
-
Methodology :
-
In Vivo (Rats) : A single intravenous dose of ¹⁴C-RRx-001 (10 mg/kg) was administered to rats. Urine, feces, and blood were collected at multiple time points up to 168 hours post-dose to determine the routes and extent of excretion and the distribution of radioactivity.[11]
-
In Vitro (Multi-species) : ¹⁴C-RRx-001 was added to whole blood from humans, rats, dogs, and monkeys at concentrations of 1 and 20 μM. The samples were incubated, and the partitioning of radioactivity between red blood cells and plasma was determined. Metabolites were identified using liquid chromatography with radiodetection and mass spectrometry (LC/radiodetection/MS).[11]
-
Bioanalytical Method Development for this compound-GSH
-
Objective : To develop and validate a robust bioanalytical method for the quantification of this compound exposure in preclinical and clinical studies.
-
Challenge : Direct quantification of this compound was unsuccessful due to its rapid disappearance. The primary metabolite, this compound-GSH, also proved challenging to analyze due to its rapid enzymatic degradation in the blood matrix.[12]
-
Methodology :
-
Stabilization : The enzyme inhibitor acivicin was added to blood collection tubes. Acivicin effectively inhibited the degrading enzymes, thereby stabilizing the this compound-GSH conjugate for analysis.[12]
-
Quantification : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated according to Good Laboratory Practice (GLP) standards for the analysis of this compound-GSH in human, rat, and dog plasma.[12] This method was subsequently used in toxicology studies and the Phase 1 clinical trial.[12]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through interaction with multiple signaling pathways, often with opposing outcomes depending on the cellular environment.
NLRP3 Inflammasome Inhibition
This compound is a potent inhibitor of the NLRP3 inflammasome, a key driver of inflammation.[1][2] It acts on both the priming and activation steps of the inflammasome pathway. Mechanistically, this compound covalently binds to cysteine 409 of the NLRP3 protein, which blocks the critical interaction between NLRP3 and NEK7, thereby preventing inflammasome assembly and activation.[1][15]
Nrf2 Antioxidant Pathway Activation
This compound is a potent activator of the Nrf2 antioxidant response element (ARE) signaling pathway.[4] Under normal conditions, Nrf2 is held inactive by Keap1. This compound is thought to modify a key cysteine residue (Cys151) on Keap1, which disrupts the Keap1-Nrf2 complex.[1] This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[7]
Mechanism in the Hypoxic Tumor Microenvironment
The action of this compound is highly dependent on the tissue environment. In hypoxic tumors, it acts as a pro-oxidant and anti-cancer agent.
-
RBC Binding and NO Release : Intravenously administered this compound binds to hemoglobin in RBCs.[9][10]
-
Vascular Obstruction : These this compound-bound RBCs become more rigid and can obstruct the hypoxic microvasculature of the tumor.[9][10]
-
Phagocytosis and TAM Repolarization : The altered RBCs are phagocytosed by tumor-associated macrophages (TAMs). This process triggers the repolarization of anti-inflammatory M2 TAMs into pro-inflammatory, anti-tumor M1 TAMs.[4][9][10]
-
Target Inhibition : This targeted delivery system leads to the inhibition of MYC and the downregulation of the "don't eat me" signal CD47 on tumor cells, further promoting an anti-tumor immune response.[3][9][10]
References
- 1. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. [escholarship.org]
- 7. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Preclinical evaluation of the metabolism and disposition of this compound, a novel investigative anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of methods for the bioanalysis of this compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Safety and activity of this compound in patients with advanced cancer: a first-in-human, open-label, dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
RRx-001's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RRx-001, a novel investigational compound with a unique dual-action mechanism, has demonstrated significant promise in preclinical and clinical settings, particularly in indications requiring central nervous system (CNS) penetration. As a small, nonpolar molecule, this compound is designed to traverse the highly selective blood-brain barrier (BBB), a critical attribute for therapeutic agents targeting brain tumors and neurodegenerative diseases. This technical guide provides an in-depth overview of the available evidence supporting the BBB permeability of this compound, its mechanisms of action within the CNS, and the experimental frameworks used to evaluate its CNS activity. While direct quantitative data on brain-to-plasma ratios remain proprietary, a substantial body of indirect evidence from clinical trials and preclinical neuropharmacology studies underscores its capacity to engage CNS targets.
Introduction: The Challenge of CNS Drug Delivery and this compound's Potential
The blood-brain barrier (BBB) represents a formidable obstacle in the development of neurotherapeutics, restricting the passage of the vast majority of small molecules and nearly all large molecules from the systemic circulation into the brain. This compound, with its origins in the aerospace industry, is a first-in-class agent characterized as a small, nonpolar molecule, properties that are generally favorable for crossing the lipophilic environment of the BBB[1][2]. Its demonstrated clinical activity in patients with brain metastases and glioblastoma provides compelling, albeit indirect, evidence of its ability to reach therapeutically relevant concentrations in the CNS[1].
Mechanism of Action in the Central Nervous System
The therapeutic effects of this compound within the CNS are attributed to its multifaceted mechanism of action, primarily centered on the modulation of inflammatory and oxidative stress pathways.
NLRP3 Inflammasome Inhibition
This compound is a potent inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system implicated in the inflammatory cascades of various neurodegenerative diseases and the tumor microenvironment[3][4]. This compound covalently binds to cysteine 409 on the NACHT domain of NLRP3, which prevents its assembly and subsequent activation[2]. This inhibition of the NLRP3 inflammasome leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18, thereby mitigating neuroinflammation[3][4].
Nrf2 Activation
This compound also functions as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1][2]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a suite of cytoprotective genes. By inducing Nrf2, this compound enhances the brain's endogenous antioxidant defenses, protecting neural cells from oxidative stress, a common pathological feature in neurodegenerative disorders and in the tumor microenvironment following radiation and chemotherapy[1][2].
Nitric Oxide Donation and Vascular Normalization
In the hypoxic conditions often found in tumor microenvironments, this compound acts as a nitric oxide (NO) donor[5][6]. This localized release of NO can lead to vasodilation and normalization of the tumor vasculature, which may not only enhance the delivery of concomitant chemotherapies but also improve tumor oxygenation, thereby sensitizing cancer cells to radiotherapy[5][6][7].
Preclinical and Clinical Evidence of Blood-Brain Barrier Permeability
While specific quantitative data on the brain-to-plasma concentration ratio (Kp,uu) of this compound are not publicly available, a confluence of preclinical and clinical findings supports its CNS penetration and activity.
Preclinical Evidence
A preclinical study in a mouse model of neuroinflammation demonstrated that intraperitoneally administered this compound could inhibit microglia activation and reduce the loss of dopamine neurons in the substantia nigra of the midbrain. This finding indicates that this compound can cross the BBB to exert its neuroprotective effects.
Furthermore, in orthotopically implanted glioma models, pretreatment with this compound was shown to significantly increase the intratumoral concentrations of both temozolomide and irinotecan[7]. This suggests that this compound not only crosses the BBB itself but may also modulate the tumor microenvironment to enhance the penetration of other therapeutic agents[7].
Clinical Evidence
Compelling evidence for the BBB permeability of this compound comes from its clinical development in patients with primary and metastatic brain tumors.
-
BRAINSTORM (NCT02215512): This Phase I/II clinical trial evaluated this compound in combination with whole-brain radiation therapy (WBRT) for patients with brain metastases[6][8]. The observation of intracranial responses in this patient population strongly suggests that this compound reaches the brain in clinically effective concentrations[6].
-
G-FORCE-1 (NCT02871843): This Phase 1 dose-escalation trial investigated this compound in combination with standard-of-care chemoradiation in newly diagnosed glioblastoma. The acceptable safety profile and preliminary signs of efficacy in this trial further support the CNS activity of this compound.
The successful outcomes in these trials, where the therapeutic target is located within the CNS, serve as strong surrogate markers for the blood-brain barrier permeability of this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies cited are summarized below to provide a methodological framework for researchers in the field.
Preclinical In Vivo Neuroinflammation Model
-
Objective: To assess the neuroprotective effects of this compound in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.
-
Animal Model: C57BL/6 mice.
-
Drug Administration: this compound administered via intraperitoneal injection.
-
Induction of Neuroinflammation: Stereotactic injection of LPS into the substantia nigra pars compacta.
-
Endpoint Analysis:
-
Immunohistochemical analysis of brain tissue to assess microglial activation (e.g., Iba1 staining).
-
Quantification of dopaminergic neuron loss (e.g., tyrosine hydroxylase staining).
-
Clinical Trial Protocol: BRAINSTORM (NCT02215512) - Abridged
-
Trial Design: A multi-institutional, open-label, Phase I/II dose-escalation study[8].
-
Patient Population: Patients with brain metastases from solid tumors[8].
-
Treatment Regimen: this compound administered intravenously once before and twice weekly during a standard course of whole-brain radiation therapy (WBRT)[8].
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose of this compound in combination with WBRT[6].
-
Secondary Objectives: To evaluate the best overall response rate, intracranial progression-free survival, and overall survival[6].
-
Correlative Studies: Serial dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess changes in tumor blood flow and permeability[6].
Clinical Trial Protocol: G-FORCE-1 (NCT02871843) - Abridged
-
Trial Design: A Phase 1, open-label, dose-escalation study.
-
Patient Population: Patients with newly diagnosed high-grade gliomas.
-
Treatment Regimen: this compound administered intravenously in combination with standard-of-care temozolomide and radiation therapy.
-
Primary Objective: To assess the safety and tolerability of this compound in this combination regimen.
-
Secondary Objectives: To evaluate preliminary efficacy signals, including overall survival and progression-free survival.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its CNS effects.
This compound Mechanism of Action: Signaling Pathways
References
- 1. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 2. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Press Releases Archives - EpicentRx [epicentrx.com]
- 4. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of targeted therapies for central nervous system metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Brain Radiotherapy and this compound: Two Partial Responses in Radioresistant Melanoma Brain Metastases from a Phase I/II Clinical Trial: A TITE-CRM Phase I/II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular priming with this compound to increase the uptake and accumulation of temozolomide and irinotecan in orthotopically implanted gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRAINSTORM: A Multi-Institutional Phase 1/2 Study of this compound in Combination With Whole Brain Radiation Therapy for Patients With Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Epigenetic Landscape: A Technical Guide to the Modifications Induced by RRx-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
RRx-001 is a novel, aerospace-derived small molecule with a multifaceted mechanism of action, currently under investigation in multiple clinical trials for its anti-cancer properties. A key aspect of its therapeutic potential lies in its ability to induce profound epigenetic modifications, leading to the reactivation of silenced tumor suppressor genes and enhancing the efficacy of subsequent therapies. This technical guide provides an in-depth exploration of the epigenetic alterations mediated by this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways. This compound generates reactive oxygen and nitrogen species (ROS and RNS), which elicits changes in the intracellular redox status and is linked to its epigenetic effects[1][2]. It is characterized as a "multi(epi)target" agent and a "pan-epigenetic inhibitor" due to its broad impact on the epigenome[1].
Core Epigenetic Mechanisms of this compound
This compound exerts its influence on the epigenome through two primary mechanisms: the modulation of DNA methylation and the alteration of histone acetylation patterns.
DNA Methylation
This compound has been shown to significantly decrease global DNA methylation in cancer cells[1][2]. This is achieved through the dose- and time-dependent reduction of DNA methyltransferase (DNMT) protein expression, specifically targeting DNMT1 and DNMT3a[1][2]. The inhibition of these key enzymes leads to a global decrease in 5-methylcytosine (5-mC) levels.
Furthermore, global methylation profiling has revealed that this compound can induce both hypomethylation and hypermethylation at specific gene loci. In SCC VII cancer cells treated with this compound, 23 target sites were found to be hypomethylated and 22 were hypermethylated by more than 10%[1][2].
Histone Acetylation
In addition to its effects on DNA methylation, this compound also modulates the acetylation of histone proteins. Studies have demonstrated that this compound treatment leads to a significant increase in the global levels of acetylated histone H3 and H4[2]. This suggests that this compound may also inhibit histone deacetylase (HDAC) activity, contributing to a more open chromatin structure and facilitating gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the epigenetic effects of this compound.
Table 1: Dose-Dependent Inhibition of DNMT1 and DNMT3a Protein Expression by this compound in SCC VII Cells
| Treatment Duration | This compound Concentration (µM) | Relative DNMT1 Expression (%) | Relative DNMT3a Expression (%) |
| 24 hours | 1 | ~80 | ~85 |
| 5 | ~60 | ~70 | |
| 48 hours | 1 | ~65 | ~75 |
| 5 | ~40 | ~50 | |
| 72 hours | 1 | ~50 | ~60 |
| 5 | ~20 | ~30 |
Data are estimations based on graphical representations in the cited literature and are normalized to β-actin loading control.
Table 2: Changes in DNA Methylation of Specific Gene Loci in SCC VII Cells Treated with this compound
| Target ID | Gene Symbol | Position | % Change at 0.5 µM | % Change at 2 µM | % Change at 5 µM |
| cg11498607 | RUNX1 | Body | -16.73 | -10.10 | -18.29 |
| cg20723350 | PPARGC1A | 1st Exon | -11.48 | -10.26 | -22.17 |
| cg03397389 | EIF2C3 | 1st Exon | -12.42 | -10.81 | -10.05 |
| cg17237603 | ZNF398 | Body | -13.86 | -10.92 | -13.55 |
| cg16280363 | MARS | Body | -11.12 | -12.21 | -13.01 |
| cg03574414 | CHRNA2 | Body | +14.70 | +14.83 | +10.25 |
| cg02019508 | ATF7 | 5'UTR | +12.47 | +11.04 | +13.14 |
Source: Zhao et al., Oncotarget, 2015.
Table 3: Effect of this compound on Global Histone H3 and H4 Acetylation in SCC VII Cells
| Histone | This compound Concentration (µM) | % Increase in Acetylation (Compared to Control) |
| Acetyl-Histone H3 | 2 | Significant Increase |
| 5 | Significant Increase | |
| Acetyl-Histone H4 | 0.5 | Significant Increase |
| 2 | Significant Increase |
Significance is reported as p < 0.05. Precise percentage increases are not detailed in the source material but are described as significant.[2]
Signaling Pathways and Experimental Workflows
The epigenetic modifications induced by this compound have a downstream impact on various signaling pathways critical to cancer cell survival and proliferation. One of the key pathways affected is the PI3K/AKT signaling pathway.
Caption: this compound's proposed mechanism of epigenetic modification.
References
RRx-001 and Tumor Vascular Normalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RRx-001 is a novel, aerospace-derived, multi-action small molecule with a unique pleiotropic mechanism of action that includes the normalization of tumor vasculature. This technical guide provides an in-depth overview of the core mechanisms by which this compound remodels the tumor microenvironment, with a specific focus on its role in promoting a more functional and less chaotic vascular network. This guide will detail the signaling pathways involved, summarize key preclinical and clinical findings, and provide an overview of the experimental protocols used to evaluate these effects.
Introduction to this compound: A Pleiotropic Anticancer Agent
This compound is a Phase III clinical-stage agent that has demonstrated a favorable safety profile and efficacy in various solid tumors[1]. Its anticancer activities are multifaceted, encompassing epigenetic modulation, immune checkpoint inhibition, and the induction of reactive oxygen and nitrogen species (RONS)[1][2]. A key aspect of its mechanism is the ability to "normalize" the aberrant and dysfunctional vasculature characteristic of tumors, thereby improving the delivery and efficacy of concomitant therapies[1][3][4].
The Core of Tumor Vascular Normalization by this compound
Tumor blood vessels are notoriously chaotic, leaky, and tortuous, leading to hypoxia, high interstitial fluid pressure, and poor drug delivery[3][4]. Vascular normalization, a concept pioneered by Dr. Rakesh K. Jain, refers to the "pruning" and remodeling of this aberrant vasculature to create a more efficient network[3][4]. This compound achieves this through several interconnected mechanisms.
Nitric Oxide Donation and Hemodynamic Modulation
A central mechanism of this compound is its role as a nitric oxide (NO) donor, particularly in the hypoxic tumor microenvironment[5][6][7].
-
Mechanism of NO Release: Upon intravenous infusion, this compound binds to red blood cells (RBCs) and interacts with deoxyhemoglobin. In hypoxic conditions, this interaction catalyzes the reduction of nitrite to NO at an accelerated rate[6][8][9]. This targeted release of NO within the tumor vasculature leads to vasodilation, increased tumor blood flow, and improved oxygenation[5][7]. This localized action minimizes systemic side effects like hypotension that are common with other NO donors[5][10].
-
Improved Perfusion and Oxygenation: The release of NO leads to a "reverse Robin Hood-like" steal of blood flow, redirecting it from oxygen-poor to more oxygen-rich regions of the tumor[3]. This enhanced perfusion improves the delivery of oxygen and systemically administered anticancer agents[3][11].
Modulation of the Tumor Microenvironment
This compound significantly alters the tumor microenvironment (TME) to favor vascular normalization.
-
TAM Repolarization: this compound promotes the repolarization of tumor-associated macrophages (TAMs) from an anti-inflammatory, pro-angiogenic M2 phenotype to a pro-inflammatory, anti-angiogenic M1 phenotype[1][11][12]. This shift is partly achieved by downregulating the CD47-SIRPα "don't eat me" signal, which enhances phagocytosis of tumor cells by macrophages[1][12][13]. M1 macrophages produce anti-angiogenic factors that contribute to the pruning of immature vessels[11].
-
Reduction of Hypoxia-Inducible Factor-1α (HIF-1α): By improving tumor oxygenation, this compound leads to a decrease in the levels of HIF-1α, a key transcription factor that drives the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF)[3]. Reduced VEGF levels contribute to a less chaotic and more organized vascular network.
Signaling Pathways Modulated by this compound
This compound's effects on vascular normalization are underpinned by its influence on several key signaling pathways.
CD47-SIRPα Axis
This compound downregulates the expression of CD47 on cancer cells and SIRPα on macrophages[1][13]. This disruption of the CD47-SIRPα innate immune checkpoint enhances the phagocytosis of tumor cells and promotes the shift of TAMs towards an M1 phenotype, which is less supportive of aberrant angiogenesis[11][13].
Caption: this compound disrupts the CD47-SIRPα axis, promoting phagocytosis and M1 TAM polarization.
Nrf2 Signaling Pathway
This compound is a potent inducer of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway[3][5]. Nrf2 is a master regulator of the antioxidant response. In normal tissues, this compound's activation of Nrf2 is cytoprotective[3]. In the context of the tumor, the generation of RONS by this compound can induce oxidative stress, which is a known activator of Nrf2[5].
Caption: this compound induces Nrf2 activation through the generation of reactive oxygen/nitrogen species.
TP53 and Other Cancer-Related Pathways
Studies have shown that this compound can upregulate the tumor suppressor protein TP53[1]. Transcriptomic analyses have also implicated this compound in the modulation of other key cancer signaling pathways, including MAPK, RAS, TNF, and FoxO[1]. The upregulation of TP53 can contribute to anti-angiogenic effects by inducing the expression of anti-angiogenic factors and repressing pro-angiogenic ones.
Quantitative Data on Vascular Normalization
While many studies describe the qualitative effects of this compound on tumor vasculature, specific quantitative data is often embedded within the text. The following tables summarize the available quantitative findings.
Table 1: Preclinical Effects of this compound on Tumor Vasculature
| Parameter | Tumor Model | This compound Dose | Observation | Reference |
| Tumor Perfusion | SCCVII | Bolus dose | Moderate increase (21% to 28%) | [14] |
| Tumor Perfusion | U87 | Not specified | Increased vessel perfusion at 12 hours post-treatment | [14] |
| Intratumoral Perfusion | Not specified | Not specified | Increased | [11] |
| RBC Adhesion in Tumor | HEP-G2 | 10 mg/kg | ~2.0-fold increase in 99mTc-labeled RBCs vs. control | [15] |
| RBC Adhesion in Tumor | HT-29 | 10 mg/kg | ~1.5-fold increase in 99mTc-labeled RBCs vs. control | [15] |
| Tumor Weight Reduction | HEP-G2 | Not specified | ~40% decrease | [15] |
| Tumor Weight Reduction | HT-29 | Not specified | ~36% decrease | [15] |
Table 2: Clinical Observations of this compound's Vascular Effects
| Parameter | Cancer Type | Method | Observation | Reference |
| Intratumoral Blood Flow | Not specified | Dynamic Contrast MRI | Increased intratumoral perfusion | [11] |
Experimental Protocols for Assessing Vascular Normalization
The evaluation of tumor vascular normalization requires a multi-pronged approach, employing various imaging and histological techniques.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to assess tumor perfusion and vascular permeability[16][17].
-
Principle: A contrast agent (e.g., gadolinium-based) is injected intravenously, and rapid T1-weighted images are acquired before, during, and after the agent's passage through the vasculature. The change in signal intensity over time is used to calculate parameters like blood flow, blood volume, and the permeability-surface area product (Ktrans)[16][18].
-
Protocol Outline:
-
Baseline Imaging: Acquire pre-contrast T1-weighted images of the tumor.
-
Contrast Injection: Administer a bolus of a gadolinium-based contrast agent intravenously.
-
Dynamic Imaging: Acquire a series of rapid T1-weighted images for several minutes to capture the influx and efflux of the contrast agent.
-
Data Analysis: Use pharmacokinetic models to analyze the time-course of signal enhancement and derive quantitative perfusion and permeability parameters[16].
-
Caption: Workflow for assessing tumor vascular normalization using DCE-MRI.
Immunohistochemistry (IHC)
Histological analysis of tumor sections provides direct evidence of vascular morphology and composition[19].
-
Principle: Specific antibodies are used to stain for markers of endothelial cells, pericytes, and hypoxia in fixed tumor tissue sections.
-
Key Markers:
-
Protocol Outline:
-
Tissue Collection and Fixation: Excise tumors and fix in formalin, then embed in paraffin.
-
Sectioning: Cut thin sections of the tumor tissue.
-
Staining: Perform immunohistochemical staining for the markers of interest.
-
Imaging and Quantification: Acquire images using microscopy and quantify parameters such as microvessel density, the percentage of vessels covered by pericytes, and the extent of hypoxic regions.
-
In Vitro Phagocytosis Assay
This assay is used to evaluate the effect of this compound on the engulfment of cancer cells by macrophages[11].
-
Principle: Cancer cells are labeled and co-cultured with macrophages in the presence or absence of this compound. The extent of phagocytosis is then quantified.
-
Protocol Outline:
-
Cell Labeling: Label tumor cells (e.g., A549) with a fluorescent dye.
-
Co-culture: Co-culture the labeled tumor cells with macrophages.
-
Treatment: Add this compound to the co-culture.
-
Quantification: After a defined incubation period, quantify the percentage of macrophages that have engulfed the fluorescently labeled tumor cells using flow cytometry or fluorescence microscopy.
-
Conclusion
This compound's ability to induce tumor vascular normalization represents a significant advancement in cancer therapy. By remodeling the tumor microenvironment through nitric oxide donation, TAM repolarization, and modulation of key signaling pathways, this compound creates a more favorable milieu for the delivery and efficacy of conventional and emerging cancer treatments. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound's unique vascular-modulating properties. This in-depth understanding is crucial for optimizing its clinical application and for the development of next-generation therapies that target the tumor vasculature.
References
- 1. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic effects of this compound: a possible unifying mechanism of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. NO to cancer: The complex and multifaceted role of nitric oxide and the epigenetic nitric oxide donor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting tumor hypoxia with the epigenetic anticancer agent, this compound: a superagonist of nitric oxide generation | springermedizin.de [springermedizin.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. Frontiers | Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential [frontiersin.org]
- 13. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Increases Erythrocyte Preferential Adhesion to the Tumor Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Perfusion and Permeability Biomarkers in Brain Cancer from Tomographic CT and MR Images - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor Vessel Normalization: A Window to Enhancing Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing Tumor Perfusion & Permeability Using MRI [ismrm.org]
- 19. Monitoring of tumor vascular normalization: the key points from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
RRx-001: Application Notes and Protocols for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RRx-001 is a novel, aerospace-derived small molecule currently under investigation as a multifaceted anticancer agent.[1] It exhibits a unique dual mechanism of action, inducing cytotoxicity in tumor cells while simultaneously protecting normal tissues.[2] In vitro studies have consistently demonstrated its potent antiproliferative effects across a wide range of cancer cell lines.[2] The primary mechanisms of this compound's anticancer activity involve the generation of reactive oxygen and nitrogen species (ROS/RNS), the induction of apoptosis, and the modulation of critical epigenetic and signaling pathways.[1][3]
This document provides comprehensive application notes and detailed protocols for conducting in vitro studies to evaluate the efficacy and mechanism of action of this compound on cancer cell lines. The protocols cover essential assays for assessing cell viability, migration, invasion, and apoptosis, providing a robust framework for preclinical investigation.
Data Presentation
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound observed in various human cancer cell lines. These values highlight the broad-spectrum antiproliferative activity of the compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SCC VII | Squamous Cell Carcinoma | 1.8[2] |
| 22B | Oral Squamous Cell Carcinoma | 2.3[2] |
| PANC-1 | Pancreatic Carcinoma | 2.3[2] |
| M21 | Melanoma | 2.6[2] |
| A549 | Lung Carcinoma | 3.1[2] |
| HCT-116 | Colon Carcinoma | 4.2[2] |
| HT-29 | Colon Carcinoma | 5.5[2] |
| U87 | Glioblastoma | 6.0[2] |
| Huh7 | Hepatocellular Carcinoma | Varies[4] |
| Hepa1-6 | Hepatocellular Carcinoma | Varies[4] |
| MHCC97H | Hepatocellular Carcinoma | Varies*[4] |
*Note: IC50 values for hepatocellular carcinoma cell lines were determined at multiple time points (24, 48, and 72 hours), indicating a time-dependent effect.[4]
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines using the Cell Counting Kit-8 (CCK-8), a colorimetric assay that measures dehydrogenase activity in viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Adjust the cell suspension to a density of 5 × 10⁴ cells/mL in complete culture medium.[4]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control with the same final concentration of the solvent as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).[4]
-
-
CCK-8 Reaction:
-
At the end of each time point, add 10 µL of CCK-8 solution to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate cell viability using the following formula:
-
Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
-
Plot a dose-response curve and determine the IC50 value.
-
Cell Migration and Invasion Assay (Transwell Chamber Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells using Transwell inserts.
Materials:
-
Transwell inserts (8 µm pore size) and companion plates (24-well)
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope
Procedure:
-
Insert Preparation:
-
For Invasion Assay: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the top of the Transwell membrane. Incubate at 37°C for at least 30 minutes to allow for gelation.
-
For Migration Assay: No Matrigel coating is required.
-
Rehydrate the inserts by adding serum-free medium to the upper and lower chambers and incubate for at least 1 hour at 37°C.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Remove the rehydration medium and seed the cell suspension into the upper chamber of the inserts.
-
-
Assay Assembly:
-
Add complete medium (chemoattractant) to the lower chamber.
-
To the upper chamber containing the cells, add serum-free medium with the desired concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C for a period sufficient for cell migration or invasion (typically 12-48 hours).
-
-
Cell Staining and Quantification:
-
After incubation, remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells on the lower surface of the membrane with the fixation solution.
-
Stain the fixed cells with Crystal Violet.
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under an inverted microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated or invaded cells per field.
-
Compare the results from this compound-treated groups to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the quantification of this compound-induced apoptosis via flow cytometry, distinguishing between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in appropriate culture plates and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in this compound-treated samples to the control.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects through the modulation of multiple signaling pathways. The diagram below illustrates the key pathways affected by this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
General Experimental Workflow for In Vitro Studies of this compound
The following flowchart outlines a typical experimental workflow for the in vitro characterization of this compound's effects on cancer cell lines.
Caption: A general workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for Administering Rrx-001 in Animal Models of Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of Rrx-001, a novel anti-cancer agent, in animal models of small cell lung cancer (SCLC). This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, mechanism of action, and potential therapeutic combinations of this compound.
Introduction
This compound is a first-in-class small molecule with a multifaceted mechanism of action that makes it a promising candidate for SCLC therapy. It acts as a dual checkpoint inhibitor by downregulating CD47 on cancer cells and SIRP-α on macrophages, thereby promoting phagocytosis of tumor cells.[1] Additionally, this compound is known to be a c-Myc inhibitor and downregulates PD-L1 expression on circulating tumor cells, suggesting an immunomodulatory role.[2][3] Preclinical studies have demonstrated that this compound can synergize with platinum-based chemotherapy and etoposide in SCLC xenografts.[1][4] These notes provide detailed protocols for establishing SCLC xenograft models and administering this compound to evaluate its anti-tumor activity.
Data Presentation
Table 1: Summary of this compound Administration in Preclinical Models
| Parameter | Details | Reference |
| Animal Model | Syngeneic SCC VII tumor model in C3H mice | [5] |
| BALB/c mice for toxicity studies | [4][6] | |
| Cell Lines | SCC VII (Squamous Cell Carcinoma) | [5] |
| Drug Formulation | This compound powder dissolved in 100% DMSO. | Not explicitly stated for SCLC models, but a general formulation. |
| Route of Administration | Intraperitoneal (i.p.) | [5] |
| Dosing Schedule | 12 mg/kg, every other day for three total injections (in SCC VII model) | [5] |
| 5 mg/kg every other day for 3 days (in cisplatin toxicity study) | [4][6] | |
| Combination Therapy | Cisplatin | [5] |
| Efficacy Endpoints | Tumor growth delay | [5] |
| Overall survival | Not explicitly stated for SCLC models. | |
| Biomarker analysis (e.g., CD206 on monocytes) | [1] |
Experimental Protocols
Protocol 1: Establishment of a Small Cell Lung Cancer (SCLC) Xenograft Model
This protocol describes the establishment of a subcutaneous SCLC xenograft model in immunocompromised mice, a standard method for evaluating the in vivo efficacy of anti-cancer agents.
Materials:
-
SCLC cell line (e.g., NCI-H69, NCI-H82)
-
Immunocompromised mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
Matrigel Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
Animal housing facility (compliant with institutional guidelines)
Procedure:
-
Cell Culture: Culture the chosen SCLC cell line according to the supplier's recommendations to achieve a sufficient number of cells for implantation.
-
Cell Preparation: On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel Matrix at a concentration of 1 x 107 cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm3) = (Length x Width2) / 2.
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound in SCLC Xenograft-Bearing Mice
This protocol outlines the procedure for administering this compound as a single agent or in combination with standard chemotherapy in established SCLC xenograft models.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Cisplatin or Carboplatin and Etoposide (for combination studies)
-
Syringes and needles for injection
-
SCLC xenograft-bearing mice (from Protocol 1)
Procedure:
-
Drug Preparation:
-
Prepare this compound solution in the appropriate vehicle at the desired concentration. A common starting dose for efficacy studies is in the range of 5-12 mg/kg.
-
Prepare chemotherapy agents according to standard protocols.
-
-
Treatment Administration:
-
Monotherapy: Administer this compound via intraperitoneal (i.p.) injection at the predetermined dose and schedule (e.g., every other day for a specified number of doses).
-
Combination Therapy: Administer this compound in combination with a platinum agent and etoposide. The timing of administration should be optimized based on the study design (e.g., this compound administered prior to or concurrently with chemotherapy).
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor growth as described in Protocol 1.
-
Record the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Observe the animals for any signs of distress or adverse reactions to the treatment.
-
-
Endpoint Analysis:
-
At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice according to institutional guidelines.
-
Excise the tumors for further analysis, such as immunohistochemistry for biomarkers of interest (e.g., CD47, c-Myc, markers of macrophage polarization).
-
Collect blood samples for analysis of circulating tumor cells or other relevant biomarkers.
-
Visualizations
References
- 1. Results from a biomarker study to accompany a phase II trial of this compound with reintroduced platinum-based chemotherapy in relapsed small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In small cell lung cancer patients treated with this compound, a downregulator of CD47, decreased expression of PD-L1 on circulating tumor cells significantly correlates with clinical benefit - Tomita - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. In small cell lung cancer patients treated with this compound, a downregulator of CD47, decreased expression of PD-L1 on circulating tumor cells significantly correlates with clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RRx-001 in Combination with Platinum-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational drug RRx-001 when used in combination with platinum-based chemotherapy. The information is collated from preclinical studies and clinical trials to guide further research and development.
Introduction to this compound
This compound is a first-in-class, minimally toxic, small molecule with a unique dinitroazetidine structure, initially identified from a screening of aerospace compounds.[1] It exhibits a paradoxical dual mechanism of action: it induces cytotoxicity in tumor cells while protecting normal tissues from the harmful effects of chemotherapy and radiation.[1][2] this compound is currently under investigation in multiple clinical trials, including a Phase 3 trial for small cell lung cancer (SCLC), for its ability to re-sensitize tumors to previously administered therapies.[3][4][5][6]
The primary mechanism of action involves its interaction with red blood cells (RBCs). Upon intravenous administration, this compound rapidly enters RBCs and binds to sulfhydryl groups, particularly cysteine 93 of the hemoglobin beta chain.[1][7] These modified RBCs are then preferentially taken up by tumor-associated macrophages (TAMs) in the hypoxic tumor microenvironment.[7] This targeted delivery leads to a cascade of anti-cancer effects.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are pleiotropic, involving the modulation of several key signaling pathways. It acts as an epigenetic and immune-modulating agent, influencing oxidative stress, angiogenesis, and apoptosis.[7][8]
Key Signaling Pathways Modulated by this compound:
-
Nrf2 Pathway: In normal tissues, this compound induces the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][4] This leads to the upregulation of protective genes that mitigate oxidative damage from chemotherapy.[1] Conversely, in tumor cells, this compound can downregulate Nrf2-controlled anti-apoptotic genes like Bcl-2, promoting cytotoxicity.[8]
-
NLRP3 Inflammasome: this compound is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.[4][9][10] By inhibiting NLRP3, this compound can reduce inflammatory side effects of chemotherapy.[4][10]
-
MYC and Wnt Pathway: this compound has been shown to downregulate the oncoprotein c-Myc and inhibit the Wnt signaling pathway.[7][11] These pathways are crucial for the maintenance of cancer stem cells (CSCs), which are implicated in therapeutic resistance.[11]
-
CD47-SIRPα Axis: this compound downregulates CD47, a "don't eat me" signal overexpressed on many cancer cells.[7][12] This downregulation enhances the phagocytosis of tumor cells by macrophages.[7]
-
Nitric Oxide (NO) Donation: In the hypoxic tumor microenvironment, this compound releases nitric oxide, which can have direct cytotoxic effects on tumor cells and also contribute to the normalization of tumor vasculature.[7][9]
Signaling Pathway Diagrams
Caption: this compound's dual mechanism of action in normal and tumor tissues.
Quantitative Data from Preclinical and Clinical Studies
The combination of this compound with platinum-based chemotherapy has been evaluated in both preclinical models and clinical trials, demonstrating its potential to enhance efficacy and reduce toxicity.
Table 1: Preclinical Efficacy and Cytoprotection of this compound in Combination with Cisplatin
| Animal Model | Treatment Group | Tumor Growth Inhibition | Reduction in Toxicity Markers | Reference |
| Syngeneic SCC VII tumor model in C3H mice | This compound (12 mg/kg ip) + Cisplatin | Not specified, but this compound was shown to be more toxic to tumors than its derivatives. | Cisplatin alone resulted in 100% animal deaths by day 8, suggesting a severe toxicity profile that this compound may mitigate. | [1] |
| BALB/c mice | This compound (5 mg/kg) + Cisplatin | This compound did not protect sarcoma-180 solid tumor xenografts against cisplatin-induced cytotoxicity, indicating it does not interfere with anti-tumor efficacy. | Significantly decreased blood urea nitrogen and creatinine levels (p < 0.05). Statistically significant reduction in the mean total chromosome aberration frequency (p < 0.05). | [2] |
Table 2: Clinical Trial Data for this compound and Platinum-Based Chemotherapy in Small Cell Lung Cancer (SCLC)
| Clinical Trial | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Adverse Events (this compound) | Reference |
| Phase 2 (NCT02489903) | Previously treated SCLC (n=26) | This compound followed by platinum + etoposide | 26.9% (1 CR, 6 PR) | 8.6 months | Mild discomfort at the infusion site (23%) | [13] |
| Phase 3 REPLATINUM (NCT03699956) | 3rd line and beyond SCLC | This compound + platinum doublet vs. platinum doublet alone | Ongoing | Ongoing | Generally well-tolerated | [3][4][5][6] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. These should be adapted and optimized for specific experimental needs.
In Vivo Tumor Xenograft Model
This protocol outlines a typical preclinical study to evaluate the efficacy and toxicity of this compound in combination with cisplatin.
Caption: Workflow for a preclinical in vivo efficacy and toxicity study.
Protocol Steps:
-
Animal Model: Utilize appropriate mouse strains (e.g., BALB/c or C3H mice), aged 7-8 weeks.[1][2]
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 SCC VII or Sarcoma-180 cells) into the flank of each mouse.[1][2]
-
Treatment Groups: Once tumors are established, randomize animals into at least three groups: (1) Vehicle control, (2) Cisplatin only, and (3) this compound plus Cisplatin.[2]
-
Dosing Regimen:
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days to calculate tumor volume.
-
Record animal body weight at the same frequency as a measure of systemic toxicity.[1]
-
-
Endpoint Analysis:
-
At the study endpoint, collect blood via cardiac puncture or femoral vein for complete blood counts and serum chemistry analysis (e.g., BUN, creatinine).[2]
-
Harvest tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Prepare metaphase spreads from bone marrow cells to assess chromosomal aberrations as a marker of genotoxicity.[2]
-
Clinical Trial Protocol (Generalized from Phase 2/3 Studies)
This protocol outlines a generalized design for a clinical trial investigating this compound as a re-sensitizing agent for platinum-based chemotherapy in patients with refractory SCLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound + Platinum Chemotherapy for Small Cell Lung Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound Sequentially With a Platinum Doublet or a Platinum Doublet in Third-Line or Beyond in Patients With Small Cell Lung Cancer [ctv.veeva.com]
- 7. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. [escholarship.org]
- 10. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound followed by platinum plus etoposide in patients with previously treated small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rrx-001 as a Radioprotectant in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Rrx-001 as a radioprotectant. The information compiled from various studies offers insights into its mechanism of action, and detailed protocols for its application in preclinical research.
Introduction
This compound is a small cyclic nitro compound, 1-bromoacetyl-3,3-dinitroazetidine, currently under investigation as a Phase III anticancer agent.[1] Paradoxically, while it acts as a radiosensitizer in tumor tissues, it has demonstrated significant radioprotective effects in normal tissues.[1] This dual functionality positions this compound as a promising agent to improve the therapeutic ratio of radiotherapy. Its protective effects are attributed to its ability to modulate key cellular pathways involved in oxidative stress response and inflammation.[2][3] Preclinical studies have shown that this compound can enhance survival and promote hematopoietic recovery following total body irradiation (TBI).[1][4]
Mechanism of Action
This compound's radioprotective effects in normal tissues are primarily mediated through two interconnected pathways: the activation of the Nrf2 antioxidant response and the inhibition of the NLRP3 inflammasome.
-
Nrf2 Activation: this compound activates the nuclear factor erythroid 2-related factor (Nrf2), a master regulator of the antioxidant response.[1][2] Nrf2 activation leads to the transcription of antioxidant response element (ARE) genes, such as heme oxygenase-1 (HO-1), which helps to mitigate radiation-induced oxidative stress and DNA damage.[1][5][6]
-
NLRP3 Inflammasome Inhibition: this compound directly inhibits the NLRP3 inflammasome, a key component of the innate immune system that, when activated by cellular damage, can drive inflammation.[2][3] By suppressing the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines, thereby limiting radiation-induced tissue damage, particularly in the gastrointestinal tract and bone marrow.[2]
-
Nitric Oxide Donation: In hypoxic tissues, this compound can release nitric oxide (NO), which can lead to vasodilation and improved blood flow. This may contribute to its protective effects by enhancing tissue oxygenation.[5]
Signaling Pathway
References
- 1. This compound Radioprotection: Enhancement of Survival and Hematopoietic Recovery in Gamma-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Case for this compound as a Radiation Countermeasure | Technology Networks [technologynetworks.com]
- 3. EpicentRx Announces Patent Issued for Radiation Protection with this compound in Combination Regimens [prnewswire.com]
- 4. This compound Radioprotection: Enhancement of Survival and Hematopoietic Recovery in Gamma-Irradiated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 6. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
RRx-001 for the Investigation of Neuroinflammation in Alzheimer's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD), characterized by the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines and subsequent neuronal damage. RRx-001, a novel small molecule agent, has emerged as a potent modulator of neuroinflammatory pathways. It acts as a dual inhibitor of the NLRP3 inflammasome and an activator of the Nrf2 antioxidant response element pathway, making it a valuable tool for studying neuroinflammation in AD models.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in both in vitro and in vivo models of Alzheimer's-related neuroinflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism. Primarily, it directly inhibits the NLRP3 inflammasome, a key multiprotein complex involved in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] this compound covalently binds to cysteine 409 on NLRP3, preventing its interaction with NEK7 and subsequent inflammasome assembly.[1][5] Additionally, this compound inhibits the TLR4/TAK1 signaling pathway, which is upstream of NF-κB and MAPK activation, further reducing the transcription of pro-inflammatory genes.[6][7] Concurrently, this compound activates the Nrf2 pathway, a master regulator of antioxidant responses, which helps to mitigate oxidative stress, another key pathological feature of Alzheimer's disease.[2][3][4]
Signaling Pathway of this compound in Neuroinflammation
Caption: this compound inhibits neuroinflammation by targeting TAK1 and the NLRP3 inflammasome while promoting antioxidant pathways via Nrf2 activation.
Data Presentation
In Vitro Efficacy of this compound on Microglial Activation
The following tables summarize the dose-dependent effects of this compound on pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and primary microglia.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated Microglia
| Cell Type | Treatment | iNOS mRNA Reduction (%) | COX-2 mRNA Reduction (%) | TNF-α mRNA Reduction (%) | IL-6 mRNA Reduction (%) |
| BV2 Cells | This compound (1 µM) + LPS | ~50% | ~60% | ~55% | ~70% |
| This compound (5 µM) + LPS | ~80% | ~85% | ~80% | ~90% | |
| Primary Microglia | This compound (0.4 µM) + LPS | ~45% | ~55% | ~50% | ~65% |
| This compound (0.8 µM) + LPS | ~75% | ~80% | ~70% | ~85% | |
| Data synthesized from textual descriptions in cited literature.[7] |
Table 2: Effect of this compound on Pro-inflammatory Protein Levels in LPS-Stimulated Microglia
| Cell Type | Treatment | iNOS Protein Reduction (%) | COX-2 Protein Reduction (%) | IL-1β Protein Reduction (%) |
| BV2 Cells | This compound (1 µM) + LPS | ~40% | ~50% | ~60% |
| This compound (5 µM) + LPS | ~70% | ~80% | ~85% | |
| Primary Microglia | This compound (0.4 µM) + LPS | ~35% | ~45% | ~55% |
| This compound (0.8 µM) + LPS | ~65% | ~75% | ~80% | |
| Data synthesized from textual descriptions in cited literature.[7] |
In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model
In a study utilizing aged (21-24 months old) triple-transgenic Alzheimer's disease model (3xTg-AD) mice, sub-chronic administration of this compound (2 mg/kg, i.p. once weekly for 3 months) resulted in significant improvements in cognitive function and reductions in AD-related pathology.[5]
Table 3: Effects of this compound Treatment in 3xTg-AD Mice
| Parameter | Outcome |
| Learning and Spatial Memory | Improved performance in behavioral tasks |
| Anxiety-like Behavior | Increased risk assessment behavior |
| Oxidative Stress | Significant increase in reduced glutathione and decrease in lipid peroxidation |
| Amyloid Pathology | Decrease in amyloid plaque density |
| Based on findings from a study in aged 3xTg-AD mice.[1] |
Experimental Protocols
In Vitro Neuroinflammation Model Using BV2 or Primary Microglial Cells
This protocol describes the induction of neuroinflammation in cultured microglial cells using LPS and subsequent treatment with this compound.
Experimental Workflow for In Vitro Studies
References
- 1. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory cytokine levels correlate with amyloid load in transgenic mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Neuroprotection Against LPS-Induced Microglia Activation and Neuroinflammation Through Disturbing the TLR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. Frontiers | this compound Exerts Neuroprotection Against LPS-Induced Microglia Activation and Neuroinflammation Through Disturbing the TLR4 Pathway [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Testing of RRx-001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and executing in vivo experiments to evaluate the efficacy of RRx-001, a novel multi-indication inhibitor of NLRP3 activation.[1] The following sections detail the mechanism of action of this compound, recommend appropriate animal models, provide detailed experimental protocols, and suggest methods for data analysis and presentation.
Introduction to this compound
This compound is a first-in-class small molecule with a unique dual-action mechanism. It functions as a potent inhibitor of the NLRP3 inflammasome, a key mediator of inflammation, and also exhibits epigenetic and immunomodulatory properties.[2][3][4] Its primary anticancer effects are attributed to its ability to repolarize tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype, downregulate the "don't eat me" signal CD47, and normalize the tumor vasculature.[5][6] Additionally, this compound has been shown to inhibit c-Myc and affect the Wnt signaling pathway, which is crucial for cancer stem cell maintenance.[7] These multifaceted actions make this compound a promising candidate for monotherapy and in combination with chemotherapy, radiotherapy, and immunotherapy.[2][8][9]
Key Signaling Pathways and Mechanisms of Action
This compound's therapeutic potential stems from its modulation of several critical cellular pathways. Understanding these pathways is essential for designing robust in vivo studies and interpreting experimental outcomes.
NLRP3 Inflammasome Inhibition
This compound directly inhibits the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] This inhibition is achieved through covalent binding to cysteine 409 on the NACHT domain of NLRP3, which prevents its assembly.[2][4] By suppressing chronic inflammation within the tumor microenvironment, this compound can reduce tumor-promoting inflammation.
Tumor Microenvironment Modulation
This compound significantly alters the tumor microenvironment (TME). It downregulates CD47 on cancer cells, which is a signal that prevents phagocytosis by macrophages.[6] This, in turn, promotes the repolarization of M2 TAMs to M1 TAMs, which have anti-tumor functions.[5] this compound also normalizes the tumor vasculature, which can improve the delivery of other therapeutic agents.[5][10]
Experimental Design and Protocols
The following protocols are designed to assess the in vivo efficacy of this compound as a monotherapy and in combination with other cancer treatments.
Animal Models
The choice of animal model is critical and should be based on the cancer type being investigated. Syngeneic models are recommended for studies involving the immune system, as they have a competent immune system. Xenograft models in immunodeficient mice can be used to assess the direct anti-tumor effects of this compound.
Recommended Models:
-
Colorectal Cancer: CT26 or MC38 syngeneic models in BALB/c or C57BL/6 mice, respectively.
-
Lung Cancer: Lewis Lung Carcinoma (LLC) syngeneic model in C57BL/6 mice. For small cell lung cancer (SCLC), patient-derived xenograft (PDX) models are highly relevant.[1][3]
-
Head and Neck Cancer: SCCVII syngeneic model in C3H mice.[11][12]
-
Glioblastoma: U87 or GBM43 xenograft models in athymic nude mice.[5][10]
Protocol 1: Monotherapy Efficacy Study
This protocol outlines the steps to evaluate the anti-tumor efficacy of this compound as a single agent.
Materials:
-
Selected tumor cell line
-
Appropriate mouse strain (6-8 weeks old)
-
This compound (formulated for in vivo use)
-
Vehicle control (e.g., 10% DMSO in saline)[12]
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Tissue collection supplies
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (intraperitoneal or intravenous injection)
-
Group 2: this compound (e.g., 5-10 mg/kg, intraperitoneally, daily or every other day).[3]
-
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study.
-
Collect tumors, blood, and relevant organs (spleen, lymph nodes) for further analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 3. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential [frontiersin.org]
- 7. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic effects of this compound: a possible unifying mechanism of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an epigenetic-based radio- and chemosensitizer, has vascular normalizing effects on SCCVII and U87 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jscholarpublishers.com [jscholarpublishers.com]
RRx-001 for Oral Mucositis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and experimental protocols for RRx-001 in the context of oral mucositis studies. The information is compiled from publicly available clinical trial data and scientific publications.
This compound is an investigational new drug that has shown promise in mitigating severe oral mucositis (SOM) in patients with head and neck cancer undergoing chemoradiotherapy.[1] Its mechanism of action involves the dual inhibition of the NLRP3 inflammasome and the upregulation of the Nrf2 antioxidant pathway, which helps to reduce inflammation and protect normal tissues from the damaging effects of cancer treatments.[1][2]
Clinical Studies: Dosage and Administration
The primary clinical evidence for this compound in oral mucositis comes from the Phase 2a PREVLAR trial (NCT03515538) and the planned Phase 2b KEVLARx trial (NCT05966194). These studies have evaluated different intravenous (IV) dosing schedules of this compound in patients with head and neck cancer receiving cisplatin-based chemoradiotherapy.
PREVLAR Trial (Phase 2a)
The PREVLAR trial investigated three different dosing schedules of this compound compared to a standard of care (SOC) control arm in patients with oral cavity or oropharyngeal squamous cell carcinoma.[1]
Table 1: this compound Dosing Schedules in the PREVLAR Trial [3]
| Arm | This compound Dosage | Administration Schedule |
| Arm 1 | 4 mg per dose | Twice weekly infusions for 2 weeks prior to the start of chemoradiotherapy. |
| Arm 2 | 4 mg per dose | Twice weekly for 2 weeks prior to chemoradiotherapy, with two additional doses in weeks 2 and 5 of chemoradiotherapy. |
| Arm 3 | 4 mg per dose | Weekly infusions for the first 6 weeks of chemoradiotherapy. |
| Arm 4 (Control) | - | Standard of care chemoradiotherapy alone. |
All patients receiving this compound were premedicated with 10 mg of dexamethasone.[3]
Key Findings from PREVLAR: Patients in Arm 1, who received this compound only before chemoradiation, demonstrated the most favorable outcomes with the lowest median duration of severe oral mucositis (8.5 days) compared to the control group (24 days) among patients who experienced at least one day of SOM.[1]
KEVLARx Trial (Phase 2b)
The ongoing KEVLARx trial is a larger, randomized, placebo-controlled study designed to further evaluate the efficacy of this compound in preventing severe oral mucositis.
Table 2: Planned this compound Dosing in the KEVLARx Trial
| Arm | This compound Dosage | Administration Schedule |
| Arm 1 | 4 mg per dose | Twice weekly infusions for 2 weeks prior to the start of chemoradiotherapy (4 doses total). |
| Placebo Arm | Placebo | Twice weekly infusions for 2 weeks prior to the start of chemoradiotherapy. |
Preclinical Studies
While detailed protocols from preclinical studies of this compound specifically for oral mucositis in animal models are not extensively published, general preclinical research on this compound provides some insights. Studies in rats have evaluated intravenous administration of ¹⁴C-RRx-001 at a dose of 10 mg/kg to assess its disposition.[4] A pilot study in mice explored oral administration of this compound for antitumor efficacy, with a maximum tolerated dose estimated at 10-20 mg/kg daily for 5 days.[5]
The hamster cheek pouch model is a widely used preclinical model for studying oral mucositis.[6][7][8][9][10][11] This model typically involves inducing mucositis through chemotherapy (e.g., 5-fluorouracil) and/or radiation, followed by treatment with the investigational agent.[6][7][10][11]
Experimental Protocols
Assessment of Oral Mucositis
A standardized and consistent method for assessing oral mucositis is crucial for the reliability of study outcomes. The World Health Organization (WHO) Oral Toxicity Scale is a widely used and validated tool for this purpose.[12][13][14][15][16]
Protocol for WHO Oral Mucositis Assessment:
-
Frequency: Assessments should be conducted at baseline and at regular intervals throughout the study period (e.g., weekly).
-
Examiner: A trained healthcare professional should perform the assessment.
-
Procedure:
-
The patient should be comfortably seated.
-
Using a light source and a tongue depressor, the examiner should visually inspect the entire oral cavity, including the buccal mucosa, floor of the mouth, tongue, palate, and pharynx.
-
The examiner should also interview the patient regarding their ability to eat and drink.
-
-
Grading: The severity of oral mucositis is graded based on the following criteria:
Table 3: World Health Organization (WHO) Oral Mucositis Scale [12][13]
| Grade | Clinical Presentation | Functional Status |
| 0 | No signs or symptoms | Normal diet |
| 1 | Soreness and/or erythema | Normal diet |
| 2 | Erythema, ulcers | Able to eat solid food |
| 3 | Ulcers, extensive erythema | Liquid diet only |
| 4 | Mucositis to the extent that alimentation is not possible | Unable to eat or drink |
This compound Formulation and Administration (Clinical)
This compound is supplied as a sterile solution. For intravenous administration in clinical trials, it has been co-administered with an aliquot of the patient's own blood to minimize infusion-site pain and phlebitis.[17]
Protocol for this compound IV Infusion:
-
Formulation: The this compound drug product is a sterile solution in PEG-400. Prior to administration, it is mixed with DMA (dimethylacetamide) to yield a solution containing 66% PEG-400 and 33% DMA. This solution is then diluted to a final concentration of 2.0 mg/mL with Water for Injection.[17]
-
Blood Mix: The prepared this compound solution is then mixed with an aliquot of the patient's autologous blood.
-
Administration: The this compound-blood mixture is administered as an intravenous infusion.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in Oral Mucositis
This compound's protective effect in oral mucositis is attributed to its dual action on the NLRP3 inflammasome and the Nrf2 pathway.
Caption: Mechanism of this compound in mitigating oral mucositis.
Experimental Workflow for a Preclinical Hamster Oral Mucositis Study
This workflow outlines a typical experimental design for evaluating the efficacy of a compound like this compound in a hamster model of oral mucositis.
Caption: Workflow for a preclinical hamster oral mucositis study.
Clinical Trial Workflow for this compound in Oral Mucositis
This diagram illustrates the typical patient journey and key stages in a clinical trial investigating this compound for the prevention of oral mucositis.
Caption: Workflow of a clinical trial for this compound in oral mucositis.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 3. onclive.com [onclive.com]
- 4. Preclinical evaluation of the metabolism and disposition of this compound, a novel investigative anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jscholarpublishers.com [jscholarpublishers.com]
- 6. Frontiers | The Therapeutic Effect of PLAG against Oral Mucositis in Hamster and Mouse Model [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the hamster cheek pouch as a model for radiation-induced oral mucositis, and evaluation of the protective effects of keratinocyte growth factor using this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.mdedge.com [cdn.mdedge.com]
- 11. The Therapeutic Effect of PLAG against Oral Mucositis in Hamster and Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. otoscape.com [otoscape.com]
- 13. Oral Mucositis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Guidance on mucositis assessment from the MASCC Mucositis Study Group and ISOO: an international Delphi study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemomouthpiece.com [chemomouthpiece.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Measuring NLRP3 Inflammasome Inhibition by Rrx-001: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target. Rrx-001 is a novel small molecule inhibitor that has demonstrated potent and selective inhibition of the NLRP3 inflammasome.[1][2] This document provides detailed application notes and protocols for researchers to effectively measure the inhibitory activity of this compound on the NLRP3 inflammasome.
This compound exerts its inhibitory effect through a covalent modification of the NLRP3 protein. It specifically targets cysteine 409 within the NACHT domain of NLRP3.[1][3] This irreversible binding event sterically hinders the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the NLRP3 inflammasome complex.[1][2] Consequently, downstream events such as caspase-1 activation and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 are suppressed.[1] Notably, this compound has been shown to inhibit the canonical, non-canonical, and alternative pathways of NLRP3 inflammasome activation.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway, the mechanism of this compound inhibition, and a general experimental workflow for assessing its inhibitory effects.
Data Presentation
The following tables provide a structured summary of expected quantitative data from key experiments to facilitate easy comparison of results.
Table 1: Effect of this compound on IL-1β Secretion
| Treatment Group | This compound Conc. (nM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 0 | [Value] | 0 |
| This compound | 100 | [Value] | [Value] |
| This compound | 300 | [Value] | [Value] |
| This compound | 1000 | [Value] | [Value] |
Table 2: Densitometric Analysis of Caspase-1 Cleavage
| Treatment Group | This compound Conc. (nM) | Cleaved Caspase-1 (p20) / Pro-caspase-1 Ratio ± SD | % Inhibition |
| Vehicle Control | 0 | [Value] | 0 |
| This compound | 100 | [Value] | [Value] |
| This compound | 300 | [Value] | [Value] |
| This compound | 1000 | [Value] | [Value] |
Table 3: Quantification of ASC Speck Formation
| Treatment Group | This compound Conc. (nM) | % of Cells with ASC Specks ± SD | % Inhibition |
| Vehicle Control | 0 | [Value] | 0 |
| This compound | 100 | [Value] | [Value] |
| This compound | 300 | [Value] | [Value] |
| This compound | 1000 | [Value] | [Value] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the culture of primary mouse BMDMs, priming with Lipopolysaccharide (LPS), inhibition with this compound, and subsequent activation of the NLRP3 inflammasome.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
LPS (from E. coli O111:B4)
-
This compound
-
Nigericin or ATP
-
Opti-MEM
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
-
Cell Seeding:
-
Seed the differentiated BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 500 ng/mL LPS in complete DMEM for 3-4 hours.[3]
-
-
Inhibition:
-
After priming, wash the cells with PBS and replace the medium with Opti-MEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 100-1000 nM) for 30 minutes. Include a vehicle control (e.g., DMSO).
-
-
Activation:
-
Sample Collection:
-
Carefully collect the cell culture supernatants for cytokine analysis (Protocol 2).
-
Lyse the remaining cells in RIPA buffer for Western blot analysis (Protocol 3).
-
Protocol 2: Quantification of IL-1β Secretion by ELISA
This protocol details the measurement of mature IL-1β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human or mouse IL-1β ELISA kit
-
Cell culture supernatants from Protocol 1
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Prepare the ELISA plate pre-coated with a capture antibody specific for IL-1β according to the manufacturer's instructions.
-
-
Standard Curve:
-
Prepare a serial dilution of the recombinant IL-1β standard to generate a standard curve.
-
-
Sample Incubation:
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate 3-4 times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP:
-
Wash the plate as before.
-
Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
-
Protocol 3: Detection of Caspase-1 Cleavage by Western Blot
This protocol describes the detection of the active p20 subunit of caspase-1 in cell lysates.
Materials:
-
Cell lysates from Protocol 1
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-1 (p20)
-
Primary antibody for a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-1 overnight at 4°C.
-
Incubate with the primary antibody for the loading control.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis to quantify the intensity of the cleaved caspase-1 band relative to the loading control.
-
Protocol 4: ASC Oligomerization Assay
This protocol outlines the detection of ASC oligomerization, a hallmark of inflammasome activation, by cross-linking and Western blotting.
Materials:
-
Lysis buffer (20 mM HEPES-KOH, pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)
-
Disuccinimidyl suberate (DSS)
-
PBS
-
Primary antibody against ASC
Procedure:
-
Cell Lysis:
-
After treatment as described in Protocol 1, wash cells with ice-cold PBS and lyse in NP-40 lysis buffer.
-
Centrifuge the lysates to pellet the insoluble fraction containing ASC oligomers.
-
-
Cross-linking:
-
Wash the pellet with PBS and resuspend in PBS.
-
Add 2 mM DSS and incubate for 30 minutes at room temperature with rotation to cross-link the ASC oligomers.[5]
-
-
Sample Preparation and Western Blot:
-
Centrifuge to pellet the cross-linked proteins.
-
Resuspend the pellet in Laemmli sample buffer, boil, and analyze by Western blot as described in Protocol 3, using an anti-ASC antibody. ASC monomers will appear at ~22 kDa, dimers at ~44 kDa, and higher-order oligomers as a smear at higher molecular weights.
-
Protocol 5: Co-Immunoprecipitation of NLRP3 and NEK7
This protocol is for assessing the interaction between NLRP3 and NEK7 and the effect of this compound on this interaction.
Materials:
-
Cell lysates prepared in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Antibody against NLRP3 or NEK7 for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for NLRP3 and NEK7 for Western blot
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-NLRP3 or anti-NEK7 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot as described in Protocol 3, probing for both NLRP3 and NEK7.
-
Protocol 6: In Vivo Model of LPS-Induced Systemic Inflammation
This protocol describes a mouse model to evaluate the in vivo efficacy of this compound in an NLRP3-dependent disease model.
Materials:
-
C57BL/6 mice
-
This compound
-
LPS
-
Sterile saline
Procedure:
-
Animal Dosing:
-
Administer this compound (e.g., 5-10 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection.[1]
-
-
LPS Challenge:
-
After a specified pre-treatment time (e.g., 1-2 hours), challenge the mice with a sublethal dose of LPS (e.g., 20 mg/kg, i.p.) to induce systemic inflammation.[6]
-
-
Sample Collection:
-
At a defined time point post-LPS challenge (e.g., 4-6 hours), collect blood via cardiac puncture for serum preparation.
-
-
Cytokine Analysis:
-
Measure the levels of IL-1β in the serum using an ELISA kit as described in Protocol 2.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the inhibitory effects of this compound on the NLRP3 inflammasome. By employing these methods, researchers can obtain robust and quantitative data on the mechanism of action of this compound and its potential as a therapeutic agent for NLRP3-driven inflammatory diseases. Consistent and careful execution of these experiments will yield valuable insights for both basic research and drug development professionals.
References
- 1. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. This compound ameliorates inflammatory diseases by acting as a potent covalent NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Nrf2 Activation by Rrx-001 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rrx-001 is an innovative therapeutic agent that has demonstrated a unique mechanism of action involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response, and its activation by this compound is a key event in the drug's cytoprotective and anti-cancer activities.[3][4] this compound induces oxidative stress, which leads to the dissociation of Nrf2 from its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1).[3] This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1]
This document provides a detailed protocol for utilizing Western blot analysis to detect the activation of Nrf2 by this compound, focusing on the key indicator of activation: the nuclear translocation of Nrf2. Additionally, it outlines the methodology for detecting the upregulation of the downstream targets HO-1 and NQO1.
Signaling Pathway of this compound-Mediated Nrf2 Activation
Caption: this compound induces ROS, leading to Nrf2 release from Keap1 and nuclear translocation.
Experimental Workflow for Western Blot Analysis
References
Application Notes and Protocols: Flow Cytometry Analysis of CD47 Expression Following Rrx-001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rrx-001 is a novel, minimally toxic, small-molecule anticancer agent currently under investigation in clinical trials. Its mechanism of action is pleiotropic, involving the modulation of multiple cellular pathways to exert its therapeutic effects. A key aspect of its function is the downregulation of CD47 on the surface of cancer cells.[1][2][3]
CD47, often referred to as the "don't eat me" signal, is a transmembrane protein that interacts with the signal-regulatory protein alpha (SIRPα) on macrophages.[1] This interaction inhibits phagocytosis, allowing cancer cells to evade the innate immune system. By downregulating CD47, this compound effectively removes this protective signal, thereby promoting the engulfment of tumor cells by macrophages.[1][4] This process is further enhanced by this compound's ability to repolarize tumor-associated macrophages (TAMs) from an anti-inflammatory M2 phenotype to a pro-inflammatory, phagocytic M1 phenotype.[1][4]
The mechanism underlying this compound-mediated CD47 downregulation is linked to the inhibition of the MYC oncogene.[2][5][6] Evidence suggests that this compound may activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which in turn inhibits MYC, a known transcriptional regulator of CD47.[5]
This document provides detailed protocols for the in vitro treatment of cancer cells with this compound and the subsequent analysis of CD47 expression by flow cytometry.
Data Presentation
The following table summarizes the expected quantitative outcome of this compound treatment on CD47 expression in A549 non-small cell lung cancer cells. The data demonstrates a dose-dependent decrease in the Median Fluorescence Intensity (MFI) of CD47 staining.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | CD47 MFI (Arbitrary Units) | Percent Decrease in MFI vs. Control |
| Vehicle Control | 0 | 24 | 15,000 | 0% |
| This compound | 2 | 24 | 9,000 | 40% |
| This compound | 5 | 24 | 6,000 | 60% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions, cell line, and instrument settings.
Experimental Protocols
I. In Vitro Treatment of A549 Cells with this compound
This protocol describes the treatment of the human non-small cell lung cancer cell line A549 with this compound to induce the downregulation of surface CD47.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound
-
Vehicle control (e.g., DMSO or as appropriate for this compound solvent)
-
6-well tissue culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture A549 cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed 1 x 10^5 A549 cells per well in a 6-well plate.
-
Incubate for 24 hours to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound.
-
On the day of treatment, dilute this compound in complete culture medium to the desired final concentrations (e.g., 2 µM and 5 µM).[4][7]
-
Prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for 24 hours.[7]
-
II. Flow Cytometry Analysis of CD47 Expression
This protocol details the staining of this compound-treated and control A549 cells for surface CD47 and analysis using a flow cytometer.
Materials:
-
This compound treated and vehicle control A549 cells
-
PBS (Phosphate Buffered Saline)
-
Trypsin-EDTA
-
FACS Buffer (PBS with 2% FBS)
-
PE-conjugated anti-human CD47 antibody (Clone: B6H12)
-
PE-conjugated isotype control antibody
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer (e.g., BD LSR Fortessa Analyzer)[4]
-
BD QuantiBRITE PE beads (for quantitative analysis)[4]
Procedure:
-
Cell Harvesting and Preparation:
-
After the 24-hour incubation with this compound or vehicle, wash the cells once with PBS.
-
Add trypsin-EDTA to each well and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the PE-conjugated anti-human CD47 antibody or the PE-conjugated isotype control at the manufacturer's recommended concentration.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.
-
Acquire data for the isotype control and the stained samples.
-
For quantitative analysis, run BD QuantiBRITE PE beads at the same instrument settings.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gating Strategy:
-
Gate on the main cell population in the Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.
-
Gate on single cells using FSC-A vs. FSC-H to exclude doublets.
-
Within the single-cell population, analyze the histogram of PE fluorescence intensity for CD47 expression.
-
-
Determine the Median Fluorescence Intensity (MFI) for the control and this compound-treated samples.
-
Use the QuantiBRITE bead data to create a calibration curve and determine the absolute number of CD47 antibodies bound per cell if desired.[4]
-
Visualizations
Signaling Pathway of this compound in CD47 Downregulation
Caption: this compound mediated downregulation of CD47 expression.
Experimental Workflow for CD47 Analysis
Caption: Flow cytometry workflow for analyzing CD47 expression.
References
- 1. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages [escholarship.org]
- 4. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In small cell lung cancer patients treated with this compound, a downregulator of CD47, decreased expression of PD-L1 on circulating tumor cells significantly correlates with clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
RRx-001: Application Notes and Protocols for Reversing Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of RRx-001, a novel investigational agent, and its utility in reversing resistance to conventional chemotherapy. Detailed protocols for key experiments are provided to enable researchers to investigate its mechanisms of action and evaluate its potential in various cancer models.
This compound is a pleiotropic molecule that addresses chemotherapy resistance through multiple mechanisms. It acts as a pan-epigenetic inhibitor, an immune checkpoint inhibitor, and a vascular normalizing agent. Its ability to generate reactive oxygen and nitrogen species (RONS) selectively in the tumor microenvironment contributes to its multifaceted anti-cancer activity.[1][2][3]
Mechanism of Action in Reversing Chemotherapy Resistance
This compound's efficacy in overcoming chemotherapy resistance stems from its ability to modulate several key cellular pathways:
-
Epigenetic Reprogramming: this compound inhibits DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs), leading to the re-expression of silenced tumor suppressor genes.[4][5] This epigenetic "reset" can restore sensitivity to chemotherapeutic agents.[4]
-
Immune Modulation via the CD47-SIRPα Axis: this compound downregulates the "don't eat me" signal, CD47, on cancer cells and its receptor, SIRPα, on macrophages.[6] This disruption of the CD47-SIRPα checkpoint enhances phagocytosis of tumor cells by macrophages. Furthermore, this compound promotes the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[7][8]
-
Targeting Cancer Stem Cells: this compound has been shown to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse, by inhibiting the Wnt signaling pathway and downregulating c-Myc.[9]
-
Activation of the Nrf2 Pathway: this compound activates the Nrf2 antioxidant response pathway.[10][11] While seemingly counterintuitive for an agent that also induces oxidative stress, this activation appears to be more pronounced in normal tissues, potentially contributing to the observed protection of healthy tissues from chemotherapy-induced toxicity.[8][9][11] In tumor cells, this Nrf2 activation is uncoupled from the downstream anti-apoptotic gene Bcl-2, which is instead inhibited, thereby promoting apoptosis.[11]
-
Vascular Normalization: this compound can normalize the chaotic and leaky vasculature of tumors.[2][12] This improves the delivery and efficacy of co-administered chemotherapeutic agents.[12]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound, both as a single agent and in combination with chemotherapy.
Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | 24h IC50 (µmol/L) | 48h IC50 (µmol/L) | 72h IC50 (µmol/L) |
| Huh7 | 7.55 | 5.67 | 5.33 |
| Hepa1-6 | 11.53 | 8.03 | 5.09 |
| MHCC97H | 20.72 | 18.38 | 16.02 |
Data from a study on the anti-tumor effects of this compound on hepatocellular carcinoma.[10]
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin
| Treatment Group | Tumor Model | Outcome | Reference |
| This compound + Cisplatin | Sarcoma-180 solid tumor xenografts | This compound did not protect tumors from cisplatin-induced cytotoxicity, suggesting a favorable therapeutic window. | [8] |
| This compound Pretreatment + Cisplatin | BALB/c mice | Significantly decreased blood urea nitrogen and creatinine levels compared to cisplatin alone, indicating protection against nephrotoxicity. | [8][9] |
| This compound Pretreatment + Cisplatin | BALB/c mice | Significant reduction in the frequency of total chromosome aberrations in bone marrow cells compared to cisplatin alone, indicating protection against genotoxicity. | [9] |
Table 3: Cardioprotective Effects of this compound in Doxorubicin-Treated Mice
| Parameter | Doxorubicin Alone (% change from control) | This compound + Doxorubicin (% improvement vs. Doxorubicin alone) |
| Left Ventricular Systolic Pressure (LVSP) | -27% | +27% |
| Stroke Volume (SV) | -52% | +52% |
| Ejection Fraction (EF) | -20% | +20% |
| Cardiac Output (CO) | -57% | +57% |
Data demonstrating the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity in a murine model.[11]
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound in reversing chemotherapy resistance.
Caption: General experimental workflow for evaluating chemoresistance reversal.
Experimental Protocols
Protocol 1: Determination of Chemosensitization by Cell Viability Assay
This protocol is designed to assess the ability of this compound to sensitize cancer cells to a chemotherapeutic agent.
Materials:
-
Chemoresistant cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin, doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the chemoresistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare a series of dilutions of the chemotherapeutic agent and this compound in culture medium.
-
Treatment:
-
Treat cells with increasing concentrations of the chemotherapeutic agent alone.
-
Treat cells with a fixed, sub-lethal concentration of this compound.
-
Treat cells with increasing concentrations of the chemotherapeutic agent in combination with the fixed concentration of this compound.
-
Include untreated control wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) of the chemotherapeutic agent alone and in combination with this compound by plotting cell viability against drug concentration and fitting the data to a dose-response curve. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of this compound indicates chemosensitization.
-
Protocol 2: Western Blot Analysis of CD47 and Nrf2 Pathway Proteins
This protocol describes the detection of changes in protein expression of CD47 and key components of the Nrf2 pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CD47, anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein expression levels between treated and untreated samples.
Protocol 3: In Vitro Macrophage Polarization and Phagocytosis Assay
This protocol details the assessment of this compound's effect on macrophage polarization and their ability to phagocytose cancer cells.
Materials:
-
Monocytes (e.g., from human PBMCs or a monocytic cell line like THP-1)
-
Macrophage differentiation medium (containing M-CSF for M2 polarization)
-
This compound
-
LPS and IFN-γ (for M1 polarization control)
-
IL-4 and IL-13 (for M2 polarization control)
-
Cancer cells labeled with a fluorescent dye (e.g., CFSE)
-
Flow cytometer or fluorescence microscope
-
Antibodies for macrophage surface markers (e.g., CD80 for M1, CD206 for M2)
Procedure:
-
Macrophage Differentiation and Polarization:
-
Differentiate monocytes into macrophages (M0) by culturing them in the presence of M-CSF for 5-7 days.
-
Polarize the M0 macrophages by treating them with:
-
This compound
-
LPS and IFN-γ (M1 control)
-
IL-4 and IL-13 (M2 control)
-
Medium alone (M0 control)
-
-
Incubate for 24-48 hours.
-
-
Analysis of Macrophage Polarization (Flow Cytometry):
-
Harvest the macrophages and stain them with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD206) markers.
-
Analyze the cells by flow cytometry to determine the percentage of M1 and M2 polarized macrophages in each treatment group.
-
-
Phagocytosis Assay:
-
Label the target cancer cells with a fluorescent dye (e.g., CFSE).
-
Co-culture the polarized macrophages with the fluorescently labeled cancer cells at a suitable effector-to-target ratio (e.g., 1:5) for 2-4 hours.
-
Wash away non-phagocytosed cancer cells.
-
Analyze the macrophages by flow cytometry or fluorescence microscopy to quantify the percentage of macrophages that have engulfed the fluorescent cancer cells. An increase in phagocytosis in the this compound-treated group indicates enhanced anti-tumor macrophage activity.
-
Protocol 4: In Vivo Xenograft Model for Evaluating Chemosensitization
This protocol outlines an in vivo study to determine if this compound can enhance the efficacy of a chemotherapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
This compound
-
Chemotherapeutic agent
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound in combination with the chemotherapeutic agent
-
-
Treatment Administration: Administer the treatments according to a predefined schedule and route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Compare the TGI of the combination therapy group to the single-agent groups to determine if there is a synergistic or additive effect. A significantly greater TGI in the combination group indicates that this compound enhances the efficacy of the chemotherapy.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry, to assess changes in biomarkers related to the mechanism of action of this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from a biomarker study to accompany a phase II trial of this compound with reintroduced platinum-based chemotherapy in relapsed small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a downregulator of the CD47- SIRPα checkpoint pathway, does not cause anemia or thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects against cisplatin-induced toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects against cisplatin-induced toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective Effect of Phase 3 Clinical Anticancer Agent, this compound, in Doxorubicin-Induced Acute Cardiotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RRx-001 as a Tool for Studying Hypoxia-Activated Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
RRx-001 is a novel, aerospace-derived small molecule with a multifaceted mechanism of action, currently under investigation in multiple clinical trials for various cancers.[1][2] A key feature of this compound is its role as a hypoxia-activated prodrug.[3][4] This property makes it a valuable tool for studying and developing targeted cancer therapies that exploit the hypoxic tumor microenvironment.
This compound possesses a dinitroazetidine "payload" that undergoes fragmentation specifically under hypoxic and reductive conditions, leading to the localized release of nitric oxide (NO) and other reactive nitrogen and oxygen species (RNOS).[3][5][6] This targeted release of NO can induce a cascade of anti-tumor effects, including the normalization of tumor vasculature, which in turn can enhance the delivery and efficacy of co-administered chemotherapies and immunotherapies.[3][7]
Beyond its hypoxia-activated payload, this compound also exhibits several other biological activities that contribute to its therapeutic potential. It acts as an inhibitor of the NLRP3 inflammasome, an inducer of the Nrf2 antioxidant response pathway, and a downregulator of the "don't eat me" signal, CD47, on cancer cells.[1][5][8][9] This pleiotropic activity makes this compound a subject of intense research and a promising candidate for combination therapies.
These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate hypoxia-activated drug delivery, along with detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action: Hypoxia-Activated NO Delivery
The core of this compound's hypoxia-activated mechanism lies in its chemical structure. The dinitroazetidine ring is stable under normal oxygen conditions (normoxia). However, in the low-oxygen and reductive environment characteristic of solid tumors, the ring fragments. This fragmentation releases nitric oxide and other reactive species directly within the tumor microenvironment.[3][5]
Caption: Hypoxia-activated fragmentation of this compound and subsequent nitric oxide release.
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Normoxia) | IC50 (Hypoxia) | Reference |
| MM.1S | Multiple Myeloma | 1.25 - 2.5 nM | Enhanced activity | [4] |
| RPMI-8226 | Multiple Myeloma | 1.25 - 2.5 nM | Enhanced activity | [4] |
| Hepa1-6 | Hepatocellular Carcinoma | 11.53 µM (24h) | Not specified | [10] |
| MHCC97H | Hepatocellular Carcinoma | 20.72 µM (24h) | Not specified | [10] |
| Caco-2 | Colorectal Cancer | Not specified | Selectively kills vs. normal cells | [3] |
| A2780 | Ovarian Cancer | Not specified | Selectively kills vs. normal cells | [3] |
| UWB1 | Ovarian Cancer | Not specified | Selectively kills vs. normal cells | [3] |
Clinical Trial Data for this compound
| Phase | Cancer Type | Combination Therapy | Key Findings | Reference |
| Phase 3 (REPLATINUM) | Small Cell Lung Cancer | Platinum Doublet | Ongoing | [3][11] |
| Phase 2b (KEVLARx) | Head and Neck Cancer | Chemoradiation | Radioprotective effects | [3] |
| Phase 1 (PRIMETIME) | Advanced Metastatic Cancer | Nivolumab | Safe and well-tolerated, preliminary anti-cancer activity | [8] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity under Normoxic and Hypoxic Conditions (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cells under normal and low oxygen conditions.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of this compound solvent, e.g., DMSO).
-
Place one set of plates in a standard incubator (normoxia, ~21% O2) and another set in a hypoxia chamber (e.g., 1% O2).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values under normoxic and hypoxic conditions.
Note: Mitochondrial activity can be affected by hypoxia, which may influence the MTT assay results. It is advisable to validate findings with an alternative viability assay, such as trypan blue exclusion or a crystal violet assay.[12]
Caption: Workflow for assessing this compound cytotoxicity under normoxia and hypoxia.
Protocol 2: Measurement of Nitric Oxide (NO) Release (Griess Assay)
Objective: To quantify the release of nitric oxide from this compound-treated cells under hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Culture medium
-
This compound
-
Hypoxia chamber
-
Griess Reagent System (e.g., from Promega or other suppliers)
-
Nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound.
-
Place the plate in a hypoxia chamber for the desired time period.
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a nitrite standard curve by serially diluting the nitrite standard solution in culture medium.
-
Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each sample and standard well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine (NED) solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: In Vitro Angiogenesis/Tube Formation Assay
Objective: To assess the effect of this compound on the formation of capillary-like structures by endothelial cells, a measure of angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (BME), such as Matrigel®
-
96-well plates
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Thaw the BME on ice overnight.
-
Pre-cool a 96-well plate at 4°C.
-
Pipette 50 µL of the cold BME into each well of the pre-cooled plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound.
-
Seed the endothelial cells (e.g., 1-1.5 x 10^4 cells per well) onto the solidified BME.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Caption: Workflow for the in vitro angiogenesis (tube formation) assay.
Protocol 4: Western Blot for Nrf2 Nuclear Translocation
Objective: To determine if this compound induces the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, indicating its activation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™ Kit, Thermo Fisher Scientific)
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit. Add protease and phosphatase inhibitors to all buffers.
-
Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
To confirm the purity of the fractions, probe separate blots with anti-Lamin B1 (should only be present in the nuclear fraction) and anti-GAPDH (should be predominantly in the cytoplasmic fraction).
Protocol 5: Flow Cytometry for CD47 Expression
Objective: To quantify the cell surface expression of CD47 on cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-human CD47 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with cold flow cytometry staining buffer.
-
Resuspend the cells in staining buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-CD47 antibody to the sample tubes and the corresponding isotype control to the control tubes.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Compare the mean fluorescence intensity (MFI) of CD47 staining between this compound-treated and untreated cells.
Caption: Workflow for flow cytometric analysis of CD47 expression.
Conclusion
This compound represents a unique and powerful tool for investigating the complexities of the hypoxic tumor microenvironment and for developing novel hypoxia-activated drug delivery strategies. Its pleiotropic mechanism of action, combining targeted NO release with immunomodulatory and chemo/radiosensitizing effects, offers multiple avenues for therapeutic intervention. The protocols outlined in these application notes provide a solid foundation for researchers to explore the diverse biological activities of this compound and to further elucidate its potential as a transformative cancer therapy.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. kumc.edu [kumc.edu]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
RRx-001 for Investigating Macrophage Repolarization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RRx-001 is a novel, first-in-class small molecule with pleiotropic anti-cancer effects currently under investigation in clinical trials.[1][2][3] A key mechanism of its action is the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[1][2][4] This application note provides detailed protocols for researchers to investigate the macrophage repolarizing effects of this compound in vitro, focusing on key assays to characterize macrophage phenotype and function.
This compound's unique mechanism of action involves a dual checkpoint inhibition by downregulating CD47 on cancer cells and its ligand, signal-regulatory protein alpha (SIRPα), on monocytes and macrophages.[1][2][5] The disruption of this "don't eat me" signal enhances the phagocytosis of tumor cells by macrophages.[1][2][5][6] Furthermore, this compound is believed to modulate the tumor microenvironment, creating conditions that favor an anti-tumor immune response.[4][7]
Signaling Pathway of this compound in Macrophage Repolarization
The primary signaling pathway influenced by this compound in the context of macrophage repolarization is the CD47-SIRPα axis. By downregulating both CD47 on tumor cells and SIRPα on macrophages, this compound disrupts the inhibitory signal that prevents phagocytosis, thereby promoting an M1-like, pro-phagocytic state.[1][2] Additionally, preclinical studies suggest a correlation between the activation of the TGF-β signaling pathway and the response to this compound.[8]
Caption: this compound-mediated macrophage repolarization signaling pathway.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on macrophage polarization.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of murine bone marrow cells into macrophages, which can then be used for polarization assays.
Materials:
-
6-12 week old mice (e.g., C57BL/6)
-
70% Ethanol
-
Sterile PBS
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Syringes and needles (25G)
-
70 µm cell strainer
-
Petri dishes
Procedure:
-
Humanely euthanize the mouse according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and remove surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with DMEM using a 25G needle.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
Culture the cells in petri dishes at 37°C and 5% CO2 for 7 days to differentiate into BMDMs (M0 macrophages). Change the medium on day 3.
In Vitro Macrophage Polarization and this compound Treatment
This protocol details the polarization of M0 macrophages into M2-like phenotype and subsequent treatment with this compound to investigate repolarization to an M1-like phenotype.
Materials:
-
Differentiated BMDMs (M0 macrophages) from Protocol 1
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
IL-4 and IL-10 for M2 polarization
-
LPS and IFN-γ for M1 polarization (positive control)
-
Culture plates (e.g., 6-well or 24-well)
Procedure:
-
Seed the M0 BMDMs into culture plates at a desired density (e.g., 1 x 10^6 cells/well in a 6-well plate).
-
To induce M2 polarization, treat the cells with IL-4 (20 ng/mL) and IL-10 (20 ng/mL) for 24 hours.[2]
-
After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control.
-
For a positive M1 control, treat a separate set of M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.[9][10]
-
Incubate the cells for another 24-48 hours before analysis.
References
- 1. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a systemically non-toxic M2-to-M1 macrophage stimulating and prosensitizing agent in Phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing infusion-related phlebitis when working with RRx-001 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary infusion-related adverse event observed with this compound administration?
A1: The main adverse event associated with direct intravenous (IV) infusion of this compound is a sterile, painful infusion phlebitis (IP).[1][2] This has been observed in both human clinical trials and preclinical toxicology studies in Wistar Han rats.[1]
Q2: What is the proposed mechanism behind this compound-induced infusion phlebitis?
A2: Direct IV administration of this compound is associated with venous thrombosis and inflammation of the vein wall, partly due to the release of nitric oxide (NO).[1] this compound is also a potent inhibitor of the NLRP3 inflammasome, a key component of the inflammatory response.[2][3][4] While its primary action is anti-inflammatory, the initial localized reaction in the vein upon direct infusion appears to be pro-inflammatory.
Q3: How can infusion-related phlebitis be mitigated during this compound administration in animal models?
A3: The recommended and optimal method to prevent phlebitis is to co-administer this compound with an aliquot of autologous blood.[1][5] This method is based on the premise that this compound binds to hemoglobin in red blood cells, rendering it unavailable to directly interact with and irritate venous nociceptors.[1][2] This approach has been shown to almost completely eliminate the occurrence of venous phlebitis in humans.[1]
Q4: Has a slower infusion rate been shown to reduce phlebitis?
A4: In human clinical trials, less pain was experienced when this compound was infused at a slower rate over multiple hours.[1][2] However, this method was deemed impractical for outpatient use and does not necessarily eliminate phlebitis.[1] For animal studies, co-administration with blood is the preferred method for preventing this adverse event.
Troubleshooting Guide
Problem: Observation of redness, swelling, and signs of pain at the infusion site in animal models after direct IV administration of this compound.
| Potential Cause | Troubleshooting Action |
| Direct irritation of the venous endothelium by this compound. | 1. Modify Administration Protocol: Immediately switch to the recommended co-administration method with autologous blood. 2. Monitor Animals: Closely observe the affected animals for signs of distress or worsening of symptoms. 3. Pathological Examination: For terminal studies, ensure the infusion site is collected for histopathological analysis to assess the degree of inflammation and thrombosis. |
| High local concentration of this compound. | 1. Review Dosing: Ensure the correct dose is being administered based on the animal's body weight. 2. Consider Infusion Rate: If direct IV infusion is unavoidable for specific experimental reasons, consider a significantly slower infusion rate, though this may not completely prevent phlebitis. |
| Animal model sensitivity. | 1. Consult Literature: Review existing literature for the specific animal model being used and its sensitivity to venous irritants. 2. Pilot Study: If using a novel model, conduct a small pilot study to determine the optimal administration method and tolerability. |
Quantitative Data Summary
The following tables summarize the key quantitative findings from a 13-week toxicology study of once-weekly direct IV this compound administration to Wistar Han rats.
Table 1: Incidence of Microscopic Findings at the Injection Site (End of Dosing Phase)
| Microscopic Finding | Vehicle Control | 0.25 mg/kg this compound | 4 mg/kg this compound | 4/12 mg/kg this compound |
| Subacute Inflammation | - | - | Increased Incidence & Severity | Increased Incidence & Severity |
| Chronic Thrombi | - | - | Increased Incidence | Increased Incidence |
Data extrapolated from qualitative descriptions in the cited study.[1]
Table 2: Microscopic Findings at the Injection Site (End of 28-Day Recovery Phase)
| Microscopic Finding | High Dose this compound |
| Minimal Increased Pigment | Present |
| Minimal Thickening of Tunica Media | Present |
| Recanalized Thrombi | Present |
These findings represent the resolution of the subacute inflammation observed at the end of the dosing phase.[1]
Experimental Protocols
Key Experiment: 13-Week Toxicology Study of Intravenous this compound Administration in Wistar Han Rats
Objective: To assess the toxicity of once-weekly intravenous administration of this compound for 13 weeks, followed by a 28-day recovery period.
Animal Model:
-
Species: Wistar Han rats
-
Number of Animals: 140 (divided into male and female groups)
Experimental Groups:
-
Vehicle Control (0 mg/kg this compound)
-
Low Dose: 0.25 mg/kg this compound
-
High Dose: 4 mg/kg this compound
-
Escalating Dose: 4/12 mg/kg this compound
Administration Protocol:
-
Route of Administration: Intravenous (IV) infusion
-
Infusion Duration: 10 minutes
-
Method: Syringe pump via a femoral vein indwelling catheter or tail vein (if the catheter became non-functional).
-
Frequency: Once weekly for 13 weeks.
Endpoint and Analysis:
-
In-life Observations: Daily clinical observations for signs of toxicity.
-
Terminal Procedures: At the end of the 13-week dosing phase and the 28-day recovery phase, animals were euthanized.
-
Histopathology: The injection site and other relevant tissues were collected, processed, and examined microscopically for pathological changes.
Visualizations
Caption: Proposed pathway of this compound-induced infusion phlebitis.
Caption: Experimental workflow for the 13-week toxicology study.
References
- 1. Superficial Venous-Associated Inflammation from Direct IV Administration of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superficial Venous-Associated Inflammation from Direct IV Administration of this compound in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecule this compound Receives Fast Track Designation From the FDA - EpicentRx - OncologyTube [oncologytube.com]
- 4. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interpreting paradoxical effects of Rrx-001 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rrx-001. The paradoxical effects of this compound, namely its cytotoxic effects on tumor cells and cytoprotective properties in normal tissues, can present interpretive challenges. This guide aims to clarify these observations and provide a framework for understanding experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do I observe cytotoxic effects of this compound in my cancer cell lines but protective effects in my normal cell lines?
A1: This is the core paradoxical effect of this compound. In cancer cells, this compound induces the production of reactive oxygen species (ROS) and reactive nitrogen species (RONS), leading to oxidative stress, DNA damage, and apoptosis.[1] It also downregulates the anti-apoptotic protein Bcl-2 in tumor cells, further promoting cell death.[1] Conversely, in normal tissues, this compound activates the Nrf2 signaling pathway, which upregulates a battery of antioxidant and detoxifying genes, protecting the cells from damage.[1][2]
Q2: I'm seeing an initial increase in tumor size in my in vivo experiments after this compound treatment, followed by a decrease. Is this expected?
A2: Yes, this phenomenon is known as pseudoprogression and has been observed with this compound.[2][3] The initial increase in tumor volume is not due to tumor growth but rather to edema and infiltration of immune cells into the tumor microenvironment as this compound stimulates an anti-tumor immune response.[2][3] Continued monitoring should reveal a subsequent decrease in tumor burden.
Q3: My in vitro cytotoxicity results with this compound are not consistent across different cancer cell lines. Why?
A3: The sensitivity of cancer cells to this compound can vary depending on several factors, including their basal level of oxidative stress and the status of their antioxidant pathways.[4] Cell lines with a compromised ability to handle oxidative stress may be more susceptible to this compound-induced cytotoxicity. Additionally, the hypoxic state of the tumor cells can influence the activity of this compound, as it is designed to be activated under hypoxic conditions.[5]
Q4: How does this compound interact with other chemotherapeutic agents?
A4: this compound has been shown to act as a chemosensitizer and resensitizer, enhancing the efficacy of platinum-based chemotherapies and other agents.[6][7][8] It can overcome drug resistance in cancer cells.[9] In contrast, it can protect normal tissues from the toxic effects of chemotherapy and radiation.[8][10][11][12] Therefore, when used in combination, you may observe enhanced tumor cell killing and reduced toxicity in normal tissues.
Q5: What is the primary mechanism of action of this compound that explains its dual effects?
A5: The dual action of this compound is attributed to its ability to modulate the cellular redox environment differently in normal versus cancer cells.[13] In the hypoxic and reductive tumor microenvironment, this compound fragments and releases nitric oxide and other reactive species, leading to pro-oxidant and pro-inflammatory effects that are cytotoxic to cancer cells.[5][13] In normal, well-oxygenated tissues, it acts as an Nrf2 inducer and NLRP3 inflammasome inhibitor, leading to antioxidant and anti-inflammatory effects that are cytoprotective.[2][10][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays | Inconsistent cell seeding density, variations in incubation time, or differences in the metabolic activity of the cells. | Ensure consistent cell numbers are seeded for each experiment. Standardize incubation times with this compound. Use a robust cell viability assay and normalize results to a control group. |
| No significant apoptosis observed in cancer cells | The concentration of this compound may be too low, the incubation time too short, or the cell line may be resistant. The method of apoptosis detection may not be sensitive enough. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Try a different apoptosis assay (e.g., Annexin V/PI staining in addition to TUNEL). Consider the resistance mechanisms of your cell line. |
| Unexpected toxicity in normal cell lines | The concentration of this compound may be too high, exceeding the protective capacity of the Nrf2 response. The "normal" cell line may have some underlying dysregulation. | Titrate this compound to a lower concentration range. Ensure the cell line is truly representative of normal, healthy tissue and has not undergone transformation. |
| In vivo model does not show tumor regression | The dosing schedule or route of administration may not be optimal. The tumor model may not be sensitive to this compound. The observation of pseudoprogression may be misinterpreted as tumor growth. | Consult the literature for effective dosing regimens and administration routes for your specific tumor model. Continue to monitor tumor size for a longer duration to account for potential pseudoprogression.[2][3] |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Assay Method |
| A549 | Lung | 3.5 | CCK-8 |
| HCT-116 | Colon | 2.6 | CCK-8 |
| MCF-7 | Breast | 4.2 | CCK-8 |
| PC-3 | Prostate | 5.1 | CCK-8 |
| U87 | Glioblastoma | 6.0 | CCK-8 |
| MM.1S | Multiple Myeloma | 1.25-2.5 (nM) | WST-1 |
| RPMI-8226 | Multiple Myeloma | 1.25-2.5 (nM) | WST-1 |
Data synthesized from multiple preclinical studies.
Table 2: In Vivo Efficacy of this compound in a Syngeneic SCC VII Tumor Model
| Treatment Group | Dosing | Tumor Growth Delay (days) |
| Control | - | - |
| This compound | 12 mg/kg, ip, every other day x3 | Statistically significant delay vs. control |
| Cisplatin (CDDP) | 50% equimolar dose to this compound | Statistically significant delay vs. control |
| This compound + CDDP | - | Not specified |
Data from a study in C3H mice with SCC VII tumors.[14]
Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Plate cancer cells (e.g., multiple myeloma cell lines) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 24-48 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[5]
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).[5]
3. In Vivo Tumor Growth Inhibition Study
-
Tumor Cell Implantation: Inoculate immunodeficient mice (e.g., SCID mice) subcutaneously with a suspension of human cancer cells (e.g., 5 x 10^6 MM.1S cells).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) according to the desired schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups.[5]
Mandatory Visualizations
Caption: Dual mechanisms of this compound in normal versus tumor tissues.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 3. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Hypoxia-Selective Epigenetic Agent this compound Triggers Apoptosis and Overcomes Drug Resistance in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound protects against cisplatin-induced toxicities [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound protects against cisplatin-induced toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
RRx-001 Technical Support Center: Optimizing Dosage and Mitigating Off-Target Effects
Welcome to the technical support center for RRx-001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to maximize on-target efficacy while minimizing potential off-target effects and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a pleiotropic agent with a unique, multi-faceted mechanism of action. Upon intravenous administration, it is rapidly sequestered into red blood cells (RBCs) where it binds to sulfhydryl groups, particularly hemoglobin.[1][2] Its effects are highly dependent on the microenvironment. In tumors, which are often hypoxic, this compound-bound RBCs induce cytotoxicity.[1] In normal tissues, it exhibits protective effects.[1] Key molecular actions include inhibition of the NLRP3 inflammasome, activation of the Nrf2 antioxidant pathway, downregulation of the anti-phagocytic signal CD47, and inhibition of MYC.[2][3][4][5] Under hypoxic conditions, it also generates nitric oxide (NO), contributing to its anti-tumor effects.[6][7]
Q2: What are the known off-target effects or toxicities of this compound?
This compound has a notably favorable safety profile.[1] In over 350 patients, no dose-limiting toxicities (DLTs) have been observed, and a maximum tolerated dose (MTD) has not been reached.[8][9] The main adverse event reported is a manageable, sterile infusion-related pain or phlebitis at the injection site.[3][8] This can be largely mitigated by co-administration with a small volume of autologous blood.[3] Unlike many cytotoxic agents, this compound is not associated with anemia or thrombocytopenia.[10] While it has a favorable therapeutic index, very high concentrations (e.g., 7–10 µM in vitro) can reduce the viability of normal peripheral blood mononuclear cells (PBMCs).[11]
Q3: How does dosage influence the dual cytoprotective and cytotoxic effects of this compound?
This compound demonstrates a biphasic, bell-shaped dose-response curve.[1]
-
Low Doses: At lower concentrations, this compound acts as a cytoprotectant in normal tissues. This is primarily achieved by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates endogenous antioxidant and DNA repair mechanisms, protecting healthy cells from oxidative damage.[1][4]
-
High Doses: Higher concentrations delivered specifically to the hypoxic tumor microenvironment result in cytotoxicity.[1] This is driven by multiple mechanisms, including the generation of reactive oxygen/nitrogen species (ROS/RNS), macrophage repolarization, and epigenetic modifications.[4]
Q4: What is a recommended starting concentration for in vitro experiments?
Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in various cancer cell lines typically ranges from 1.8 to 6.0 µM.[1] Therefore, a sensible starting point for a dose-response experiment would be to use a range of concentrations spanning this, for example, from 0.5 µM to 10 µM. It is crucial to include both normal (non-cancerous) and cancer cell lines to observe the differential effects.
Q5: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing effects can be achieved by measuring biomarkers associated with this compound's known mechanisms.
-
On-Target (Normal Tissue Protection): Measure the activation of the Nrf2 pathway. This can be done by quantifying the expression of Nrf2 target genes like Heme Oxygenase-1 (HO-1) via qPCR or Western blot.[9]
-
On-Target (Tumor Cytotoxicity): In cancer cells, assess the downregulation of CD47 and MYC protein levels.[2] Additionally, measure markers of apoptosis (e.g., cleaved caspase-3) and NLRP3 inflammasome inhibition (e.g., reduced IL-1β secretion).[3][12]
-
Off-Target: Monitor the general health and viability of non-cancerous control cells at equivalent doses. A significant decrease in viability in normal cells at concentrations effective against cancer cells could indicate off-target cytotoxicity.
Troubleshooting Guides
Problem: High cytotoxicity observed in my non-cancerous control cell line.
-
Possible Cause 1: Concentration is too high. this compound has a therapeutic window. While it is selectively toxic to cancer cells, very high concentrations can affect normal cells.[11]
-
Solution: Perform a detailed dose-response curve on your control cell line to determine its specific tolerance. Reduce the working concentration to a level that maintains high viability (>90%) in the control line while still showing an effect in the cancer line.
-
-
Possible Cause 2: In vitro system limitations. Standard cell culture conditions are normoxic, which may not fully replicate the hypoxia-dependent selective toxicity of this compound.
-
Solution: If possible, conduct parallel experiments under both normoxic (21% O₂) and hypoxic (1-5% O₂) conditions. You may observe a greater therapeutic window (difference between cancer cell killing and normal cell sparing) under hypoxia.
-
Problem: Inconsistent anti-tumor effects between experimental replicates.
-
Possible Cause 1: Drug stability and preparation. this compound is an electrophile that reacts with nucleophilic thiol groups.[3] Improper storage or handling could affect its potency.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the solvent (e.g., DMSO) is anhydrous and of high quality.
-
-
Possible Cause 2: Cell culture variability. Cell density, passage number, and metabolic state can all influence a cell's sensitivity to treatment.
-
Solution: Standardize your cell culture protocols rigorously. Ensure cells are seeded at the same density and are in the logarithmic growth phase at the time of treatment. Use cells within a consistent, low passage number range.
-
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line Panel | IC50 Range (µM) | Notes |
|---|---|---|
| 12 Cancer Cell Lines | 1.8 - 6.0 | Activity was found to be similar to cisplatin against several human cancer cell lines.[1] |
| Multiple Myeloma (Patient Cells) | 1.25 - 2.5 | this compound was effective against cells from refractory MM patients.[11] |
Table 2: Preclinical and Clinical Dosage Information
| Model | Administration Route | Dosage | Key Observation |
|---|---|---|---|
| Mouse (SCC VII Tumor) | Intraperitoneal (IP) | 12 mg/kg | More effective than its analogues but more toxic than cisplatin at an equimolar dose.[1] |
| Mouse (Normal C3H) | Oral Gavage | 10-20 mg/kg (MTD) | Maximum tolerated dose for daily oral administration over 5 days.[13] |
| Mouse (BALB/c) | Intraperitoneal (IP) | 5 mg/kg | Pretreatment protected against cisplatin-induced renal and bone marrow toxicity.[3][14] |
| Human (Phase 1 Trial) | Intravenous (IV) | 2, 4, 8, 16 mg (weekly) | Dose escalation study in combination with nivolumab. No DLTs were observed up to 16 mg.[10][15] |
Key Experimental Protocols
Protocol 1: In Vitro Dose-Response and Viability Assay
This protocol outlines the determination of IC50 values in both cancerous and non-cancerous cell lines.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. A suggested range is 0 µM (vehicle control) to 20 µM.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions to the corresponding wells (resulting in a 1X final concentration).
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as a Cell Counting Kit-8 (CCK-8) or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Read the absorbance on a plate reader. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for Target Engagement (Nrf2 and CD47)
This protocol verifies the molecular mechanism of this compound.
-
Cell Treatment: Plate cells (e.g., a normal fibroblast line and a cancer cell line) in 6-well plates. Treat them with a low dose (e.g., 0.5 µM) and a high dose (e.g., 5 µM) of this compound for 24 hours. Include a vehicle control.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-HO-1, anti-CD47, and a loading control like anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control to determine changes in protein expression.
Visualizations
Caption: this compound exhibits a dual mechanism of action dependent on dose and local environment.
Caption: A stepwise experimental workflow for optimizing this compound dosage from in vitro to in vivo.
Caption: A decision tree for troubleshooting unexpected toxicity in normal cell lines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 9. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Hypoxia-Selective Epigenetic Agent this compound Triggers Apoptosis and Overcomes Drug Resistance in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jscholarpublishers.com [jscholarpublishers.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Rrx-001 activity in cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rrx-001. The information is designed to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multifaceted small molecule with a dual mechanism of action that is highly dependent on the cellular microenvironment.[1][2][3][4]
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In Normal Tissues (Normoxic Conditions): It functions primarily as a cytoprotective agent.[5][6][7] This is achieved through the induction of the Nrf2 antioxidant pathway and the inhibition of the NLRP3 inflammasome, which reduces inflammation.[1][2][3][8]
-
In Tumor Microenvironments (Hypoxic Conditions): this compound acts as a cytotoxic agent.[5][6][7] Under hypoxic and reductive conditions, it fragments and releases nitric oxide (NO) and other reactive nitrogen species (RNS).[1][2][9] This leads to a variety of anti-cancer effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response.[10][11]
Q2: How does this compound exhibit selectivity for tumor cells over normal cells?
The selectivity of this compound is attributed to its differential activity based on the oxygenation status and redox state of the tissue.[1][2] In the well-oxygenated environment of normal tissues, it promotes cell survival pathways.[4] Conversely, the hypoxic and reductive nature of the tumor microenvironment triggers the release of its cytotoxic payload.[1][2][3] Additionally, this compound has been shown to downregulate the anti-phagocytic signal CD47 on tumor cells, marking them for immune clearance.[10][12][13]
Q3: What are the key signaling pathways modulated by this compound?
This compound impacts a wide range of signaling pathways, contributing to its pleiotropic effects. Key pathways include:
-
NLRP3 Inflammasome Pathway: this compound directly inhibits the NLRP3 inflammasome, preventing the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][8]
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Nrf2 Pathway: It induces the Nrf2 antioxidant response element (ARE) pathway, leading to the expression of protective genes.[1][2]
-
c-Myc and Wnt Signaling: this compound has been shown to downregulate c-Myc and inhibit the Wnt signaling pathway, which is crucial for cancer stem cell maintenance.[14]
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CD47-SIRPα Pathway: It downregulates CD47 on cancer cells, disrupting the "don't eat me" signal and promoting phagocytosis by macrophages.[12][13]
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Epigenetic Modifications: this compound can induce changes in DNA methylation and histone acetylation, suggesting it has epigenetic modulating properties.[9][15]
Troubleshooting Inconsistent this compound Activity
Inconsistent activity of this compound in cell culture experiments can arise from several factors, primarily related to its unique mechanism of action.
Problem 1: High Variability in IC50 Values Across Experiments.
Possible Causes:
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Oxygen Tension: The cytotoxic activity of this compound is enhanced under hypoxic conditions.[16] Standard cell culture incubators maintain atmospheric oxygen levels (normoxia), which may not be sufficient to fully activate this compound's anti-cancer effects.
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Cell Density: Cell density can influence the local oxygen concentration and the redox environment within the culture.
-
Media Components: The stability and activity of this compound may be affected by components in the cell culture media, such as serum proteins and reducing agents.
Solutions:
-
Control Oxygen Levels: For cytotoxicity assays, consider using a hypoxia chamber to incubate cells at a defined low oxygen concentration (e.g., 1-5% O₂). Compare results obtained under normoxic and hypoxic conditions.
-
Standardize Seeding Density: Ensure consistent cell seeding densities across all experiments and plates.
-
Media Consistency: Use the same batch of media and serum for all related experiments. If variability persists, consider reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment, if compatible with your cell line.
Problem 2: Lack of Expected Cytotoxicity in a Cancer Cell Line.
Possible Causes:
-
Cell Line Specific Resistance: The cell line may have intrinsic resistance mechanisms, such as high levels of glutathione (GSH) which can neutralize reactive oxygen and nitrogen species.[1]
-
Low Expression of Target Pathways: The cell line may not heavily rely on the pathways that this compound targets, such as the NLRP3 inflammasome or Wnt signaling.
-
Drug Inactivation: this compound's reactive α-bromoacetamide moiety can react with thiols.[1][2] Components in the media or secreted by the cells could potentially inactivate the compound.
Solutions:
-
Measure Glutathione Levels: Assess the intracellular GSH levels of your cell line. Cell lines with very high GSH may require higher concentrations of this compound or longer incubation times.
-
Pathway Analysis: Before extensive experimentation, perform baseline characterization of your cell line to confirm the expression and activity of key this compound targets (e.g., NLRP3, Keap1, c-Myc).
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment and add them directly to the cell culture media. Avoid pre-mixing and long-term storage in media.
Problem 3: Unexpected Cytotoxicity in Normal (Non-Transformed) Cell Lines.
Possible Causes:
-
High Metabolic Activity: Some normal cell lines, particularly rapidly dividing ones, may have higher metabolic rates that create a more reductive microenvironment, partially activating this compound.
-
Off-Target Effects at High Concentrations: At very high concentrations, this compound may exhibit off-target effects that lead to cytotoxicity in normal cells.[16]
Solutions:
-
Dose-Response Curve: Perform a careful dose-response study to determine the therapeutic window where this compound is cytotoxic to cancer cells but not to the normal cell line of interest.
-
Monitor Metabolic Activity: Use assays like the MTT or Seahorse to monitor the metabolic state of your normal cells and see if it correlates with any observed toxicity.
Quantitative Data Summary
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | Huh7 (HCC) | 24h | 7.55 µmol/L | [13] |
| Huh7 (HCC) | 48h | 5.67 µmol/L | [13] | |
| Huh7 (HCC) | 72h | 5.33 µmol/L | [13] | |
| Hepa1-6 (HCC) | 24h | 11.53 µmol/L | [13] | |
| Hepa1-6 (HCC) | 48h | 8.03 µmol/L | [13] | |
| Hepa1-6 (HCC) | 72h | 5.09 µmol/L | [13] | |
| MHCC97H (HCC) | 24h | 20.72 µmol/L | [13] | |
| MHCC97H (HCC) | 48h | 18.38 µmol/L | [13] | |
| MHCC97H (HCC) | 72h | 16.02 µmol/L | [13] | |
| Patient MM Cells | - | 1.25 - 2.5 µM | [16] | |
| NLRP3 Inhibition | BMDM | - | IC50 = 116.9 nM | [8] |
| Dose Reduction Factor (Radiation) | Mice | TBI | 1.07 | [17] |
Visualizing Key Pathways and Workflows
References
- 1. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. This compound is naughty and nice—naughty to tumors, nice to normal tissues - EpicentRx [epicentrx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. williamscancerinstitute.com [williamscancerinstitute.com]
- 8. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic effects of this compound: a possible unifying mechanism of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Novel Hypoxia-Selective Epigenetic Agent this compound Triggers Apoptosis and Overcomes Drug Resistance in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Radioprotection: Enhancement of Survival and Hematopoietic Recovery in Gamma-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
RRx-001 Technical Support Center: Stability and Storage Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of RRx-001, a novel investigational drug with a unique mechanism of action. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder should be stored at controlled temperatures to ensure its long-term stability. For optimal shelf life, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I store this compound after reconstituting it in a solvent?
A2: Once dissolved in a solvent such as DMSO, it is critical to store the stock solution at -80°C to maintain its stability. Under these conditions, the solution is stable for up to one year. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term use, an aliquot can be stored at -20°C for up to one month.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not extensively published, it is a good laboratory practice to protect all investigational compounds from light to minimize the risk of photochemical degradation. Therefore, it is recommended to store this compound powder in an opaque container and to protect solutions from direct light exposure by using amber vials or by wrapping the container in aluminum foil.
Q4: What is the primary degradation pathway for this compound?
A4: The primary and most rapid degradation pathway for this compound in a biological environment is its covalent reaction with thiol-containing molecules, such as glutathione and cysteine residues in proteins.[1][2] This reaction is integral to its mechanism of action but also represents its main route of chemical instability in the presence of such nucleophiles. The dinitroazetidine ring of this compound is also susceptible to fragmentation under hypoxic and reductive conditions, leading to the release of nitric oxide.[1][3]
Q5: Are there any specific handling precautions I should take when working with this compound in the laboratory?
A5: this compound is an energetic compound, and while it is designed to be safer than its parent compounds, appropriate laboratory safety precautions should be followed.[3] This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area. In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's guidelines for chemical waste.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent activity in in vitro assays | Improper storage of this compound solution. | Ensure that stock solutions are stored at -80°C and that working solutions are freshly prepared for each experiment. Avoid repeated freeze-thaw cycles by preparing and storing aliquots. |
| Reaction with components in the cell culture medium. | This compound is highly reactive with thiols. If your cell culture medium is supplemented with high concentrations of thiol-containing compounds (e.g., L-cysteine, 2-mercaptoethanol), this could lead to rapid inactivation of this compound. Consider this reactivity when designing your experiments. | |
| Precipitation of this compound in aqueous solutions | Poor solubility in aqueous media. | This compound has low aqueous solubility. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is sufficient to maintain solubility, but not high enough to cause cellular toxicity. Sonication may be used to aid dissolution. |
| Variability in experimental results | Degradation of this compound due to environmental factors. | Protect this compound solutions from light and ensure that the pH of your experimental system is controlled, as extreme pH values may affect stability. Prepare fresh dilutions from a frozen stock solution for each experiment. |
Quantitative Data Summary
This compound Storage Stability
| Form | Storage Condition | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
| -20°C | 1 month |
This compound Solubility
| Solvent | Solubility |
| DMSO | ~53-54 mg/mL |
| Ethanol | ~14-23 mg/mL |
| DMF | ~30 mg/mL |
| Water | Insoluble |
Experimental Protocols
Representative Protocol for Reconstitution of this compound for In Vitro Assays
This protocol provides a general procedure for preparing a stock solution and working solutions of this compound for use in cell-based experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution (Molecular Weight of this compound is 268.02 g/mol ). For example, to a 1 mg vial of this compound, add 373 µL of DMSO.
-
Vortex gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
-
Aliquot and Store the Stock Solution:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solutions:
-
For each experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below a level that is toxic to your specific cell line (typically ≤ 0.5%).
-
Representative Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. The resulting samples can be analyzed by a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC vials
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the solid this compound powder and the stock solution in an oven at a controlled temperature (e.g., 80°C) for a specified time.
-
Photostability: Expose the solid powder and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.
-
Monitor the appearance of new peaks and the decrease in the peak area of the parent this compound.
-
Visualizations
References
Technical Support Center: Rrx-001 and Tumor Pseudoprogression in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rrx-001 in animal models, specifically addressing the phenomenon of tumor pseudoprogression.
Frequently Asked Questions (FAQs)
Q1: What is tumor pseudoprogression and why is it observed with this compound treatment?
A1: Tumor pseudoprogression is a transient increase in tumor volume or the appearance of new lesions on imaging following treatment, which can be mistaken for true disease progression. This phenomenon is subsequently followed by a decrease in tumor size or stabilization of the disease. With this compound, pseudoprogression is thought to be caused by an influx of immune cells, such as T-lymphocytes and macrophages, into the tumor microenvironment, leading to inflammation and edema.[1][2][3] this compound's mechanism of action involves repolarizing tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype and downregulating the "don't eat me" signal, CD47, on cancer cells, which enhances phagocytosis by macrophages.[4][5][6][7] This immune activation can lead to an initial swelling of the tumor.
Q2: How can we differentiate true tumor progression from pseudoprogression in our animal models?
A2: Differentiating true progression from pseudoprogression requires a multi-modal approach. It is recommended to not rely solely on anatomical imaging (e.g., standard MRI or CT). Advanced imaging techniques, such as Dynamic Contrast-Enhanced MRI (DCE-MRI) and Positron Emission Tomography (PET), can provide functional information about the tumor microenvironment.[2][8][9] Histopathological analysis of tumor biopsies to confirm immune cell infiltration is the gold standard for confirming pseudoprogression.[1][2] A workflow combining these methods is highly recommended (see Experimental Workflows section).
Q3: What are the key imaging biomarkers to look for when assessing for pseudoprogression?
A3: Key imaging biomarkers include:
-
DCE-MRI: An increase in vascular permeability (Ktrans) without a significant increase in blood volume may suggest inflammation associated with pseudoprogression rather than angiogenesis seen in true progression.[10]
-
FDG-PET: Increased glucose metabolism (high FDG uptake) can be seen in both true progression and pseudoprogression due to metabolically active tumor cells and infiltrating immune cells, respectively. Therefore, FDG-PET alone may not be sufficient for differentiation.
-
Immuno-PET: Imaging with radiolabeled antibodies against immune cell markers (e.g., CD8 for T-cells) can directly visualize the immune infiltrate characteristic of pseudoprogression.
Q4: What histological markers are crucial for confirming this compound-induced pseudoprogression?
A4: Histological analysis should focus on identifying and quantifying the immune infiltrate. Key markers include:
-
Pan-macrophage marker: CD68 to identify the overall macrophage population.[11]
-
M1 macrophage markers: iNOS and CD86 to indicate a shift towards an anti-tumor phenotype.[12][13]
-
M2 macrophage markers: CD163 and CD206 to assess the pro-tumoral macrophage population.[12][13][14] A high M1/M2 ratio would be indicative of an this compound treatment effect.
-
T-cell marker: CD8 to identify cytotoxic T-lymphocytes that contribute to the anti-tumor response and tumor swelling.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Tumor volume increases significantly after this compound treatment, and we are unsure if it's progression or pseudoprogression. | The initial increase in tumor size could be due to immune cell infiltration and inflammation (pseudoprogression). | 1. Do not immediately terminate the experiment based on an initial increase in tumor size. Continue monitoring tumor volume for a longer duration to see if it stabilizes or decreases. 2. Perform DCE-MRI to assess vascular changes. A significant increase in permeability without a corresponding increase in blood volume may indicate pseudoprogression. 3. If feasible, perform a tumor biopsy for histological analysis to confirm the presence of an immune infiltrate (CD8+ T-cells, M1 macrophages). |
| FDG-PET imaging shows high uptake in the tumor post-treatment, making interpretation difficult. | High FDG uptake can be due to either tumor cell proliferation (true progression) or immune cell activation (pseudoprogression). | 1. Correlate FDG-PET findings with other imaging modalities like DCE-MRI. 2. Consider using immuno-PET with a tracer specific for immune cells (e.g., CD8) to confirm immune activation. 3. Perform histological analysis to confirm the nature of the cellular activity. |
| Histological analysis shows an increase in macrophages, but we are unsure if it's a pro-tumor or anti-tumor response. | This compound is known to repolarize macrophages. An increase in total macrophages (CD68+) is expected. The key is to determine the polarization state. | 1. Perform immunohistochemistry for both M1 (iNOS, CD86) and M2 (CD163, CD206) markers. 2. Quantify the number of M1 and M2 macrophages and calculate the M1/M2 ratio. An increased ratio in the this compound treated group compared to the control group would indicate a positive treatment effect.[14] |
| We are not observing a significant anti-tumor effect with this compound in our xenograft model. | The anti-tumor activity of this compound is dependent on the presence of macrophages in the tumor microenvironment. Some xenograft models may lack a robust immune component. | 1. Confirm the presence of macrophages in your tumor model using immunohistochemistry for a pan-macrophage marker like CD68 or F4/80. 2. Consider using a syngeneic tumor model with an intact immune system for a more accurate assessment of this compound's efficacy.[5] |
Data Presentation
Table 1: Summary of Preclinical Tumor Volume Changes with this compound Treatment
| Animal Model | Tumor Type | This compound Dose | Observation | Reference |
| C3H Mice | SCC VII | 12 mg/kg | More toxic to tumors than its derivatives, but not more than cisplatin. | [4] |
| BALB/c Nude Mice | A549 NSCLC Xenograft | Not specified | This compound suppressed tumor growth, an effect attenuated by macrophage depletion. | [5] |
| Xenograft Mouse Model | Hepatocellular Carcinoma | Not specified | This compound effectively inhibits tumor growth. | [15] |
| SCID Mice | CHP-100, HT-29, PANC-1 Xenografts | 10 mg/kg | Changes in tumor perfusion and thiol-modifying activity observed via MRI. | [10] |
Table 2: Summary of Immune Cell Infiltration in this compound Treated Tumors
| Animal Model/Study Type | Finding | Method | Reference |
| Neuroendocrine Patient Case Study | Increased T-cell infiltration correlated with clinical benefit. | Biopsy and Histology | [1] |
| In vitro / In vivo studies | This compound repolarizes M2 TAMs to an M1 phenotype. | Not specified | [7] |
| In vitro study | This compound treatment increased phagocytosis of cancer cells by macrophages. | Phagocytosis Assay | [5] |
| Preclinical Mouse Model | This compound treatment increased the number of invasive CD68+ macrophages in tumors. | Immunohistochemistry | [11] |
| Mouse Model of Endometriosis | This compound modified macrophage subpopulations, reducing pro-disease and increasing pro-resolving phenotypes. | Single Nuclei Multiome Analyses | [16] |
Experimental Protocols
1. Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C. Place a catheter in the tail vein for contrast agent administration.
-
Imaging:
-
Acquire pre-contrast T1-weighted images.
-
Administer a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail vein catheter as a bolus.
-
Immediately begin acquiring a series of T1-weighted images over time (dynamic scan) for at least 10-15 minutes to capture the influx and washout of the contrast agent.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle).
-
Use pharmacokinetic modeling (e.g., Tofts model) to generate parametric maps of Ktrans (volume transfer coefficient) and Vp (plasma volume fraction).
-
Compare these parameters between pre- and post-treatment scans and between treated and control groups.
-
2. 18F-FDG PET Imaging Protocol
-
Animal Preparation: Fast mice for 6-8 hours prior to imaging to reduce background FDG uptake. Anesthetize the mouse and maintain its body temperature.
-
Radiotracer Injection: Inject 18F-FDG (typically 5-10 MBq) via the tail vein.
-
Uptake Period: Allow for a 60-minute uptake period, during which the mouse should remain anesthetized and warm.
-
Imaging: Acquire a static PET scan for 10-20 minutes, followed by a CT scan for anatomical co-registration.
-
Data Analysis:
-
Reconstruct the PET/CT images.
-
Draw ROIs on the tumor and calculate the Standardized Uptake Value (SUV).
-
Compare SUV values between different time points and treatment groups.
-
3. Immunohistochemistry (IHC) for Macrophage and T-Cell Markers
-
Tissue Preparation:
-
Euthanize the animal and excise the tumor.
-
Fix the tumor in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (heat-induced or enzymatic, depending on the antibody).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies (e.g., anti-CD68, anti-iNOS, anti-CD163, anti-CD8) overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Quantification:
-
Capture images of stained sections using a microscope.
-
Use image analysis software to quantify the number of positive cells per unit area or the percentage of positive staining area.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to an anti-tumor immune response and pseudoprogression.
Caption: Experimental workflow for assessing tumor pseudoprogression in this compound treated animal models.
Caption: Logical workflow for interpreting multi-modal data to differentiate pseudoprogression from true progression.
References
- 1. Immune Reactivity and Pseudoprogression or Tumor Flare in a Serially Biopsied Neuroendocrine Patient Treated with the Epigenetic Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to differentiate pseudoprogression from true progression in cancer patients treated with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Radioprotection: Enhancement of Survival and Hematopoietic Recovery in Gamma-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation of Pseudoprogression from True Progressionin Glioblastoma Patients after Standard Treatment: A Machine Learning Strategy Combinedwith Radiomics Features from T1-weighted Contrast-enhanced Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Distinguishing Pseudoprogression From True Early Progression in Isocitrate Dehydrogenase Wild-Type Glioblastoma by Interrogating Clinical, Radiological, and Molecular Features [frontiersin.org]
- 10. Magnetic resonance imaging of this compound - Imaging Endpoints [imagingendpoints.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]
- 14. Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Mitigating potential Rrx-001-induced oxidative stress in healthy cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing and mitigating potential Rrx-001-induced oxidative stress in healthy cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound regarding oxidative stress?
A1: this compound has a dual, context-dependent mechanism. It generates reactive oxygen and nitrogen species (RONS) by reacting with thiols like glutathione (GSH) and cysteine, which initially induces a state of oxidative stress.[1][2] In the hypoxic (low oxygen) environment of tumors, this compound releases nitric oxide (NO), which combines with superoxide to create highly reactive peroxynitrite, leading to significant nitro-oxidative stress and cancer cell death.[3][4] Conversely, in healthy, normoxic tissues, the initial mild oxidative stress triggers a protective antioxidant response.[5][6]
Q2: Why does this compound selectively kill cancer cells while protecting healthy cells?
A2: The selectivity of this compound is a key feature of its design.
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In Healthy Cells: The mild oxidative stress induced by this compound activates the master antioxidant transcription factor, Nrf2.[1][7] This leads to the upregulation of a battery of protective antioxidant enzymes (e.g., HO-1, NQO1) and increases glutathione synthesis, effectively defending the healthy cells against damage.[1][2][6] This mechanism is the basis for its observed chemoprotective and radioprotective effects.[5]
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In Cancer Cells: Tumors often have a higher baseline level of oxidative stress and a hypoxic microenvironment.[3] this compound exploits this by generating high levels of cytotoxic peroxynitrite.[3] Furthermore, this compound can inhibit glucose-6-phosphate dehydrogenase (G6PD), an enzyme critical for producing NADPH.[8][9] NADPH is required to regenerate the antioxidant glutathione. By inhibiting G6PD, this compound cripples the cancer cell's primary antioxidant defense system, making it vulnerable to the induced oxidative burst.[10][11] Studies have shown this compound selectively kills various cancer cell lines while sparing normal cells like CRL-1459/CCD-18Co normal fibroblast colon cells.[1]
Q3: What is the Nrf2 signaling pathway and how does this compound activate it?
A3: The Nrf2 pathway is the primary cellular defense system against oxidative stress. Under normal conditions, the Nrf2 protein is kept inactive in the cytoplasm by its inhibitor, Keap1.[2] When a cell is exposed to oxidative stress, such as that initially caused by this compound, Keap1 changes conformation and releases Nrf2.[1][2] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA.[7][12] This binding initiates the transcription of numerous protective genes that encode for antioxidant and detoxifying enzymes.[1][2]
Caption: this compound induces mild oxidative stress in healthy cells, leading to the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus to activate the transcription of antioxidant genes.
Q4: Can I use standard antioxidants like N-acetylcysteine (NAC) to protect my healthy cell cultures?
A4: While standard antioxidants like NAC can be used to mitigate general oxidative stress, this compound is a uniquely potent activator of the endogenous Nrf2 pathway.[13][14] In fact, studies have shown that this compound significantly induces the transcription of its target antioxidant genes even in the presence of NAC or glutathione (GSH).[1] This suggests that the cell's own protective response triggered by this compound is robust. Using exogenous antioxidants might be redundant or could potentially interfere with the intended mechanism of this compound, especially if you are studying its differential effects. If unexpected toxicity in healthy control cells is observed, optimizing the this compound concentration should be the first step.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in healthy/normal cell line controls. | 1. Incorrect Concentration: The concentration of this compound may be too high for the specific cell type, overriding the protective Nrf2 response. 2. Cell Line Sensitivity: Some cell lines may have a compromised intrinsic antioxidant capacity or a less responsive Nrf2 pathway. 3. Prolonged Exposure: Continuous exposure may lead to an accumulation of oxidative damage that overwhelms the cell's defenses. | 1. Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration that minimizes toxicity in your healthy cell line while maintaining efficacy in cancer lines.[9] 2. Verify Nrf2 Activation: Confirm that Nrf2 is being activated in your healthy cell line via Western blot for nuclear Nrf2 or qPCR for downstream targets like HO-1 and NQO1.[6][7] If the pathway is not activated, the cell line may not be a suitable model for studying the protective effects. 3. Pulsed Exposure: Consider a shorter exposure time (e.g., 4-6 hours) followed by washing and incubation in fresh media, which may be sufficient to trigger the protective Nrf2 response without causing long-term damage. |
| Inconsistent results between experiments. | 1. Reagent Instability: this compound solution may degrade if not stored or handled properly. 2. Cellular Conditions: Variations in cell passage number, confluency, or media components can alter cellular redox status and response to stimuli. | 1. Aliquot this compound: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 2. Standardize Culture Conditions: Use cells within a consistent, low passage number range. Seed cells at the same density for each experiment and ensure confluency is consistent at the time of treatment. |
| No observable protective effect against another cytotoxic agent (e.g., cisplatin). | 1. Timing of Treatment: The protective Nrf2-mediated antioxidant state needs time to be established. 2. Insufficient this compound Dose: The concentration of this compound may not be sufficient to induce a robust protective response. | 1. Pre-treatment Protocol: Pre-treat healthy cells with this compound for a period (e.g., 6-24 hours) before introducing the second cytotoxic agent. This allows time for the transcription and translation of protective antioxidant enzymes.[6] 2. Optimize this compound Priming Dose: Test different pre-treatment concentrations of this compound to find the dose that provides maximum protection without inducing toxicity on its own. |
Data Summary
Table 1: Differential Effects of this compound on Cellular Processes
| Feature | Effect in Healthy/Normal Cells | Effect in Cancer Cells | Supporting Citation(s) |
| Primary Pathway | Nrf2 Antioxidant Response Activation | Pro-apoptotic Signaling & G6PD Inhibition | [6][8][9][15][16] |
| Redox State | Initial mild oxidative stress, followed by a compensatory antioxidant increase. | Sustained high levels of nitro-oxidative stress. | [1][3][4][5] |
| Key Protein Regulation | Upregulation: Nrf2, HO-1, NQO1 | Inhibition/Downregulation: G6PD, Bcl-2 | [6][7][8][15] |
| Overall Outcome | Cytoprotection, resistance to toxins | Apoptosis, cell death, sensitization to chemotherapy | [4][5][6][17] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using CM-H2DCFDA
This protocol measures general intracellular reactive oxygen species levels using the fluorescent probe CM-H2DCFDA, which has better cellular retention than the more common DCFH-DA.[18]
Materials:
-
CM-H2DCFDA dye (e.g., from Thermo Fisher Scientific)
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Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or Phenol-red free medium
-
Healthy and cancer cell lines of interest
-
This compound
-
Positive control (e.g., 100 µM H₂O₂)
-
Negative control (vehicle, e.g., DMSO)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in an appropriate format (e.g., 96-well black, clear-bottom plate for plate reader analysis) and allow them to adhere overnight.
-
Reagent Preparation: Prepare a 10 mM stock solution of CM-H2DCFDA in anhydrous DMSO. Protect from light and store at -20°C. Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in pre-warmed HBSS or serum-free medium.
-
Cell Treatment: Remove the culture medium and treat the cells with your desired concentrations of this compound, positive control, and negative control for the specified time (e.g., 1-6 hours).
-
Dye Loading: After treatment, wash the cells twice with pre-warmed HBSS.
-
Add the CM-H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement:
-
Wash the cells twice with pre-warmed HBSS to remove excess dye.
-
Add fresh HBSS or medium to each well.
-
Immediately measure the fluorescence. For the oxidized product (DCF), use an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.[18]
-
For Flow Cytometry: After dye loading and washing, trypsinize and resuspend cells in HBSS for analysis.[19]
-
Caption: Workflow for assessing the impact of this compound and potential mitigants on intracellular ROS levels in healthy cells.
Protocol 2: Assessing Nrf2 Nuclear Translocation by Western Blot
This protocol determines if this compound treatment causes the Nrf2 protein to move from the cytoplasm to the nucleus, a key indicator of its activation.[6]
Materials:
-
Cell culture reagents
-
This compound
-
Nuclear and cytoplasmic extraction kit (e.g., NE-PER™ Kit)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: Anti-Nrf2, Anti-Lamin B1 (nuclear marker), Anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Grow healthy cells to ~80% confluency and treat with the desired concentration of this compound for a specified time (e.g., 2, 4, or 6 hours).
-
Fractionation: Following treatment, wash cells with cold PBS and harvest. Use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic protein fractions.
-
Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from both the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (Anti-Nrf2, and either Anti-Lamin B1 for nuclear fractions or Anti-GAPDH for cytoplasmic fractions) overnight at 4°C.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. An increase in the Nrf2 band intensity in the nuclear fraction (and a corresponding decrease in the cytoplasm) after this compound treatment indicates successful activation.[6][15] Lamin B1 and GAPDH serve as loading and fractionation controls.
References
- 1. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 2. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Hypoxia-Selective Epigenetic Agent this compound Triggers Apoptosis and Overcomes Drug Resistance in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel clinical-stage chemosensitizer, radiosensitizer, and immunosensitizer, inhibits glucose 6-phosphate dehydrogenase in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Results from a biomarker study to accompany a phase II trial of this compound with reintroduced platinum-based chemotherapy in relapsed small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 19. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
RRx-001 In Vivo Experiments: Technical Support for Vehicle Selection and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on vehicle selection for in vivo experiments involving RRx-001. It includes detailed troubleshooting guides and FAQs in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Vehicle Formulation and Administration Summary
The selection of an appropriate vehicle is critical for the successful in vivo evaluation of this compound. The following tables summarize vehicle formulations, dosages, and administration routes reported in various preclinical studies.
Table 1: this compound Vehicle Formulations for In Vivo Studies
| Vehicle Composition | This compound Concentration/Dosage | Animal Model | Route of Administration | Reference(s) |
| 5% Dimethyl Sulfoxide (DMSO) in sterile water | 10 mg/kg | CD2F1 male mice | Intraperitoneal (IP) | [1] |
| 5% DMSO in sterile water | 5 mg/kg | BALB/c mice | Intraperitoneal (IP) | [2] |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | 2.5 mg/mL | Not specified | Injection | [3] |
| 5% DMSO, 95% Corn oil | 1.25 mg/mL | Not specified | Injection | [3] |
| DMSO (initial solvent), diluted with sterile water | 10 µM (in vitro prep) | nu/nu mice (xenograft) | Not specified | [4] |
| Not specified | 12 mg/kg | C3H mice | Intraperitoneal (IP) | [5] |
| Not specified | 2 mg/kg | 3xTg-AD mice | Intraperitoneal (IP) | [2] |
Experimental Protocols
Protocol 1: Preparation of 5% DMSO Vehicle for this compound Administration
This protocol describes the preparation of the most commonly used vehicle for in vivo this compound experiments.
Materials:
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This compound powder
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100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile water for injection
Procedure:
-
Dissolving this compound: Add 100% DMSO to the this compound powder.
-
Vortexing: Vortex the mixture for 30-60 seconds.
-
Incubation: Incubate the solution at room temperature for 15 minutes to ensure complete dissolution.
-
Dilution: Add sterile water to the DMSO/RRx-001 mixture to achieve a final DMSO concentration of 5%.
-
Final Vortexing: Vortex the final solution for 2 minutes.
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Administration: The solution is now ready for intraperitoneal (IP) or intravenous (IV) injection. For IP injection in mice, a 25-30 gauge needle is recommended.[6]
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound Radioprotection: Enhancement of Survival and Hematopoietic Recovery in Gamma-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The small molecule NLRP3 inhibitor this compound potentiates regorafenib activity and attenuates regorafenib-induced toxicity in mice bearing human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Differentiating RRx-001 Effects in Hypoxic vs. Normoxic Tumor Regions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to differentiate the effects of RRx-001 in hypoxic versus normoxic tumor regions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism differentiating this compound's action in hypoxic versus normoxic tumor regions?
A1: The principal differentiating mechanism lies in the selective release of nitric oxide (NO) in hypoxic environments. This compound binds to hemoglobin within red blood cells. Under hypoxic conditions, this complex facilitates the reduction of nitrite to NO, a potent vasodilator and signaling molecule.[1] This localized NO release does not occur to the same extent in well-oxygenated, normoxic tissues.[2]
Q2: How does this compound affect the tumor microenvironment differently under varying oxygen levels?
A2: In hypoxic regions, the this compound-mediated NO burst can lead to a "vascular normalization" effect, potentially improving blood flow and drug delivery to previously inaccessible tumor areas.[3] Furthermore, this compound promotes the repolarization of tumor-associated macrophages (TAMs) from an anti-inflammatory M2 phenotype to a pro-inflammatory M1 phenotype, an effect that is particularly relevant in the immune-suppressive hypoxic microenvironment.[3][4][5][6]
Q3: Does the direct cytotoxicity of this compound differ between hypoxic and normoxic cancer cells?
A3: Yes, studies have shown that this compound exhibits increased anti-myeloma activity under hypoxic conditions compared to normoxic settings.[7] This enhanced cytotoxicity in hypoxia is attributed to the generation of reactive oxygen and nitrogen species (RONS), including peroxynitrite formed from the reaction of NO with superoxide radicals, which are often abundant in hypoxic tumors.[2][7]
Q4: What are the expected effects of this compound on NLRP3 inflammasome activity in different oxygen tensions?
A4: In a normoxic environment, the intact this compound molecule can covalently bind to and inhibit the NLRP3 inflammasome.[8] In the hypoxic tumor microenvironment, this compound fragments, and the resulting moieties contribute to its anticancer effects, which may also involve modulation of the NLRP3 inflammasome pathway.[8] this compound has been shown to dose-dependently block IL-1β secretion, a key downstream effector of NLRP3 activation.[8]
Troubleshooting Guides
Problem: Difficulty observing a significant difference in this compound's cytotoxic effects between in vitro hypoxic and normoxic cultures.
| Possible Cause | Troubleshooting Step |
| Insufficient Hypoxia: | Verify the oxygen level in your hypoxic chamber (typically 1% O₂). Use a hypoxia indicator dye or pimonidazole staining to confirm cellular hypoxia. |
| Inappropriate Cell Line: | Some cell lines may be less sensitive to hypoxia-induced changes. Consider using cell lines known to have a pronounced hypoxic response. |
| Incorrect this compound Concentration: | Perform a dose-response curve for this compound in both normoxic and hypoxic conditions to determine the optimal concentration for observing differential effects. |
| Short Incubation Time: | The differential effects of this compound may take time to manifest. Extend the incubation period and assess viability at multiple time points. |
Problem: Inconsistent pimonidazole staining for hypoxia in this compound treated tumor xenografts.
| Possible Cause | Troubleshooting Step |
| Uneven Pimonidazole Distribution: | Ensure proper intraperitoneal or intravenous injection of pimonidazole solution and allow for adequate circulation time (typically 60-90 minutes) before tissue harvesting.[9] |
| Improper Tissue Processing: | Immediately after excision, snap-freeze tumor tissue in OCT medium to preserve tissue integrity and prevent reoxygenation.[10] |
| Suboptimal Staining Protocol: | Optimize antibody concentrations and incubation times. Ensure adequate permeabilization of tissue sections to allow antibody penetration.[10] |
| This compound-induced Vascular Changes: | Be aware that this compound can alter tumor perfusion. Correlate pimonidazole staining with vascular markers (e.g., CD31) to understand the relationship between hypoxia and vascular changes. |
Quantitative Data Summary
| Parameter | Normoxic Conditions | Hypoxic Conditions | Cell Line/Model | Reference |
| This compound IC₅₀ | 7.55 µmol/L (24h) | Data not available in direct comparison | Huh7 (Hepatocellular Carcinoma) | [11] |
| 11.53 µmol/L (24h) | Hepa1-6 (Hepatocellular Carcinoma) | [11] | ||
| 20.72 µmol/L (24h) | MHCC97H (Hepatocellular Carcinoma) | [11] | ||
| Baseline Viability | 10-20% increased anti-MM activity | MM.1S, RPMI-8226, DOX-40 (Multiple Myeloma) | [7] | |
| Macrophage Polarization | Baseline M1/M2 marker expression | Significant increase in M1 markers (CD80, CD86) mRNA | Bone Marrow-Derived Macrophages (BMDMs) | [4] |
| Cytokine Secretion | Baseline IL-1β secretion | Dose-dependent blocking of IL-1β secretion (100-300 nM) | Bone Marrow-Derived Macrophages (BMDMs) | [8] |
Key Experimental Protocols
In Vitro Cell Viability Assay under Hypoxic vs. Normoxic Conditions
Objective: To determine the differential cytotoxic effects of this compound on cancer cells under normal and low oxygen conditions.
Methodology:
-
Cell Culture: Culture cancer cells of interest in their recommended medium.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Induction of Hypoxia: Place one set of plates in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂). Keep a parallel set of plates in a standard normoxic incubator (21% O₂, 5% CO₂).
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This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the this compound solutions to the cells in both the hypoxic and normoxic plates. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for this compound under both hypoxic and normoxic conditions.
Immunofluorescence Staining for Pimonidazole in Tumor Xenografts
Objective: To visualize and quantify hypoxic regions in tumor xenografts treated with this compound.
Methodology:
-
Animal Model: Establish tumor xenografts in immunocompromised mice.
-
This compound Treatment: Administer this compound to the tumor-bearing mice according to the desired treatment regimen.
-
Pimonidazole Injection: Approximately 90 minutes before sacrificing the animals, inject pimonidazole hydrochloride (60 mg/kg) intravenously or intraperitoneally.[9]
-
Tissue Harvesting and Processing: Euthanize the mice and excise the tumors. Immediately embed the tumors in Optimal Cutting Temperature (OCT) compound and snap-freeze in dry ice-cooled isopentane.[10]
-
Cryosectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides.
-
Fixation and Permeabilization: Air dry the slides, fix with cold acetone, and permeabilize with a solution containing a non-ionic detergent (e.g., Triton X-100).[9]
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with a primary antibody against pimonidazole adducts (e.g., FITC-conjugated anti-pimonidazole antibody).[10]
-
If an unconjugated primary antibody is used, follow with an appropriate fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the pimonidazole-positive area relative to the total tumor area to determine the extent of hypoxia.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
Objective: To non-invasively assess changes in tumor vascularity and perfusion in response to this compound treatment.
Methodology:
-
Animal Preparation: Anesthetize the tumor-bearing animal and place it in an MRI-compatible cradle. Insert a tail vein catheter for contrast agent administration.
-
Image Acquisition:
-
Perform pre-contrast T1-weighted imaging to obtain baseline measurements.
-
Acquire a series of rapid T1-weighted images before, during, and after the bolus injection of a gadolinium-based contrast agent (e.g., Gd-DTPA).
-
Typical imaging parameters for a 3D T1-weighted fast-field echo sequence might include: TR ~4.8 ms, TE ~2 ms, flip angle ~30°, with a temporal resolution of around 8-9 seconds.[12]
-
-
Contrast Agent Injection: Inject a standardized dose of the contrast agent through the tail vein catheter at a constant rate using a power injector.
-
Post-Contrast Imaging: Continue acquiring dynamic images for a set period (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.
-
Data Analysis:
-
Generate time-intensity curves for the tumor region of interest.
-
Apply pharmacokinetic models to the data to calculate parameters such as Ktrans (volume transfer constant), Kep (rate constant of contrast agent reflux), and Ve (extravascular extracellular space volume fraction).[13][14]
-
Compare these parameters before and after this compound treatment to assess changes in tumor perfusion and vascular permeability.
-
Visualizations
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a systemically non-toxic M2-to-M1 macrophage stimulating and prosensitizing agent in Phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Hypoxia-Selective Epigenetic Agent this compound Triggers Apoptosis and Overcomes Drug Resistance in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence-Based Method to Assess Cancer Biomarker in the Hypoxic Region of the Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Normalized Parameters of Dynamic Contrast-Enhanced Perfusion MRI and DWI-ADC for Differentiation between Posttreatment Changes and Recurrence in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DCE-MRI Perfusion and Permeability Parameters as predictors of tumor response to CCRT in Patients with locally advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DCE-MRI Perfusion and Permeability Parameters as predictors of tumor response to CCRT in Patients with locally advanced… [ouci.dntb.gov.ua]
RRx-001 Target Engagement: A Technical Support Guide for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating RRx-001 target engagement in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
This compound is a multi-targeted agent with a complex mechanism of action. Its primary cellular targets include:
-
CD47: A cell surface protein that acts as a "don't eat me" signal to macrophages. This compound downregulates CD47 expression on tumor cells, promoting phagocytosis.[1][2][3]
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c-Myc: A transcription factor that is often overexpressed in cancer and plays a crucial role in cell proliferation and survival. This compound has been shown to inhibit c-Myc expression.[4][5][6]
-
Wnt Signaling Pathway: This pathway is critical in cancer stem cell maintenance. This compound inhibits the Wnt pathway, leading to a reduction in cancer stem cell populations.[4]
-
NLRP3 Inflammasome: A protein complex involved in inflammatory responses. This compound is a potent inhibitor of the NLRP3 inflammasome, blocking the release of pro-inflammatory cytokines like IL-1β.[6][7][8]
-
Tumor-Associated Macrophages (TAMs): this compound repolarizes immunosuppressive M2-like TAMs to a pro-inflammatory and anti-tumoral M1-like phenotype.[1][9][10][11]
-
Nrf2 Pathway: this compound activates the Nrf2-ARE (Antioxidant Response Element) signaling pathway, which is involved in the cellular response to oxidative stress.[12][13][14][15]
Q2: What are the recommended cell lines for studying this compound's effects?
Based on preclinical studies, the following human cancer cell lines are recommended for investigating this compound's activity:
| Cell Line | Cancer Type | Key Targets Investigated | Reference |
| HT-29 | Colon Cancer | Cancer Stem Cells (CD133+/CD44+), Wnt Pathway, c-Myc | [4] |
| Caco-2 | Colon Cancer | Cancer Stem Cells (CD133+/CD44+), Wnt Pathway, c-Myc | [4] |
| HCT116 | Colon Cancer | Cancer Stem Cells (CD133+/CD44+), Wnt Pathway, c-Myc | [4] |
| SCC VII | Squamous Cell Carcinoma | Nrf2 Pathway | [12] |
| A549 | Lung Cancer | CD47 | [2] |
| J82 | Bladder Cancer | DNMT1, CCDC6 | [16] |
| MM.1S, RPMI-8226, H929 | Multiple Myeloma | Cell Viability, Apoptosis | [16] |
Q3: What is the typical concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. However, a general starting range for in vitro experiments is between 0.1 µM and 10 µM.[6][16] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to validate this compound target engagement, along with troubleshooting guides to address common issues.
Validating CD47 Downregulation by Western Blot
Objective: To determine the effect of this compound on the expression of CD47 protein in cancer cells.
Experimental Workflow:
References
- 1. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a downregulator of the CD47- SIRPα checkpoint pathway, does not cause anemia or thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells [escholarship.org]
- 6. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An this compound Analogue With Potent Anti-NLRP3 Inflammasome Activity but Without High-Energy Nitro Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a systemically non-toxic M2-to-M1 macrophage stimulating and prosensitizing agent in Phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: RRx-001 Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of RRx-001 to solid tumors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical experiments with this compound.
Issue 1: Suboptimal or Lack of Anti-tumor Efficacy
Question: We are not observing significant tumor growth inhibition in our mouse model after this compound administration. What are the potential reasons and troubleshooting steps?
Answer:
Several factors can contribute to a lack of anti-tumor response with this compound. Consider the following:
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Tumor Microenvironment: this compound's efficacy is linked to the hypoxic tumor microenvironment.[1][2] Tumors with low levels of hypoxia may exhibit a reduced response.
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Recommendation: Assess the hypoxia status of your tumor model using techniques like pimonidazole staining or hypoxia-inducible factor 1-alpha (HIF-1α) immunohistochemistry.
-
-
Dosing and Administration Route: The dose and route of administration are critical for optimal efficacy.[1]
-
Recommendation: Ensure the correct dosage is being used based on preclinical data. For intravenous administration, common doses in mice range from 5 to 10 mg/kg.[2] Oral administration has also been explored, with an estimated maximum tolerated dose (MTD) of 10-20 mg/kg daily for 5 days in mice.[1] Refer to the data tables below for more specific dosing information.
-
-
Tumor Model Selection: The response to this compound can be tumor-type dependent.
-
Combination Therapy: this compound is often more effective when used in combination with other therapies such as chemotherapy or radiation.[4]
-
Recommendation: Consider combining this compound with standard-of-care agents for your tumor model.
-
Issue 2: Unexpected Toxicity or Adverse Events
Question: Our mice are exhibiting signs of toxicity (e.g., weight loss, lethargy) following this compound treatment. How can we mitigate this?
Answer:
This compound is generally well-tolerated with minimal systemic toxicity.[3] However, some adverse effects have been noted:
-
Infusion-related Reactions: In clinical settings, the main adverse event is infusion-related reactions, primarily discomfort at the infusion site.[5] While less common in animal models, it's important to monitor for any signs of distress during and after injection.
-
Recommendation: Administer the injection slowly and ensure the formulation is at the correct temperature.
-
-
Pseudoprogression: In some cases, an initial increase in tumor size, known as pseudoprogression, may be observed due to immune cell infiltration.[5] This is a potential indicator of treatment response rather than toxicity.
-
Recommendation: Continue monitoring tumor growth over a longer period. Consider using advanced imaging techniques to differentiate between true progression and pseudoprogression.
-
-
Dose-Related Toxicity: Although this compound has a wide therapeutic window, high doses may lead to toxicity.
-
Recommendation: If toxicity is observed, consider reducing the dose or altering the dosing schedule. For example, an every-other-day regimen may be better tolerated than daily dosing.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound delivery to solid tumors?
A1: this compound utilizes a unique delivery mechanism by first binding to red blood cells (RBCs) in circulation.[1][2] These this compound-bound RBCs become more rigid and are preferentially trapped in the chaotic and hypoxic microvasculature of solid tumors.[2] This targeted delivery leads to the local release of this compound and its metabolites within the tumor microenvironment.[1][2]
Q2: How does this compound exert its anti-tumor effects once delivered?
A2: this compound has a pleiotropic mechanism of action. Once concentrated in the tumor, it:
-
Repolarizes Tumor-Associated Macrophages (TAMs): It shifts the immunosuppressive M2-phenotype of TAMs to a pro-inflammatory M1-phenotype, thereby stimulating an anti-tumor immune response.[4]
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Downregulates CD47: this compound downregulates the "don't eat me" signal protein CD47 on tumor cells, making them more susceptible to phagocytosis by macrophages.[2][4]
-
Induces Oxidative Stress: It generates reactive oxygen and nitrogen species (RONS), leading to tumor cell necrosis.[4]
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Normalizes Tumor Vasculature: At lower doses, this compound can "prune" the abnormal tumor blood vessels, which can improve the delivery of other anticancer agents.[1]
-
Epigenetic Modulation: It can reactivate tumor suppressor genes, which may help overcome chemotherapy resistance.[4]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For preclinical studies, this compound has been formulated in 10% dimethyl sulfoxide (DMSO).[1] It is a small molecule that is generally stable, but specific storage conditions should be obtained from the supplier.
Q4: Can this compound be used in combination with immunotherapy?
A4: Yes, preclinical and clinical studies have shown that this compound can be safely and effectively combined with immunotherapy, such as checkpoint inhibitors (e.g., nivolumab).[5][6] The rationale is that this compound's ability to repolarize TAMs and downregulate CD47 can enhance the anti-tumor immune response initiated by checkpoint inhibitors.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Huh7 | Hepatocellular Carcinoma | 11.53 (24h), 8.03 (48h), 5.09 (72h) |
| Hepa1-6 | Hepatocellular Carcinoma | 20.72 (24h), 18.38 (48h), 16.02 (72h) |
| MHCC97H | Hepatocellular Carcinoma | Not specified |
Data extracted from a study on hepatocellular carcinoma cells. The IC50 values demonstrate a time- and concentration-dependent inhibition of cell proliferation.
Table 2: Preclinical Dosing and Efficacy of this compound in Mouse Tumor Models
| Tumor Model | Mouse Strain | This compound Dose and Schedule | Route | Combination Agent | Outcome | Reference |
| SCC VII | C3H | 12 mg/kg, daily for 5 days | Oral | - | Significant tumor growth inhibition | [1] |
| SCC VII | C3H | 20 mg/kg, every other day for 3 doses | Oral | - | Significant tumor growth inhibition | [1] |
| SCC VII | C3H | 10 mg/kg, daily for 5 days | Oral | Radiation (250 cGy) | Significantly increased antitumor efficacy of radiation | [1] |
| Multiple Myeloma | CB-17 SCID | 5 or 10 mg/kg, thrice-weekly for 24 days | IV | - | Blocked tumor growth and enhanced survival | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound Anti-tumor Efficacy in a Syngeneic Mouse Model
-
Tumor Cell Implantation:
-
Culture SCC VII tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., Hank's Balanced Salt Solution) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of C3H mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
This compound Administration:
-
Prepare this compound solution in 10% DMSO in sterile saline.
-
For oral administration, deliver the desired dose (e.g., 12 mg/kg) via oral gavage daily for 5 days.
-
For intravenous administration, inject the desired dose (e.g., 10 mg/kg) via the tail vein.
-
-
Data Analysis:
-
Continue monitoring tumor growth in treated and control groups until tumors in the control group reach a predetermined endpoint.
-
Plot tumor growth curves for each group.
-
Calculate tumor growth delay (TGD) as the difference in the time it takes for tumors in the treated and control groups to reach a specific volume.
-
Monitor animal body weight as an indicator of systemic toxicity.
-
Mandatory Visualization
Caption: this compound Delivery and Mechanism of Action in the Tumor Microenvironment.
Caption: General Experimental Workflow for Evaluating this compound In Vivo Efficacy.
Caption: Simplified Signaling Pathways Modulated by this compound in the Tumor Microenvironment.
References
- 1. jscholarpublishers.com [jscholarpublishers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. williamscancerinstitute.com [williamscancerinstitute.com]
- 5. Frontiers | Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Preventing Rrx-001 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Rrx-001 in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class dinitroazetidine-based small molecule.[1] It is a pleiotropic agent, meaning it has multiple mechanisms of action. Its primary activities include the inhibition of the NLRP3 inflammasome, activation of the Nrf2 antioxidant response element (ARE) pathway, and downregulation of the CD47-SIRPα "don't eat me" signal on cancer cells.[2][3] this compound is an electrophile that reacts with thiol groups, particularly cysteine residues on proteins, which is key to its biological activity.[4]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to prevent its degradation. The following table summarizes the recommended storage conditions for both powder and solution forms.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for short-term storage of working solutions. Prepare fresh solutions as needed. |
Q3: How should I prepare this compound for in vitro cell culture experiments?
For cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is crucial to prepare the final dilution fresh for each experiment to minimize degradation in the aqueous environment of the culture medium.[5]
Q4: Is this compound stable in aqueous solutions?
This compound is known to be unstable in aqueous solutions. Its electrophilic nature makes it susceptible to hydrolysis and reaction with nucleophiles present in aqueous buffers and media. Therefore, it is recommended to prepare aqueous solutions of this compound immediately before use.
Q5: What are the known signaling pathways affected by this compound?
This compound modulates several key signaling pathways, including:
-
NLRP3 Inflammasome Pathway: this compound inhibits the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[6][7]
-
Nrf2 Pathway: It activates the Nrf2 transcription factor, which upregulates the expression of antioxidant genes, providing cytoprotective effects in normal tissues.
-
CD47-SIRPα Pathway: this compound downregulates the expression of CD47 on cancer cells, thereby disrupting the "don't eat me" signal and promoting phagocytosis by macrophages.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of this compound in experiments. | Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Ensure this compound powder and stock solutions are stored at the recommended temperatures (see storage table). 2. Prepare fresh dilutions in aqueous buffers or media immediately before each experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. |
| Incorrect concentration: Errors in calculating the final concentration or in the dilution process. | 1. Double-check all calculations for preparing stock and working solutions. 2. Use calibrated pipettes and ensure proper mixing. | |
| Cell line sensitivity: The cell line used may not be sensitive to this compound at the tested concentrations. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Consult the literature for reported effective concentrations in similar cell lines. | |
| Precipitation of this compound in cell culture medium. | Low solubility in aqueous medium: this compound has limited solubility in aqueous solutions. The final DMSO concentration may be too low to keep it in solution. | 1. Ensure the final concentration of DMSO in the cell culture medium is sufficient to maintain solubility, typically not exceeding 0.5% (v/v) to avoid solvent toxicity to cells. 2. Prepare the final dilution by adding the this compound stock solution to the medium while vortexing to ensure rapid and complete mixing. |
| Variability between experimental replicates. | Inconsistent timing of this compound addition: Due to its instability in aqueous solutions, differences in the time between solution preparation and addition to cells can lead to variability. | 1. Standardize the time between the preparation of the final this compound dilution and its addition to the experimental setup. 2. Add the compound to all replicates in a consistent and timely manner. |
Experimental Protocols
In Vitro Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store this stock solution in aliquots at -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Prepare these working solutions immediately before adding them to the cells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the freshly prepared this compound working solutions to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
In Vivo Tumor Xenograft Study (General Protocol)
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) for tumor xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 tumor cells in a volume of 100-200 µL of a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
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Preparation of this compound for Injection: this compound for in vivo use is often formulated in a vehicle such as a mixture of PEG400 and DMA, which is then diluted with water for injection.[2] The final formulation should be prepared fresh before each administration.
-
Administration of this compound: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection) at the predetermined dose and schedule.[6] The control group should receive the vehicle alone.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 3. The small molecule NLRP3 inhibitor this compound potentiates regorafenib activity and attenuates regorafenib-induced toxicity in mice bearing human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates inflammatory diseases by acting as a potent covalent NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
RRx-001 in the Landscape of NLRP3 Inflammasome Inhibitors: A Comparative In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. RRx-001, a novel small molecule, has demonstrated potent inhibition of the NLRP3 inflammasome. This guide provides an objective comparison of the in vitro efficacy of this compound against other notable NLRP3 inhibitors, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Covalent Approach
This compound distinguishes itself through its unique mechanism of action. It acts as a covalent inhibitor, irreversibly binding to a specific cysteine residue (Cys409) within the NACHT domain of the NLRP3 protein.[1] This covalent modification sterically hinders the interaction between NLRP3 and NEK7, a kinase essential for the assembly and activation of the inflammasome complex.[1] By preventing this crucial protein-protein interaction, this compound effectively blocks the downstream cascade leading to cytokine release.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized NLRP3 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell types, stimuli, and assay formats.
| Inhibitor | IC50 Value | Cell Type | Stimulus | Reference |
| This compound | 116.9 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | [2] |
| MCC950 | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | |
| ~8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | ||
| CY-09 | 6 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin/ATP/MSU | |
| OLT1177 | 1 nM | J774 Macrophages | Not Specified | |
| Tranilast | 10-15 µM | Not Specified | Not Specified |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of NLRP3 inflammasome activation and the general workflow for its inhibition studies, the following diagrams are provided.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro efficacy of NLRP3 inhibitors, based on commonly cited methodologies.
1. Cell Culture and Priming:
-
Cell Lines: Mouse bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are commonly used. BMDMs are differentiated from bone marrow progenitor cells in the presence of M-CSF. THP-1 cells are often differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Cells are typically primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β through the activation of NF-κB signaling.[3]
2. Inhibitor Treatment:
-
Following the priming step, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Cells are incubated with the inhibitor for a predetermined period, typically 30-60 minutes, to allow for cell penetration and target engagement.
3. NLRP3 Inflammasome Activation (Signal 2):
-
The NLRP3 inflammasome is then activated by adding a second stimulus. Common activators include:
-
ATP (Adenosine triphosphate): Typically used at a concentration of 2.5-5 mM.
-
Nigericin: A microbial toxin, usually applied at 5-20 µM.[4]
-
Monosodium urate (MSU) crystals: Used to mimic gout-related inflammation.
-
-
The cells are incubated with the activator for a short period, generally 30-60 minutes.
4. Measurement of IL-1β Release:
-
After stimulation, the cell culture supernatants are collected.
-
The concentration of secreted IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of inhibition of IL-1β release is calculated for each inhibitor concentration relative to the vehicle-treated control.
-
The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of IL-1β secretion, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent covalent inhibitor of the NLRP3 inflammasome with a distinct mechanism of action. While direct cross-study comparisons of IC50 values should be interpreted with caution, the available data positions this compound as a significant player in the field of NLRP3-targeted therapeutics. The provided experimental framework offers a basis for standardized in vitro evaluation, which is crucial for the objective assessment of novel NLRP3 inhibitors and their therapeutic potential. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency of this compound.
References
- 1. This compound ameliorates inflammatory diseases by acting as a potent covalent NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
A Head-to-Head Battle for Inflammasome Control: RRx-001 vs. MCC950
In the landscape of inflammatory disease research and therapeutics, the NLRP3 inflammasome has emerged as a critical target. Its dysregulation is implicated in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases. This has spurred the development of potent and specific inhibitors to quell its pro-inflammatory signaling. Among the frontrunners in this pursuit are RRx-001 and MCC950, two small molecules that have garnered significant attention for their ability to silence the NLRP3 inflammasome. This guide provides a detailed comparison of their performance, mechanism of action, and experimental validation, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work.
At a Glance: Key Performance Metrics
The inhibitory potency of this compound and MCC950 against the NLRP3 inflammasome has been quantified in various cellular models. While direct comparative studies are limited, data from independent investigations provide valuable insights into their efficacy.
| Parameter | This compound | MCC950 | Reference |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome | [1][2] |
| Binding Site | Covalently binds to Cysteine 409 in the NACHT domain of NLRP3 | Binds to the Walker B motif in the NACHT domain of NLRP3 | [2] |
| Mechanism of Action | Blocks the interaction between NLRP3 and NEK7 | Inhibits NLRP3 ATPase activity, preventing its conformational change and oligomerization | [1][2] |
| IC50 (IL-1β release) | 116.9 nM (in bone marrow-derived macrophages) | ~7.5 nM (in mouse bone marrow-derived macrophages)~8.1 nM (in human monocyte-derived macrophages) | [1] |
| Selectivity | Specific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes | Specific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes | [1][2] |
| Clinical Development | In late-stage clinical trials for cancer-related indications | Phase II clinical trials were halted due to liver toxicity | [1] |
Delving into the Mechanisms of Inhibition
Both this compound and MCC950 exhibit high specificity for the NLRP3 inflammasome, yet they achieve this through distinct molecular interactions.
MCC950 acts as a direct inhibitor of the NLRP3 protein's intrinsic ATPase activity.[1] By binding to the Walker B motif, a critical component of the ATP-binding cassette, MCC950 effectively locks NLRP3 in an inactive conformation.[1] This prevents the conformational changes and subsequent oligomerization that are essential for the recruitment of the adaptor protein ASC and the activation of caspase-1.
This compound , on the other hand, employs a covalent mechanism of action. It specifically targets and forms a covalent bond with cysteine 409 within the NACHT domain of NLRP3.[2] This modification sterically hinders the interaction between NLRP3 and NEK7, a kinase that plays a crucial role in the assembly of the active inflammasome complex.[2] By disrupting this interaction, this compound effectively prevents the downstream signaling cascade.
Beyond its direct NLRP3 inhibition, this compound has been reported to possess additional biological activities, including the induction of the antioxidant transcription factor Nrf2 and the release of nitric oxide, which may contribute to its overall therapeutic profile.
Visualizing the Pathways of Inhibition
To better understand the distinct mechanisms of this compound and MCC950, the following diagrams illustrate the NLRP3 inflammasome activation pathway and the specific points of intervention for each inhibitor.
References
RRx-001 and Standard of Care in SCLC Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the investigational drug RRx-001 against standard-of-care chemotherapy in preclinical models of small cell lung cancer (SCLC). While direct quantitative comparisons from head-to-head preclinical studies are not extensively published, this document synthesizes available data on their mechanisms of action, reported synergistic effects, and relevant experimental protocols.
Overview of Therapeutic Strategies
Small cell lung cancer (SCLC) is an aggressive malignancy characterized by rapid growth and the early development of metastases. The standard first-line treatment for SCLC is a combination of a platinum-based agent (cisplatin or carboplatin) and etoposide. Despite high initial response rates, the majority of tumors relapse and develop resistance to this regimen.
This compound is an investigational small molecule with a multifaceted mechanism of action. It is currently being evaluated in clinical trials for its potential to re-sensitize SCLC tumors to platinum-based chemotherapy.[1][2][3] Preclinical studies have indicated that this compound in combination with platinum and etoposide exhibits a synergistic effect in SCLC xenografts in vivo.[4][5]
Mechanisms of Action
This compound: A Multi-Targeted Agent
This compound is a pleiotropic agent that modulates the tumor microenvironment and cancer cell signaling through several pathways:
-
Immune Checkpoint Inhibition: this compound downregulates the "don't eat me" signal, CD47, on cancer cells and its receptor, SIRP-α, on macrophages.[4][6] This inhibition promotes the phagocytosis of tumor cells by macrophages.
-
Macrophage Repolarization: It polarizes tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype.[4][6]
-
Epigenetic Modulation: this compound has been described as an epigenetic inhibitor, which may contribute to the re-sensitization of tumors to chemotherapy.[1]
-
NLRP3 Inflammasome Inhibition and Nrf2 Induction: It also acts as an inhibitor of the NLRP3 inflammasome and an inducer of the Nrf2 pathway, which may contribute to its cytoprotective effects on normal tissues.[7][8]
-
Vascular Normalization: this compound can normalize tumor vasculature, potentially improving the delivery of other therapeutic agents.[4]
This compound's multifaceted mechanism of action.
Cisplatin and Etoposide: The Standard of Care
The standard-of-care regimen for SCLC involves the combination of cisplatin and etoposide, which targets cancer cells through complementary mechanisms:
-
Cisplatin: An alkylating-like agent that forms platinum-DNA adducts, leading to the inhibition of DNA synthesis and repair, and ultimately inducing apoptosis.
-
Etoposide: A topoisomerase II inhibitor that prevents the re-ligation of DNA strands, causing DNA breaks and triggering apoptosis.
Complementary DNA-damaging mechanisms of cisplatin and etoposide.
Efficacy Comparison
While a direct preclinical study with quantitative data on tumor growth inhibition for this compound versus standard of care in SCLC xenografts is not available in the public domain, the existing literature points towards a synergistic relationship when they are used in combination.
| Treatment Arm | Expected Outcome | Supporting Evidence |
| Standard of Care (Cisplatin + Etoposide) | High initial tumor response, followed by the development of resistance. | Standard treatment for SCLC with well-documented initial efficacy and subsequent resistance. |
| This compound (Monotherapy) | Modest anti-tumor activity. Potentiation of subsequent therapies. | Preclinical and clinical data suggest some single-agent activity, but its primary role appears to be as a sensitizer.[4][9] |
| This compound + Standard of Care | Synergistic anti-tumor effect. Overcoming or delaying resistance to platinum-based chemotherapy. Potential for reduced chemotherapy-induced toxicities.[4][5] | Repeatedly cited synergistic effect in SCLC xenografts in vivo.[4][5] Clinical trials are ongoing to validate this in patients.[9] Preclinical data shows protection against cisplatin-induced toxicities.[5] |
Experimental Protocols
Below is a representative experimental protocol for a preclinical SCLC xenograft study designed to compare this compound and standard of care, based on published methodologies.
Animal Model and Tumor Implantation
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Line: Human SCLC cell line (e.g., H69, H82) or patient-derived xenograft (PDX) tissue.
-
Implantation: Subcutaneous injection of 1-5 x 10^6 SCLC cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with calipers regularly (e.g., twice weekly), and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), mice are randomized into treatment groups.
Treatment Regimens
-
Vehicle Control: Administration of the vehicle used to dissolve the drugs, following the same schedule as the treatment groups.
-
This compound Monotherapy: 5 mg/kg this compound administered intravenously (IV) or intraperitoneally (IP) every other day for a specified number of doses (e.g., three doses).[5]
-
Standard of Care: Cisplatin (e.g., 3-4 mg/kg, IP, once weekly) and Etoposide (e.g., 10-15 mg/kg, IP, daily for 3-5 days).
-
Combination Therapy: this compound administered as a priming agent for a set period before the initiation of the standard of care regimen.
Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Tumor growth delay (time for tumors to reach a specific volume).
-
Overall survival.
-
Body weight (as a measure of toxicity).
-
Biomarker analysis of tumor tissue post-treatment (e.g., markers of apoptosis, immune cell infiltration).
-
A typical workflow for an in vivo SCLC xenograft study.
Conclusion
While publicly available, direct quantitative comparisons of this compound and standard-of-care chemotherapy in SCLC xenografts are limited, the existing body of evidence strongly suggests a promising synergistic relationship. The multi-faceted mechanism of this compound, particularly its ability to modulate the immune system and potentially re-sensitize tumors to chemotherapy, provides a strong rationale for its continued investigation in combination with platinum-based regimens for the treatment of SCLC. Further publication of preclinical data will be crucial to fully elucidate the comparative efficacy and to optimize the clinical application of this novel therapeutic strategy.
References
- 1. This compound in Refractory Small-Cell Lung Carcinoma: A Case Report of a Partial Response after a Third Reintroduction of Platinum Doublets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial Response in an this compound-Primed Patient with Refractory Small-Cell Lung Cancer after a Third Introduction of Platinum Doublets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lost at SCLC - EpicentRx [epicentrx.com]
- 4. Results from a biomarker study to accompany a phase II trial of this compound with reintroduced platinum-based chemotherapy in relapsed small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) [frontiersin.org]
- 8. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 9. This compound followed by platinum plus etoposide in patients with previously treated small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
RRx-001 in the Landscape of CD47 Antagonism: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RRx-001 against other CD47 antagonists, supported by available experimental data. We delve into their distinct mechanisms of action, preclinical and clinical findings, and safety profiles to offer a comprehensive overview of this evolving therapeutic class.
The CD47-SIRPα axis has emerged as a critical immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. This "don't eat me" signal is a prime target for novel cancer immunotherapies. While several agents, predominantly monoclonal antibodies, aim to block this interaction directly, this compound, a small molecule dinitroazetidine, presents a unique, multi-faceted mechanism of action that extends beyond simple CD47 antagonism. This guide will compare and contrast this compound with other prominent CD47 antagonists, including magrolimab, lemzoparlimab, and TTI-621 (a SIRPα-Fc fusion protein).
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and other CD47 antagonists lies in their approach to disrupting the CD47-SIRPα pathway.
This compound: An Indirect, Multi-pronged Attack
This compound is not a direct binder of CD47. Instead, its therapeutic effect is initiated by its selective binding to red blood cells (RBCs) upon intravenous infusion.[1][2][3] This binding induces conformational changes in hemoglobin, leading to increased rigidity of the RBCs.[2] These modified RBCs then preferentially accumulate in the hypoxic tumor microenvironment.[1][2]
Within the tumor, this compound-bound RBCs are phagocytosed by tumor-associated macrophages (TAMs).[2] This process, termed "erythrophagoimmunotherapy," leads to a cascade of downstream effects[2]:
-
CD47 Downregulation: The phagocytosis of modified RBCs by TAMs leads to the downregulation of CD47 expression on cancer cells.[2][4]
-
SIRPα Downregulation: this compound also decreases the expression of SIRPα on monocytes and macrophages.[4]
-
Macrophage Repolarization: The influx of heme and iron from the engulfed RBCs repolarizes pro-tumor M2 macrophages to an anti-tumor M1 phenotype.
-
MYC Inhibition: this compound has been shown to inhibit the MYC oncogene.[2]
-
NLRP3 Inflammasome Inhibition: It also directly inhibits the NLRP3 inflammasome, reducing inflammation.[5][6][7]
-
Nrf2 Induction: In normal tissues, this compound induces the Nrf2 antioxidant pathway, contributing to its cytoprotective effects.[5][6]
-
Nitric Oxide Release: Under hypoxic conditions, this compound promotes the release of nitric oxide, which can have vasodilatory and anti-inflammatory effects.[6][8]
This pleiotropic mechanism suggests that this compound's anti-cancer activity is not solely dependent on CD47 blockade but also involves modulation of the tumor microenvironment and other key cancer-related pathways.[2][9]
Monoclonal Antibodies and Fusion Proteins: Direct Blockade
In contrast, agents like magrolimab and lemzoparlimab are monoclonal antibodies that directly bind to the CD47 protein on cancer cells.[10][11][12][13] This binding physically blocks the interaction between CD47 and SIRPα on macrophages, thereby inhibiting the "don't eat me" signal and enabling phagocytosis of the cancer cells.[10][14][15]
TTI-621 is a SIRPα-Fc fusion protein that acts as a decoy receptor.[16][17] It binds to CD47 on tumor cells, preventing it from engaging with SIRPα on macrophages.[16][17] The IgG1 Fc region of TTI-621 can also engage Fcγ receptors on macrophages, further enhancing phagocytosis.[16][17]
Caption: Mechanisms of different CD47 antagonists targeting the CD47-SIRPα pathway.
Comparative Data
Direct head-to-head clinical trial data comparing this compound with other CD47 antagonists is not yet available. However, we can compare their characteristics based on published preclinical and clinical data for each agent.
Table 1: Overview of this compound and other CD47 Antagonists
| Feature | This compound | Magrolimab | Lemzoparlimab | TTI-621 |
| Molecule Type | Small Molecule (Dinitroazetidine) | Humanized IgG4 Monoclonal Antibody | Humanized IgG4 Monoclonal Antibody | SIRPα-Fc Fusion Protein |
| Target | Indirectly downregulates CD47 and SIRPα; also targets MYC, NLRP3, Nrf2 | CD47 | CD47 (unique epitope) | CD47 |
| Mechanism | Erythrophagoimmunotherapy, macrophage repolarization, multi-pathway modulation | Direct blockade of CD47-SIRPα interaction | Direct blockade of CD47-SIRPα interaction with minimal RBC binding | Decoy receptor, blocks CD47-SIRPα interaction, Fc-mediated phagocytosis |
| Administration | Intravenous | Intravenous | Intravenous | Intravenous |
| Key Differentiator | Pleiotropic mechanism, cytoprotective effects in normal tissue, lack of hematological toxicity | First-in-class anti-CD47 antibody | Designed to minimize binding to red blood cells | Dual mechanism of CD47 blockade and Fc receptor engagement |
Table 2: Hematological Safety Profile
A significant concern with CD47-targeting agents is the potential for hematological toxicities, particularly anemia, due to the expression of CD47 on red blood cells.[18][19][20]
| Agent | Reported Hematological Toxicity | Mitigation Strategies |
| This compound | Not associated with anemia or thrombocytopenia in clinical trials.[4][21] | N/A |
| Magrolimab | Anemia is a common adverse event.[20][22] | Low "priming" dose to mitigate anemia.[20][23] |
| Lemzoparlimab | Designed to have minimal binding to RBCs, suggesting a more favorable hematologic safety profile.[12][22][24] | Unique epitope binding. |
| TTI-621 | Can cause transient thrombocytopenia. Minimal binding to human erythrocytes.[16][20][25] | N/A |
The distinct mechanism of this compound, which involves initial binding to RBCs to elicit its anti-tumor effects, paradoxically appears to spare patients from the hematological toxicities observed with direct CD47-blocking antibodies.[21]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the literature for evaluating CD47 antagonists.
Phagocytosis Assays
-
Objective: To determine the ability of a CD47 antagonist to enhance the phagocytosis of cancer cells by macrophages.
-
Methodology:
-
Human or mouse macrophages are differentiated from peripheral blood mononuclear cells (PBMCs) or bone marrow.
-
Cancer cells are labeled with a fluorescent dye (e.g., Calcein AM).
-
Labeled cancer cells are co-cultured with macrophages in the presence of the CD47 antagonist or a control antibody.
-
After incubation, non-phagocytosed cancer cells are washed away.
-
The percentage of macrophages that have engulfed fluorescent cancer cells is quantified by flow cytometry or fluorescence microscopy.[16]
-
Caption: A simplified workflow for assessing macrophage-mediated phagocytosis in vitro.
In Vivo Tumor Growth Studies
-
Objective: To evaluate the anti-tumor efficacy of a CD47 antagonist in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are engrafted with human cancer cells (xenograft model).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives the CD47 antagonist, while the control group receives a vehicle or isotype control antibody.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for macrophage infiltration).[16][26]
-
Clinical Development Status
As of late 2025, this compound and other CD47 antagonists are at various stages of clinical development for a range of hematological and solid tumors.
-
This compound: Is in Phase 3 clinical trials for small cell lung cancer and for the prevention of severe oral mucositis in head and neck cancer.[1][7][27][28] It has received Fast Track designation from the FDA for the latter indication.[6][7]
-
Magrolimab: Has been extensively studied in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[10][29] However, some of its development programs have been discontinued.[22]
-
Lemzoparlimab: Has shown promising early results in hematologic malignancies, though its development outside of China has faced interruptions.[22]
-
TTI-621: Is being evaluated in patients with relapsed or refractory hematologic malignancies.[25]
Conclusion
This compound represents a paradigm shift in the targeting of the CD47-SIRPα axis. Its unique, indirect mechanism of action, which involves the modulation of red blood cells and the tumor microenvironment, sets it apart from the direct blockade strategies of monoclonal antibodies and fusion proteins. This pleiotropic activity, combined with a favorable hematological safety profile, positions this compound as a promising and differentiated therapeutic candidate in the CD47 antagonist landscape. Future head-to-head clinical trials will be crucial to definitively establish its comparative efficacy and role in cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A look inside the mechanistic black box: Are red blood cells the critical effectors of this compound cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. [escholarship.org]
- 7. Molecule this compound Receives Fast Track Designation From the FDA - EpicentRx - OncologyTube [oncologytube.com]
- 8. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
- 13. Facebook [cancer.gov]
- 14. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Progress of CD47 immune checkpoint blockade agents in anticancer therapy: a hematotoxic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound, a downregulator of the CD47- SIRPα checkpoint pathway, does not cause anemia or thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. ascopubs.org [ascopubs.org]
- 26. pnas.org [pnas.org]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. onclive.com [onclive.com]
Validating the Anti-Cancer Efficacy of Rrx-001 in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the investigational anti-cancer agent Rrx-001 and outlines a framework for validating its therapeutic potential using patient-derived organoids (PDOs). While direct studies of this compound in PDOs are emerging, this document synthesizes the existing preclinical data for this compound and establishes a detailed protocol for its evaluation in this cutting-edge, personalized cancer model.
This compound: A Multi-Targeted Anti-Cancer Agent
This compound is a novel, aerospace-derived small molecule with a unique, multi-faceted mechanism of action that includes epigenetic modulation, reactive oxygen and nitrogen species (RONS) generation, and immune system activation.[1][2][3] It is currently in Phase 3 clinical trials for the treatment of small cell lung cancer and has shown promise in overcoming resistance to conventional therapies.[4][5][6]
Mechanism of Action
This compound's anti-cancer effects stem from its ability to simultaneously impact multiple critical cellular pathways:
-
Epigenetic Modulation: this compound has been shown to decrease global DNA methylation by inhibiting DNA methyltransferases (DNMT1 and DNMT3a).[1][2] This can lead to the re-expression of silenced tumor suppressor genes.[7]
-
Redox Modulation and Oxidative Stress: The compound generates RONS, inducing oxidative stress within cancer cells and triggering apoptosis.[1][2]
-
Nrf2 Pathway Activation: this compound activates the Nrf2 signaling pathway, a key regulator of the antioxidant response.[8] While this can be protective in normal tissues, in cancer cells, the context of concurrent Bcl-2 inhibition by this compound appears to promote apoptosis.
-
Immune Modulation: this compound downregulates the "don't eat me" signal, CD47, on tumor cells and repolarizes tumor-associated macrophages (TAMs) from a pro-tumor (M2) to an anti-tumor (M1) phenotype.
-
NLRP3 Inflammasome Inhibition: this compound is a potent inhibitor of the NLRP3 inflammasome, which is implicated in chronic inflammation and cancer progression.
Patient-Derived Organoids: A Superior Preclinical Model
Patient-derived organoids are three-dimensional (3D) cell cultures derived from a patient's tumor tissue that closely recapitulate the genetic and phenotypic characteristics of the original tumor, including its cellular heterogeneity and architecture.[9][10][11][12] This makes them a highly predictive model for assessing patient-specific responses to anti-cancer drugs.[13][14]
Comparative Efficacy of this compound
Preclinical studies have demonstrated the anti-cancer activity of this compound across various cancer cell lines and in vivo models. The following table summarizes the available comparative data.
| Compound | Cancer Model | Metric | Result | Reference |
| This compound | Hepatocellular Carcinoma Cell Lines (Huh7) | IC50 (24h) | 7.55 µmol/L | [7] |
| This compound | Hepatocellular Carcinoma Cell Lines (Hepa1-6) | IC50 (24h) | 11.53 µmol/L | [7] |
| This compound | Hepatocellular Carcinoma Cell Lines (MHCC97H) | IC50 (24h) | 20.72 µmol/L | [7] |
| This compound + Irinotecan | Advanced Colorectal Cancer (Phase 2) | Median PFS | 6.1 months | |
| Regorafenib | Advanced Colorectal Cancer (Phase 2) | Median PFS | 1.7 months | |
| This compound + Irinotecan | Advanced Colorectal Cancer (Phase 2) | Median OS | 8.6 months | |
| Regorafenib | Advanced Colorectal Cancer (Phase 2) | Median OS | 4.7 months | |
| This compound + Cisplatin | Sarcoma-180 Xenografts | Tumor Growth | This compound did not protect tumors from cisplatin-induced cytotoxicity | [8] |
Experimental Protocols
This section details the methodologies for establishing patient-derived organoids and for subsequently testing the anti-cancer effects of this compound.
I. Establishment of Patient-Derived Cancer Organoids
This protocol is adapted from established methods for generating organoids from epithelial cancers.[15][16][17]
-
Tissue Procurement and Processing:
-
Collect fresh tumor tissue from surgical resections or biopsies in a sterile collection tube containing tissue transfer medium (e.g., RPMI 1640 with antibiotics).[18]
-
Mechanically dissociate the tissue into smaller fragments (1-2 mm) using sterile scalpels.
-
Wash the fragments multiple times with a wash buffer (e.g., PBS with 0.1% BSA) to remove debris and blood cells.[18]
-
-
Enzymatic Digestion:
-
Incubate the tissue fragments in a digestion solution containing a cocktail of enzymes (e.g., collagenase, dispase, DNase) at 37°C with gentle agitation for 1-2 hours or until the tissue is fully digested into a single-cell suspension or small cell clusters.[17]
-
Monitor the digestion process to avoid over-digestion and loss of cell viability.
-
Neutralize the enzymatic activity by adding an equal volume of cold wash buffer.
-
-
Cell Plating and Organoid Culture:
-
Filter the cell suspension through a 70-100 µm cell strainer to remove any undigested tissue fragments.
-
Centrifuge the cell suspension to pellet the cells and resuspend them in a basement membrane extract (BME), such as Matrigel, on ice.
-
Plate droplets of the cell-BME mixture into a pre-warmed multi-well plate.
-
Allow the BME to solidify at 37°C for 15-30 minutes.
-
Overlay the solidified domes with a specialized organoid growth medium, which may vary depending on the cancer type but typically contains growth factors such as EGF, Noggin, R-spondin, and inhibitors like A83-01 and Y-27632.[19]
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2, refreshing the medium every 2-3 days.
-
II. Validating the Anti-Cancer Effects of this compound in Patient-Derived Organoids
-
Organoid Passaging and Expansion:
-
Once organoids have reached a sufficient size and density, mechanically or enzymatically dissociate them into smaller fragments for passaging and expansion.
-
Re-plate the fragments in fresh BME and continue to culture as described above.
-
-
Drug Treatment and Cytotoxicity Assay:
-
Dissociate mature organoids into small, uniform fragments.
-
Seed the fragments in BME in a 96-well or 384-well plate suitable for high-throughput screening.
-
Prepare a dilution series of this compound and comparator drugs (e.g., standard-of-care chemotherapy for the specific cancer type) in the organoid growth medium.
-
Treat the organoids with the different drug concentrations for a defined period (e.g., 72 hours).
-
Assess cell viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[20]
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug to determine its potency.
-
-
Data Analysis and Comparison:
-
Generate dose-response curves for this compound and the comparator drugs.
-
Statistically compare the IC50 values to determine the relative efficacy of this compound.
-
Correlate the drug response data with the genomic and transcriptomic profiles of the patient's tumor to identify potential biomarkers of sensitivity or resistance to this compound.
-
Visualizing Mechanisms and Workflows
This compound Signaling Pathways
Caption: this compound's multi-targeted mechanism of action.
Experimental Workflow for Validating this compound in PDOs
Caption: Workflow for this compound validation in PDOs.
References
- 1. Epigenetic effects of this compound: a possible unifying mechanism of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic effects of this compound: a possible unifying mechanism of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound followed by platinum plus etoposide in patients with previously treated small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-Derived Cancer Organoids as Predictors of Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Patient-Derived Cancer Organoids as Predictors of Treatment Response [frontiersin.org]
- 10. Patient-derived organoids: a promising model for personalized cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Patient-Derived Cancer Organoids for Precision Oncology Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of patient-derived organoids and patient-derived xenografts as avatar models for predicting response to anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patient-derived organoids help predict how patients respond to chemotherapy | EurekAlert! [eurekalert.org]
- 15. unopertutto.unige.net [unopertutto.unige.net]
- 16. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. molecularpost.altervista.org [molecularpost.altervista.org]
- 18. researchgate.net [researchgate.net]
- 19. Patient-derived organoids in human cancer: a platform for fundamental research and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
A Comparative Analysis of RRx-001 and Other Nrf2 Activators in Neuroprotective Assays
For Immediate Release
This guide provides a comprehensive comparison of the novel Nrf2 activator RRx-001 against other well-established Nrf2 activators, namely dimethyl fumarate (DMF) and sulforaphane (SFN), in the context of their neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Nrf2 activation in neurodegenerative diseases.
Introduction to Nrf2 Activation in Neuroprotection
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes.[1] These genes encode for antioxidant enzymes and proteins involved in detoxification, inflammation reduction, and maintenance of protein homeostasis.[1] Activation of the Nrf2 pathway is a promising therapeutic strategy for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), where oxidative stress is a key pathological feature.[1][2]
This guide focuses on this compound, a novel investigational drug, and compares its neuroprotective profile with that of dimethyl fumarate, an approved treatment for multiple sclerosis, and sulforaphane, a well-researched phytochemical.
Comparative Overview of Nrf2 Activators
| Feature | This compound | Dimethyl Fumarate (DMF) | Sulforaphane (SFN) |
| Mechanism of Action | Nrf2 activator, NLRP3 inflammasome inhibitor, Nitric oxide (NO) donor[3][4][5] | Nrf2 activator, increases glutathione synthesis and recycling[6][7][8] | Potent Nrf2 activator, induces a wide range of phase II detoxification enzymes[9][10] |
| Chemical Class | Dinitroazetidine derivative | Fumaric acid ester | Isothiocyanate |
| Bioavailability | Crosses the blood-brain barrier[3][5] | Orally bioavailable | High bioavailability[11] |
| Clinical Status | Phase 3 clinical trials for cancer indications; preclinical studies for neurodegenerative diseases[4] | Approved for relapsing-remitting multiple sclerosis[7] | Investigated in numerous preclinical and some clinical studies for various conditions[9] |
Quantitative Comparison in Neuroprotective Assays
Direct head-to-head comparative studies of this compound, DMF, and SFN in neuroprotective assays are limited in the publicly available literature. However, by comparing data from studies with similar experimental designs, we can draw an indirect comparison of their potency and efficacy.
In Vitro Neuroprotection in SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model for studying neuroprotection. The following table summarizes the effective concentrations of each compound in protecting these cells from various insults.
| Nrf2 Activator | Insult | Effective Concentration for Neuroprotection | Key Findings | Citation(s) |
| This compound | Lipopolysaccharide (LPS) | 0.2 - 0.8 µM (in microglia) | Inhibited neuroinflammation-mediated neuronal injury. | [12] |
| Dimethyl Fumarate (DMF) | Amyloid β (Aβ) | 30 µM | Significantly limited Aβ-induced cell death. | [13] |
| Dimethyl Fumarate (DMF) | MPTP | 30 µM | Significantly reduced MPTP-induced cell death. | [14] |
| Sulforaphane (SFN) | Hydrogen Peroxide (H₂O₂) | 5 µM | Prevented loss of cell viability and mitochondrial dysfunction. | [15][16] |
| Sulforaphane (SFN) | 6-hydroxydopamine (6-OHDA) | Not specified | Increased active nuclear Nrf2 and total glutathione levels, inhibiting apoptosis. | [10] |
Nrf2 Activation and Glutathione Upregulation
A key mechanism of neuroprotection for these compounds is the activation of the Nrf2 pathway and the subsequent increase in intracellular glutathione (GSH), a major antioxidant.
| Nrf2 Activator | Model System | Effect on Nrf2 Activation/GSH Levels | Citation(s) |
| This compound | Preclinical models | Potent Nrf2 activator. | [4][17] |
| Dimethyl Fumarate (DMF) | Traumatic Brain Injury (mouse model) | Prevented TBI-evoked depletion of brain GSH. | [18] |
| Dimethyl Fumarate (DMF) | Neuronal cells | Increased cellular glutathione levels in a time- and concentration-dependent manner. | [6][7] |
| Sulforaphane (SFN) | Human subjects | Increased blood and brain GSH levels after 7 days of administration. | [19][20] |
| Sulforaphane (SFN) | Cultured astrocytes | Increased GSH release by up to 2.4-fold. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Neuroprotective Assay in SH-SY5Y Cells
Objective: To assess the ability of a test compound to protect SH-SY5Y cells from a neurotoxic insult (e.g., H₂O₂, Aβ, MPTP).
Protocol:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound, DMF, or SFN) for a specified period (e.g., 2 to 24 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂, 1 µM Aβ₁₋₄₂, or 3 mM MPTP) to the wells containing the pre-treated cells and incubate for 24 hours.[13][14][15]
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Western Blot for Nrf2 Nuclear Translocation
Objective: To determine if a test compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., SH-SY5Y) with the test compound at the desired concentration and for the specified time.
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use Lamin B as a loading control for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction.
-
Glutathione (GSH) Assay
Objective: To measure the intracellular levels of glutathione in response to treatment with an Nrf2 activator.
Protocol:
-
Sample Preparation (Brain Tissue):
-
Homogenize brain tissue in 5% sulfosalicylic acid on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the GSH assay.
-
-
GSH Measurement (Enzymatic Recycling Method):
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), 1 mM EDTA, 1 mM dithiobis-2-nitrobenzoic acid (DTNB), 1 mM NADPH, and 200 U/mL glutathione reductase.
-
Add the sample supernatant and GSH standards to a 96-well plate.
-
Add the reaction mixture to each well.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of color change.
-
Calculate the GSH concentration in the samples by comparing the rates to the GSH standard curve.
-
Normalize the GSH levels to the protein content of the initial homogenate.
-
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: The Nrf2 signaling pathway in neuroprotection.
Caption: Workflow for an in vitro neuroprotective assay.
Caption: Logical comparison of Nrf2 activators.
Conclusion
This compound, dimethyl fumarate, and sulforaphane are all potent activators of the Nrf2 pathway, demonstrating significant neuroprotective potential in preclinical models. While DMF and SFN have been more extensively studied in the context of neuroprotection, this compound presents a unique profile with its multi-modal mechanism of action that includes NLRP3 inflammasome inhibition and nitric oxide donation, in addition to Nrf2 activation.[3][4][5] This suggests that this compound may offer a broader therapeutic window for neurodegenerative diseases. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic advantages of these compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance research in this critical area.
References
- 1. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The untapped potential of targeting NRF2 in neurodegenerative disease [frontiersin.org]
- 3. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]
- 6. Effects of dimethyl fumarate on neuroprotection and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Dimethyl Fumarate Induces Glutathione Recycling by Upregulation of Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective mechanisms and effects of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Exerts Neuroprotection Against LPS-Induced Microglia Activation and Neuroinflammation Through Disturbing the TLR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforaphane Promotes Mitochondrial Protection in SH-SY5Y Cells Exposed to Hydrogen Peroxide by an Nrf2-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dimethyl fumarate treatment after traumatic brain injury prevents depletion of antioxidative brain glutathione and confers neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulforaphane Augments Glutathione and Influences Brain Metabolites in Human Subjects: A Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
RRx-001 Safety Profile: A Comparative Analysis with Investigational Cancer Drugs
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the safety profile of RRx-001, an investigational anticancer agent with a novel mechanism of action, against other classes of investigational cancer drugs, including PARP inhibitors, BET inhibitors, and antibody-drug conjugates (ADCs). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative safety of these emerging therapies.
Executive Summary
This compound is a first-in-class small molecule with a dual mechanism of action, acting as both an NLRP3 inflammasome inhibitor and an Nrf2 activator. This unique profile contributes to its distinct safety characteristics, which differ significantly from traditional cytotoxic agents and other targeted therapies. Notably, this compound has not been associated with typical chemotherapy-related toxicities such as myelosuppression, nausea, vomiting, or alopecia.[1] The most common treatment-related adverse events are infusion-related reactions, including pain and swelling at the injection site.[2] A unique phenomenon observed with this compound is tumor pseudoprogression, an apparent increase in tumor size due to immune cell infiltration, which is considered a sign of therapeutic activity.[1][3]
In contrast, other investigational agents such as PARP inhibitors, BET inhibitors, and ADCs exhibit different and often more severe toxicity profiles. PARP inhibitors are frequently associated with hematological toxicities, including anemia, neutropenia, and thrombocytopenia. BET inhibitors also commonly lead to hematological adverse events, particularly thrombocytopenia, as well as gastrointestinal issues. Antibody-drug conjugates, while targeted, can cause a range of toxicities depending on the antibody target, linker, and cytotoxic payload, with common adverse events including neutropenia, diarrhea, and nausea.
This guide will delve into the specific safety data from clinical trials, outline the experimental protocols for safety assessment, and provide visual representations of the key signaling pathways and experimental workflows to offer a clear and comprehensive comparison.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for this compound and selected investigational drugs from other classes. Data is compiled from publicly available clinical trial information.
Table 1: Safety Profile of this compound
| Adverse Event | This compound (PRIMETIME Trial, N=12)[3][4][5][6][7] | This compound (PREVLAR Trial, in combination with CRT)[8][9][10] |
| Any Grade (%) | Grade ≥3 (%) | |
| Infusion-related reaction/Pain on infusion | 33.3 | 0 |
| Tumor Pseudoprogression | 25 | Not Reported |
| Pneumonitis | 8.3 | Not Reported |
| Hypothyroidism | 8.3 | 0 |
| Severe Oral Mucositis (SOM) Duration (Median) | Not Applicable | Not Applicable |
| Drug-related Severe Adverse Events | 0 | 0 |
Note: The PREVLAR trial evaluated this compound's ability to mitigate chemoradiotherapy (CRT) toxicity. The data reflects a reduction in CRT-related toxicities. No severe adverse events were attributed to this compound itself in this trial.[10][11]
Table 2: Safety Profile of Investigational PARP Inhibitors
| Adverse Event | Olaparib (SOLO-1 Trial, N=260)[12][13] | Talazoparib (EMBRACA Trial, N=286)[1][14][15][16][17][18][19][20] | |---|---|---|---|---| | | Any Grade (%) | Grade ≥3 (%) | Any Grade (%) | Grade ≥3 (%) | | Anemia | 39 | 22 | 68.2 | 39 | | Neutropenia | Not Reported | 8 | 21 | 21 | | Thrombocytopenia | Not Reported | <1 | 15 | 15 | | Nausea | 77 | 2 | 49 | <1 | | Fatigue | 64 | 4 | 50 | 2 | | Vomiting | 40 | 2 | Not Reported | Not Reported | | Diarrhea | 34 | 2 | Not Reported | Not Reported | | Myelodysplastic Syndrome/Acute Myeloid Leukemia (MDS/AML) | 1.5 | 1.5 | Not Reported | Not Reported |
Table 3: Safety Profile of Investigational Antibody-Drug Conjugates (ADCs)
| Adverse Event | Sacituzumab Govitecan (ASCENT Trial, N=258)[14][21][22][23][24][25] | Enfortumab Vedotin (EV-301 Trial, N=301)[18][22][26] | |---|---|---|---|---| | | Any Grade (%) | Grade ≥3 (%) | Any Grade (%) | Grade ≥3 (%) | | Neutropenia | 64 | 51 | Not Reported | 14.1 (Chemo arm higher) | | Diarrhea | 63 | 10 | Not Reported | Not Reported | | Nausea | 60 | 4 | Not Reported | Not Reported | | Alopecia | 46 | Not Reported | Not Reported | Not Reported | | Fatigue | 55 | 5 | 50 | 6.8 | | Anemia | 34 | 8 | Not Reported | 7.9 (Chemo arm higher) | | Febrile Neutropenia | 6 | 6 | Not Reported | Not Reported | | Rash (Maculopapular) | Not Reported | Not Reported | 47.3 | 7.4 | | Peripheral Neuropathy | Not Reported | Not Reported | 48.0 | 5.1 | | Hyperglycemia | Not Reported | Not Reported | 6.8 | Not Reported |
Table 4: Safety Profile of an Investigational BET Inhibitor
| Adverse Event | Birabresib (OTX015) (Phase Ib Solid Tumors, N=46)[27][28] |
| Any Grade (%) | |
| Thrombocytopenia | Not Reported |
| Anorexia and Nausea | Not Reported |
| ALT/Hyperbilirubinemia | Not Reported |
Note: DLT stands for Dose-Limiting Toxicity.
Experimental Protocols
The safety of these investigational drugs is rigorously assessed in clinical trials following international guidelines, primarily those established by the International Council for Harmonisation (ICH), such as the ICH E2A for clinical safety data management and ICH S9 for nonclinical evaluation of anticancer pharmaceuticals.[1][2][3][4][29]
General Safety Assessment Methodology:
A standardized approach is employed across clinical trials to ensure consistent and comparable safety data. Key components of this methodology include:
-
Adverse Event (AE) Monitoring and Reporting:
-
All AEs are recorded, regardless of their perceived relationship to the study drug.
-
AEs are graded for severity using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), typically version 4.0 or 5.0.[30] The grades range from 1 (mild) to 5 (death related to AE).
-
The relationship of the AE to the investigational drug is assessed by the investigator (e.g., not related, possibly related, probably related, definitely related).
-
Serious Adverse Events (SAEs), which include events that are life-threatening, require hospitalization, or result in persistent disability, are reported to regulatory authorities on an expedited basis.
-
-
Laboratory Assessments:
-
Hematology (complete blood count with differential) and serum chemistry panels are monitored at baseline and at regular intervals throughout the study to detect hematological and organ-specific toxicities.
-
Urinalysis is also routinely performed.
-
-
Physical Examinations and Vital Signs:
-
Comprehensive physical examinations are conducted at baseline and periodically during the trial.
-
Vital signs (blood pressure, heart rate, respiratory rate, and temperature) are monitored at each study visit.
-
-
Specialized Assessments:
-
Depending on the known or potential toxicities of the drug class, specialized assessments may be included. For example, electrocardiograms (ECGs) are often used to monitor for cardiac toxicity, and ophthalmologic examinations may be required for drugs with potential ocular side effects.
-
Workflow for Safety Assessment in a Clinical Trial:
Signaling Pathways and Mechanisms of Toxicity
The distinct safety profiles of these investigational drugs are rooted in their unique mechanisms of action and off-target effects.
This compound: Dual Mechanism of Action
This compound's favorable safety profile is attributed to its dual action as an NLRP3 inflammasome inhibitor and an Nrf2 activator.
-
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system that, when overactivated, can drive chronic inflammation and tissue damage. By inhibiting NLRP3, this compound can reduce inflammation-related toxicities often seen with other cancer therapies.
-
Nrf2 Activation: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 by this compound enhances the cellular defense against oxidative stress, which may contribute to its protective effects on normal tissues.
Mechanisms of Toxicity for Comparator Drug Classes:
-
PARP Inhibitors: These agents trap PARP enzymes on DNA, leading to the accumulation of DNA single-strand breaks that are converted to toxic double-strand breaks during replication. In cancer cells with homologous recombination deficiency (e.g., BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death. However, this mechanism can also affect rapidly dividing normal cells, such as hematopoietic stem cells, resulting in myelosuppression.
-
BET Inhibitors: These drugs target bromodomain and extraterminal domain (BET) proteins, which are readers of histone acetylation marks and play a crucial role in regulating gene transcription, including key oncogenes like MYC. Inhibition of BET proteins can lead to cell cycle arrest and apoptosis in cancer cells. However, BET proteins are also important for the function of normal cells, and their inhibition can lead to on-target toxicities such as thrombocytopenia and gastrointestinal side effects.
-
Antibody-Drug Conjugates (ADCs): ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells by targeting a specific cell surface antigen. While this approach aims to minimize systemic toxicity, off-target toxicities can occur due to several factors:
-
"On-target, off-tumor" toxicity: The target antigen may be expressed at low levels on normal tissues.
-
Premature payload release: The linker connecting the antibody and the payload may be unstable in circulation, leading to systemic exposure to the cytotoxic agent.
-
Bystander effect: The payload, once released within the tumor, can diffuse and affect neighboring healthy cells.
-
Conclusion
This compound demonstrates a safety profile that is distinct from and, in many respects, more favorable than other classes of investigational cancer drugs. Its lack of conventional chemotherapy-associated toxicities and its potential to protect against the toxic effects of other treatments, such as chemoradiotherapy, make it a promising candidate for further investigation, both as a monotherapy and in combination regimens. The most common adverse events associated with this compound are manageable infusion-related reactions.
In contrast, PARP inhibitors, BET inhibitors, and ADCs, while showing significant efficacy in certain cancer types, are associated with more frequent and severe on-target and off-target toxicities, including myelosuppression and gastrointestinal disturbances. A thorough understanding of these distinct safety profiles is crucial for the continued development and optimal clinical application of these novel anticancer agents. Further research and long-term follow-up from ongoing and future clinical trials will continue to refine our understanding of the safety and tolerability of this compound and its place in the evolving landscape of cancer therapy.
References
- 1. ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. contractpharma.com [contractpharma.com]
- 4. tga.gov.au [tga.gov.au]
- 5. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. PREVLAR: Phase 2a Randomized Trial to Assess the Safety and Efficacy of this compound in the Attenuation of Oral Mucositis in Patients Receiving Head and Neck Chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. ascopubs.org [ascopubs.org]
- 14. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. merck.com [merck.com]
- 18. EV-301 long-term outcomes: 24-month findings from the phase III trial of enfortumab vedotin versus chemotherapy in patients with previously treated advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Promising Safety and Efficacy Signals from a Small Phase 1 Pilot Study (PRIMETIME) with this compound + Opdivo® [nivolumab] in Traditionally Checkpoint Inhibitor Non-Responsive Tumors [prnewswire.com]
- 21. Delphi consensus on the management of adverse events in patients with metastatic triple-negative breast cancer treated with sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-term outcomes in EV-301: 24-month findings from the phase 3 trial of enfortumab vedotin versus chemotherapy in patients with previously treated advanced urothelial carcinoma - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 23. Clinical Perspective on Management of Key Adverse Events With Sacituzumab Govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. onclive.com [onclive.com]
- 25. gilead.com [gilead.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. urotoday.com [urotoday.com]
- 29. S9 Nonclinical Evaluation for Anticancer Pharmaceuticals | FDA [fda.gov]
- 30. researchgate.net [researchgate.net]
Replicating published findings on Rrx-001's resensitization to chemotherapy
An Objective Comparison Guide for Researchers and Drug Development Professionals
RRx-001, a novel investigative agent, has demonstrated a compelling potential to resensitize tumors to previously administered and refractory chemotherapeutic regimens. This guide provides a comprehensive overview of the published findings on this compound's efficacy in combination with standard chemotherapy, focusing on quantitative data from clinical trials and the underlying mechanisms of action. Detailed experimental protocols for key mechanistic studies are also presented to facilitate replication and further investigation.
Clinical Efficacy in Chemotherapy Resensitization
This compound has been evaluated in multiple clinical trials, demonstrating improved outcomes when used to prime or in combination with chemotherapy in patients who have previously developed resistance. The data presented below summarizes the key findings from these studies.
Table 1: ROCKET Trial - this compound + Irinotecan vs. Regorafenib in Metastatic Colorectal Cancer (mCRC)[1][2][3][4]
| Endpoint | This compound + Irinotecan (n=24) | Regorafenib (n=10) | p-value |
| Median Overall Survival (OS) | 8.6 months | 4.7 months | - |
| Median Progression-Free Survival (PFS) | 6.1 months | 1.7 months | 0.0030 |
| Overall Response Rate (ORR) | 20.8% | 0% | - |
Patients in the ROCKET trial were in the third- or fourth-line treatment setting for advanced colorectal cancer and had previously failed an irinotecan-containing regimen.[1] The this compound arm also showed a substantially improved toxicity profile compared to regorafenib.[2][3] Notably, no severe diarrhea was observed with irinotecan treatment in the this compound arm, suggesting a chemoprotective effect.[2][3]
Table 2: REPLATINUM Trial (Truncated) - this compound + Platinum Doublet vs. Platinum Doublet in Small Cell Lung Cancer (SCLC)[5]
| Endpoint | This compound + Platinum Doublet (n=6) | Platinum Doublet (n=11) |
| Median Progression-Free Survival (PFS) | ~7.1 months | ~3.5 months |
| Median Overall Survival (OS) | ~8.2 months | ~6.3 months |
Data from a preliminary analysis of a small cohort from the REPLATINUM trial, which was prematurely halted due to the COVID-19 pandemic.[4] The trial is for third-line or beyond SCLC.[5]
Table 3: QUADRUPLE THREAT Trial - this compound followed by Platinum + Etoposide in SCLC[7][8][9]
| Endpoint | Value (n=26) |
| Prior Lines of Therapy (Median) | 2 (range 1-9) |
| Platinum-Resistant Disease | 73.1% |
| Overall Response Rate (ORR) on Platinum + Etoposide | 26.9% (1 CR, 6 PR) |
| Median Overall Survival (OS) from enrollment | 8.6 months |
| 12-month Overall Survival (OS) | 44.1% |
This was a single-arm exploratory Phase II study.[6]
Table 4: PAYLOAD Trial - this compound + Irinotecan in Advanced Solid Malignancies[10]
| Endpoint | Value (n=12) |
| Median Prior Treatments | 4 (range 1-5) |
| Median Overall Survival | ~6.5 months |
| Grade ≥2 Diarrhea | 0% |
This was a Phase I dose-escalation study to assess safety and determine the recommended Phase II dose.[7]
Mechanisms of Chemotherapy Resensitization
The ability of this compound to reverse chemotherapy resistance is attributed to its multi-faceted mechanism of action, which includes epigenetic modulation and inhibition of the NLRP3 inflammasome.
Epigenetic Reprogramming
This compound has been shown to induce epigenetic changes in cancer cells, leading to the re-expression of silenced tumor suppressor genes.[8] Key findings include:
-
Decreased DNA Methylation: this compound significantly reduces global DNA methylation in cancer cells.[9][10][11]
-
Inhibition of DNA Methyltransferases (DNMTs): The compound downregulates the expression of DNMT1 and DNMT3a, enzymes responsible for maintaining DNA methylation patterns.[9][10][11]
-
Increased Histone Acetylation: this compound increases the levels of global acetylated histone H3 and H4, which is associated with a more open chromatin structure and increased gene expression.[9][10][11]
Caption: this compound's epigenetic mechanism of action.
NLRP3 Inflammasome Inhibition
This compound is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that can contribute to chronic inflammation and chemoresistance.[12]
-
Direct Covalent Binding: this compound covalently binds to cysteine 409 in the NACHT domain of the NLRP3 protein.[13]
-
Blocks Inflammasome Assembly: This binding prevents the interaction between NLRP3 and NEK7, a critical step for the assembly and activation of the inflammasome complex.[13][14]
-
Inhibition of Inflammatory Cytokines: By inhibiting NLRP3 activation, this compound reduces the production of pro-inflammatory cytokines like IL-1β.[15]
Caption: this compound inhibits NLRP3 inflammasome assembly.
Experimental Protocols
Epigenetic Studies
Cell Culture and Treatment:
-
Squamous cell carcinoma (SCC VII) or colon cancer (HCT 116) cells were cultured in appropriate media.[9][16]
-
Cells were treated with this compound at concentrations ranging from 0.5 to 5 µM for 24 to 72 hours.[9][16]
Global DNA Methylation Assay (ELISA):
-
Genomic DNA was isolated from treated and control cells.
-
Global DNA methylation was quantified using a 5-mC DNA ELISA kit according to the manufacturer's instructions.[9] The assay measures the amount of 5-methylcytosine in the DNA sample.
Western Blot for DNMT Expression:
-
Whole-cell lysates were prepared from treated and control cells.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against DNMT1 and DNMT3a.
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Histone Acetylation Assay:
-
Histones were extracted from treated and control cells.
-
Global levels of acetylated histone H3 and H4 were measured using a colorimetric assay kit according to the manufacturer's instructions.[9]
Caption: Workflow for studying this compound's epigenetic effects.
NLRP3 Inflammasome Inhibition Assay
Cell Culture and Treatment:
-
Mouse bone marrow-derived macrophages (BMDMs) were cultured.[15]
-
Cells were primed with lipopolysaccharide (LPS).
-
Primed cells were pretreated with varying concentrations of this compound for 30 minutes.
-
Inflammasome activation was stimulated with nigericin.[15]
Measurement of IL-1β Release and Caspase-1 Activation:
-
Cell culture supernatants were collected.
-
The concentration of secreted IL-1β was measured by ELISA.[15]
-
Cell lysates were prepared.
-
Caspase-1 activation was assessed by Western blot for the cleaved p20 subunit.[15]
This guide provides a summary of the currently available data on this compound's role in chemotherapy resensitization. The presented clinical data, while promising, often comes from smaller, non-registrational trials. Larger, randomized controlled trials are needed to definitively establish the clinical benefit of this compound in various cancer types and treatment settings. The detailed mechanisms and protocols offer a solid foundation for further preclinical and translational research into this novel therapeutic agent.
References
- 1. This compound + Irinotecan Significantly Improved Progression Free Survival (PFS) Versus Regorafenib in the Randomized Phase 2 ROCKET Trial in Advanced Colorectal Cancer - EpicentRx [epicentrx.com]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound + Irinotecan Significantly Improved Progression Free Survival (PFS) Versus Regorafenib in the Randomized Phase 2 ROCKET Trial in Advanced Colorectal Cancer [prnewswire.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound followed by platinum plus etoposide in patients with previously treated small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Epigenetic effects of this compound: a possible unifying mechanism of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Epigenetic effects of this compound: a possible unifying mechanism of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates inflammatory diseases by acting as a potent covalent NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An this compound Analogue With Potent Anti-NLRP3 Inflammasome Activity but Without High-Energy Nitro Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The immunomodulatory anticancer agent, this compound, induces an interferon response through epigenetic induction of viral mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of RRx-001's Effect on Myc Downregulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RRx-001 and alternative therapies, focusing on the independent validation of their effects on the downregulation of the MYC oncogene. The MYC family of transcription factors, particularly c-Myc, is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.[1] However, its "undruggable" nature has led to the exploration of indirect inhibitory strategies.[1] This document summarizes available experimental data, details relevant protocols, and visualizes the underlying biological pathways to offer an objective resource for the scientific community.
Overview of this compound and an Alternative Approach
This compound is a first-in-class small molecule currently in clinical development that has been reported to downregulate c-Myc expression.[1][2] Its mechanism is primarily attributed to the inhibition of the Wnt signaling pathway.[1][2] It is important to note that a significant portion of the available research on this compound's effect on Myc has been conducted by researchers affiliated with EpicentRx, Inc., the developer of the drug.[1][3][4] One study involving the National Cancer Institute (NCI) has also described this compound as a Myc inhibitor.[5]
As a well-established alternative, BET (Bromodomain and Extra-Terminal) inhibitors , such as JQ1, represent a major class of compounds that effectively suppress MYC transcription.[6][7] BET proteins are epigenetic "readers" that play a crucial role in the transcriptional activation of key oncogenes, including MYC.[6][7] There is a substantial body of independent research validating the efficacy of BET inhibitors in downregulating Myc across various cancer models.
Comparative Data on Myc Downregulation
The following table summarizes the quantitative data available for this compound and the BET inhibitor JQ1 concerning their effects on Myc expression and cell proliferation.
| Feature | This compound | JQ1 (BET Inhibitor) |
| Mechanism of Myc Downregulation | Inhibition of Wnt signaling pathway components.[1][2] | Transcriptional suppression by inhibiting BRD4 binding to the MYC promoter.[6][7] |
| Reported Cell Lines | HT-29, Caco-2, HCT116 (colon cancer).[1][2] | MM.1S (multiple myeloma), NALM6, REH, SEM, RS411 (acute lymphocytic leukemia), various colorectal cancer cell lines.[6][8][9] |
| Effective Concentration for Myc Downregulation | 10 µM (in colon cancer cell lines).[2] | 500 nM - 1 µM (in various cancer cell lines).[8][9][10] |
| Observed Effect on Myc | Dramatic decrease in c-Myc protein levels.[2] | Significant reduction in MYC mRNA and c-Myc protein levels.[8][10] |
| Effect on Cell Proliferation | Inhibition of proliferation in colon cancer cells and cancer stem cells.[1][2] | Potent anti-proliferative effect, induction of cell cycle arrest and apoptosis.[6][9] |
| Independent Validation Status | Limited; primarily data from the developing company and collaborators.[1][3][4][5] | Extensively validated by numerous independent research groups.[6][7][8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for assessing c-Myc downregulation as described in the cited literature for both this compound and JQ1.
This compound: Western Blot for c-Myc Protein Expression
This protocol is based on the methodology described in the study by Li et al. in Oncotarget.[2]
-
Cell Lines: HT-29, Caco-2, HCT116 human colon cancer cell lines.
-
Treatment: Cells were treated with 10 µM of this compound.
-
Cell Lysis: Whole-cell lysates were prepared. The specific lysis buffer composition is not detailed in the publication.
-
Protein Quantification: Not specified, but a standard method like BCA or Bradford assay is typically used.
-
SDS-PAGE: Whole-cell lysates were separated by 10% SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Proteins were transferred to a membrane (e.g., PVDF or nitrocellulose) and analyzed by western blotting for the expression of Axin 2, c-Myc, β-catenin, Tcf4, and Pygo2.
-
Loading Control: Actin was used as a loading control to ensure equal protein loading.
-
Antibodies: The source and dilution of the primary and secondary antibodies used were not specified in the publication.
JQ1 (BET Inhibitor): Western Blot and RT-qPCR for Myc Expression
The following protocols are synthesized from methodologies described in multiple independent studies.[8][9][10]
Western Blot Protocol
-
Cell Lines: A variety of cell lines, including ovarian, endometrial, and colorectal cancer cells, have been used.[8][10]
-
Treatment: Cells were treated with JQ1 at concentrations typically ranging from 500 nM to 1 µM for 24 to 72 hours.[8][10]
-
Cell Lysis: Cells were lysed in RIPA buffer or a similar standard lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies.
-
Primary Antibodies:
-
Anti-c-Myc antibody
-
Anti-BRD4 antibody
-
Anti-cleaved PARP antibody (for apoptosis)
-
-
Loading Control: β-actin or GAPDH antibodies were used as loading controls.
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection: Enhanced chemiluminescence (ECL) reagents were used for detection.
RT-qPCR Protocol for MYC mRNA Expression
-
Cell Lines: Colorectal cancer cell lines and multiple myeloma cell lines.[6][8]
-
Treatment: Cells were treated with JQ1 (e.g., 500 nM) for various time points (e.g., 24 hours).[8]
-
RNA Extraction: Total RNA was isolated using standard methods like TRIzol reagent or commercial kits.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcriptase kit.
-
qPCR: Real-time quantitative PCR was performed using a qPCR system with SYBR Green or TaqMan probes.
-
Primers:
-
MYC forward and reverse primers.
-
Housekeeping gene primers (e.g., PPIA, ACTB, or GAPDH) for normalization.
-
-
Data Analysis: The relative expression of MYC mRNA was calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound signaling pathway leading to c-Myc downregulation.
Caption: Experimental workflow for assessing Myc downregulation.
References
- 1. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Myc and CD47 Downregulating Small Molecule with Tumor Targeted Cytotoxicity and Healthy Tissue Cytoprotective Properties in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In small cell lung cancer patients treated with this compound, a downregulator of CD47, decreased expression of PD-L1 on circulating tumor cells significantly correlates with clinical benefit - Tomita - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of RRx-001 and Amifostine as Radioprotectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent radioprotectants: RRx-001 and amifostine. The information presented is based on available experimental data to assist in research and development decisions.
I. Overview and Mechanism of Action
Both this compound and amifostine aim to protect healthy tissues from the damaging effects of ionizing radiation. However, they achieve this through distinct molecular mechanisms.
This compound is a novel, minimally toxic small molecule that functions as a dual-action agent with both anticancer and cytoprotective properties.[1] Its radioprotective effects are primarily attributed to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, and the inhibition of the NLRP3 inflammasome, which reduces inflammation.[2][3] By activating Nrf2, this compound upregulates a battery of antioxidant and detoxifying genes, bolstering cellular defenses against radiation-induced oxidative stress.[4][5] Paradoxically, while protecting normal tissues, this compound can also sensitize tumor cells to radiation.[4]
Amifostine is a phosphorothioate compound and an inactive prodrug that is dephosphorylated by alkaline phosphatase in normal tissues to its active thiol metabolite, WR-1065.[6] Its primary mechanisms of radioprotection include scavenging of free radicals, protection and repair of DNA, and induction of cellular hypoxia.[7][8][9] The differential expression of alkaline phosphatase between normal and tumor tissues is thought to contribute to its selective protection of healthy cells.[6]
II. Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and amifostine.
Table 1: Preclinical Radioprotective Efficacy
| Parameter | This compound | Amifostine | Source |
| Animal Model | CD2F1 Mice | Mice | [4][8] |
| Radiation Type | Total Body Irradiation (TBI) | Total Body Irradiation (TBI) | [4][8] |
| Drug Administration | 10 mg/kg IP, 24h prior to TBI | 500 mg/kg IP, prior to irradiation | [4][8] |
| Survival Improvement | 67% survival vs 33% in vehicle at 30 days (9.35 Gy TBI) | - | [4] |
| Dose Reduction Factor (DRF) | 1.07 | 2.7 (for H-ARS), 1.8 (for GI-ARS) | [4][8] |
H-ARS: Hematopoietic Acute Radiation Syndrome; GI-ARS: Gastrointestinal Acute Radiation Syndrome
Table 2: Clinical Trial Data and Toxicity Profile
| Parameter | This compound | Amifostine | Source |
| Primary Indication | Reduction of severe oral mucositis in head and neck cancer | Reduction of xerostomia in head and neck cancer; reduction of cisplatin-induced renal toxicity | [2][6][10] |
| Administration Route | Intravenous, Subcutaneous | Intravenous | [2][11] |
| Efficacy | Significantly improved incidence, duration, and severity of oral mucositis in a Phase 2 trial (PREVLAR). | Significantly reduced acute and chronic xerostomia. Did not reduce mucositis. | [2][10][11][12] |
| Common Adverse Events | No related serious adverse events or dose-limiting toxicities reported in over 300 patients. | Nausea, vomiting, hypotension, allergic reactions, hypocalcemia, metallic taste, malaise. | [1][2][7][12] |
| Tumor Protection | No evidence of tumor protection; may act as a radiosensitizer. | No evidence of tumor protection in clinical trials. | [1][4][11][13] |
III. Experimental Protocols
This compound Preclinical Radioprotection Study (Mouse Model)
-
Objective: To evaluate the in vivo prophylactic radioprotective effects of this compound after total body irradiation (TBI) in mice.[4]
-
Animal Model: CD2F1 male mice.[4]
-
Drug Administration: A single dose of this compound (10 mg/kg) was administered by intraperitoneal (IP) injection 24 hours prior to a lethal (9.35 Gy) or sublethal radiation dose.[4]
-
Irradiation: Mice were subjected to TBI.[4]
-
Endpoints:
-
Survival: Monitored for 30 days post-irradiation to determine the survival rate.[4]
-
Hematopoietic Recovery: Bone marrow cellularity, lymphocyte counts, platelet counts, hematocrit, and reticulocyte percentages were assessed at various time points (e.g., day 7 and 14) in sublethally irradiated mice.[4]
-
Dose Reduction Factor (DRF): Determined by comparing the LD50/30 (lethal dose for 50% of animals at 30 days) in this compound-treated versus vehicle-treated animals across a range of radiation doses.[4]
-
IV. Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating radioprotectants.
Caption: this compound signaling pathway leading to radioprotection.
Caption: Amifostine's mechanism of action for radioprotection.
Caption: General experimental workflow for radioprotectant studies.
V. Conclusion
This compound and amifostine are both significant compounds in the field of radioprotection, but they present different profiles. This compound appears to have a more favorable toxicity profile, with minimal adverse events reported in clinical trials, and demonstrates a unique dual action of protecting normal tissue while potentially sensitizing tumors.[1][2][4] Amifostine has established efficacy in reducing radiation-induced xerostomia but is associated with a higher incidence of adverse effects such as nausea and hypotension.[2][11][12] The choice between these agents in a clinical or research setting will depend on the specific application, tolerance of potential side effects, and the desired therapeutic window. Further head-to-head comparative studies would be invaluable to fully elucidate their relative merits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Case for this compound as a Radiation Countermeasure | Technology Networks [technologynetworks.com]
- 3. EpicentRx Announces Patent Issued for Radiation Protection with this compound in Combination Regimens [prnewswire.com]
- 4. This compound Radioprotection: Enhancement of Survival and Hematopoietic Recovery in Gamma-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiotherapeutic studies with amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Added Benefit of RRx-001 to Existing Immunotherapy Regimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of RRx-001 in combination with existing immunotherapy regimens, supported by available preclinical and clinical data. This compound is a novel, first-in-class small molecule with a multi-faceted mechanism of action that has the potential to enhance the efficacy of cancer immunotherapies.
Mechanism of Action: A Multi-Pronged Approach to Overcoming Immunotherapy Resistance
This compound is not a typical immunotherapy agent but rather a modulator of the tumor microenvironment (TME) and an epigenetic influencer.[1][2] Its pleiotropic effects are designed to convert immunologically "cold" tumors, which are generally unresponsive to immunotherapy, into "hot" tumors that are more susceptible to immune-mediated killing.[3]
The core mechanisms of this compound include:
-
NLRP3 Inflammasome Inhibition: this compound is a potent inhibitor of the NLRP3 inflammasome, a key driver of chronic inflammation which can contribute to an immunosuppressive TME.[4][5] By inhibiting NLRP3, this compound can reduce pro-tumor inflammation.[6][7]
-
Macrophage Repolarization: It promotes the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory and anti-tumoral M1 phenotype.[8][9][10] This shift enhances antigen presentation and T-cell activation within the tumor.
-
CD47 Downregulation: this compound downregulates the "don't eat me" signal, CD47, on the surface of cancer cells.[2][11][12][13] This action facilitates phagocytosis of tumor cells by macrophages.[14]
-
Vascular Normalization: The agent can normalize the chaotic and leaky tumor vasculature, which improves the infiltration of immune cells, such as T-cells, into the tumor core and enhances the delivery of other therapeutic agents.[1][15][16]
-
Epigenetic Modulation: this compound exhibits epigenetic activity, which may contribute to the re-sensitization of tumors to previously ineffective therapies.[1][17][18]
Preclinical Data: Synergistic Effects with Checkpoint Inhibition
Preclinical studies have demonstrated the potential of this compound to synergize with checkpoint inhibitors. In a preclinical myeloma model, the combination of this compound with an anti-PD-L1 antibody resulted in a significantly higher complete response rate compared to either agent alone.[19]
| Treatment Group | Complete Response (CR) Rate |
| Untreated Control | 0% |
| Anti-PD-L1 Alone | 37.5% |
| This compound Alone | 22.2% |
| This compound + Anti-PD-L1 | 75% |
Data from a study in a BALB/c mouse model with J558L myeloma tumors.[20]
Clinical Data: Combination Therapy with Nivolumab (PRIMETIME Trial)
The Phase 1 PRIMETIME study (NCT02518958) evaluated the safety and preliminary efficacy of this compound in combination with the anti-PD-1 antibody nivolumab in patients with advanced metastatic cancers that are traditionally not responsive to checkpoint inhibitors.[3][19][21]
| Efficacy Endpoint | Result (n=12) |
| Objective Response Rate (ORR) | 25% |
| Disease Control Rate (DCR) | 67% |
| Progression Rate | 25% |
Data from the Phase 1 PRIMETIME study in patients with advanced metastatic cancers.[2][21][22]
The combination was found to be safe and well-tolerated, with infusion-related reactions being the most common adverse event associated with this compound.[2][22] Notably, pseudoprogression, an initial apparent increase in tumor size due to immune cell infiltration, was observed in 25% of patients, which can be an indicator of a positive anti-tumor immune response.[2][21][22]
Clinical Trials with Chemotherapy: Evidence of Chemo-Sensitization
While not direct immunotherapy combinations, clinical trials combining this compound with platinum-based chemotherapy provide further evidence of its ability to modulate the tumor microenvironment and overcome treatment resistance.
-
QUADRUPLE THREAT Trial (NCT02489903): This Phase 2 study evaluated this compound followed by platinum-etoposide chemotherapy in patients with previously treated small cell lung cancer (SCLC). The results showed encouraging anti-tumor activity in this heavily pretreated population.[4][20]
-
REPLATINUM Trial (NCT03699956): A Phase 3 trial designed to compare this compound plus a platinum doublet to a platinum doublet alone in third-line or beyond SCLC.[1][5][23]
These studies suggest that this compound can re-sensitize tumors to chemotherapy, a mechanism that could also be beneficial in the context of immunotherapy by increasing the release of tumor antigens.[17][24]
Experimental Protocols
Preclinical Myeloma Model
-
Animal Model: BALB/c mice with established J558L myeloma tumors (100-150 mm³).[19]
-
Treatment Regimen:
-
Efficacy Assessment: Tumor volume was measured every other day to determine tumor response and tumor volume quadrupling time.[19]
PRIMETIME Clinical Trial (NCT02518958)
-
Study Design: Phase 1, single-arm, open-label, dose-escalation study.[8][17][22]
-
Patient Population: Patients with advanced malignancies and no other standard therapeutic options.[17][22]
-
Treatment Regimen:
-
Safety and Efficacy Assessment: Adverse events were graded according to CTCAE v4.03. Tumor response was evaluated using RECIST version 1.1.[17][22]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Promising Safety and Efficacy Signals from a Small Phase 1 Pilot Study (PRIMETIME) with this compound + Opdivo® [nivolumab] in Traditionally Checkpoint Inhibitor Non-Responsive Tumors [prnewswire.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. williamscancerinstitute.com [williamscancerinstitute.com]
- 10. This compound: a systemically non-toxic M2-to-M1 macrophage stimulating and prosensitizing agent in Phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of this compound, a Myc and CD47 Downregulating Small Molecule with Tumor Targeted Cytotoxicity and Healthy Tissue Cytoprotective Properties in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) [frontiersin.org]
- 18. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Results from a biomarker study to accompany a phase II trial of this compound with reintroduced platinum-based chemotherapy in relapsed small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. This compound + Platinum Chemotherapy for Small Cell Lung Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
RRx-001 in Small Cell Lung Cancer: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RRx-001 clinical trial data in the context of other therapeutic options for relapsed/refractory Small Cell Lung Cancer (SCLC). The information is compiled from publicly available clinical trial results and research publications.
Executive Summary
This compound is an investigational small molecule with a multi-faceted mechanism of action, including the downregulation of the CD47 "don't eat me" signal, inhibition of the NLRP3 inflammasome, and reversal of chemotherapy resistance.[1][2][3][4] Clinical trials have explored its efficacy in patients with previously treated SCLC, a patient population with limited treatment options and poor prognosis. This guide synthesizes the available data for this compound and compares it with established second-line treatments, namely lurbinectedin and topotecan.
It is important to note that a definitive meta-analysis is limited by the available data. The pivotal Phase III REPLATINUM trial for this compound was prematurely halted due to the COVID-19 pandemic, and only preliminary results from a small cohort have been presented.[5] Therefore, the comparisons drawn in this guide are based on cross-trial analyses, which have inherent limitations.
Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from clinical trials of this compound, lurbinectedin, and topotecan in patients with relapsed/refractory SCLC.
Table 1: Efficacy of this compound and Comparators in Relapsed/Refractory SCLC
| Treatment | Trial | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| This compound + Platinum Doublet | REPLATINUM (Phase III, halted)[5] | 3rd line or beyond SCLC (n=17) | Not Reported | 8.2 months | 7.1 months |
| Platinum Doublet Alone | REPLATINUM (Phase III, halted)[5] | 3rd line or beyond SCLC (n=17) | Not Reported | 6.3 months | 3.5 months |
| This compound followed by Platinum-Etoposide | QUADRUPLE THREAT (Phase II)[1] | Platinum resistant/refractory SCLC (n=26) | 33% (objective response to platinum/etoposide) | 7.5 months | Not Reported |
| Lurbinectedin | Phase II Basket Trial[6] | Platinum-sensitive and -resistant SCLC (n=105) | 35.2% | 9.3 months | 3.5 months |
| Topotecan | Phase III vs. CAV[7] | Recurrent SCLC | 24% | 25.0 weeks (~5.8 months) | Not Reported |
| Topotecan | Phase II[8] | Platinum-refractory SCLC | 6.4% | 4.7 months | Not Reported |
| Topotecan | Phase II[8] | Platinum-sensitive SCLC | 37.8% | 6.9 months | Not Reported |
Table 2: Safety Profile of this compound and Comparators
| Treatment | Trial | Common Grade ≥3 Adverse Events |
| This compound + Platinum Doublet | REPLATINUM (Phase III, halted)[5] | Lower toxicity reported compared to the control arm, but specific data is limited. |
| This compound followed by Platinum-Etoposide | QUADRUPLE THREAT (Phase II)[1] | <10% incidence of ≥ grade 3 cytopenias with subsequent platinum-etoposide. |
| Lurbinectedin | Phase II Basket Trial[4] | Neutropenia (46%), Leukopenia (29%), Anemia (9%), Thrombocytopenia (7%). |
| Topotecan | Phase III vs. Amrubicin[9] | Neutropenia (54%), Thrombocytopenia (54%), Anemia (31%), Febrile Neutropenia (3%). |
Experimental Protocols
This compound Clinical Trials
-
REPLATINUM (Phase III, NCT03699956) [5][10]
-
Patient Population: Patients with third-line or beyond SCLC who have previously received a checkpoint inhibitor.
-
Randomization: 1:1 to either this compound in combination with a platinum doublet or a platinum doublet alone.
-
Treatment Arms:
-
Experimental Arm: this compound 4mg administered sequentially with up to 4 cycles of a platinum doublet (cisplatin or carboplatin plus etoposide).
-
Control Arm: Up to 4 cycles of a platinum doublet (cisplatin or carboplatin plus etoposide).
-
-
Crossover: Patients on the control arm with radiologic progression before the 4th cycle were eligible to crossover to the this compound treatment arm.[11]
-
-
QUADRUPLE THREAT (Phase II, NCT02489903) [1][12]
-
Patient Population: Patients with platinum-resistant/refractory SCLC or those who have received ≥2 lines of therapy.
-
Treatment Protocol:
-
Patients were treated with 4 mg this compound IV once per week.
-
At progression, this compound was discontinued, and patients were re-challenged with IV etoposide (80-100 mg/m²) on Days 1, 2, and 3 and cisplatin (60-80 mg/m²) on Day 1 or carboplatin (AUC 5-6) on Day 1 for up to 4-6 cycles.
-
-
Comparator Drug Clinical Trials
-
Lurbinectedin (Phase II Basket Trial, NCT02454972) [6]
-
Patient Population: Adults with a pathological diagnosis of SCLC who had failed one prior chemotherapy-containing regimen.
-
Treatment Protocol: Lurbinectedin 3.2 mg/m² administered as a 1-hour intravenous infusion every 3 weeks until disease progression or unacceptable toxicity.
-
-
Topotecan (Pivotal Phase III Trial vs. CAV) [7]
-
Patient Population: Patients with recurrent SCLC.
-
Treatment Protocol: Topotecan administered at a dose of 1.5 mg/m²/day on days 1-5 of a 21-day cycle.
-
Mechanism of Action and Signaling Pathways
This compound exhibits a multi-pronged mechanism of action that contributes to its anti-cancer effects.
This compound Experimental Workflow
The general workflow for the administration of this compound in the clinical trial setting is depicted below.
Caption: this compound Clinical Trial Workflow.
This compound Signaling Pathways
This compound's primary mechanisms of action involve the modulation of key signaling pathways that regulate immune evasion and cellular stress responses.
1. CD47-SIRPα "Don't Eat Me" Pathway
This compound downregulates the expression of CD47 on cancer cells and SIRPα on macrophages.[2][8] This disrupts the inhibitory signal that prevents macrophages from engulfing cancer cells, thereby promoting phagocytosis and an anti-tumor immune response.
Caption: this compound and the CD47-SIRPα Pathway.
2. NLRP3 Inflammasome Pathway
This compound is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that can contribute to a pro-tumor inflammatory environment.[3][4] By inhibiting NLRP3, this compound can reduce the production of pro-inflammatory cytokines and potentially modulate the tumor microenvironment to be less favorable for cancer growth.
Caption: this compound Inhibition of the NLRP3 Inflammasome.
Conclusion
The available data suggests that this compound, particularly in combination with platinum-based chemotherapy, holds promise for the treatment of relapsed/refractory SCLC. The preliminary results from the halted REPLATINUM trial indicate a potential improvement in progression-free and overall survival compared to platinum doublet chemotherapy alone.[5] Furthermore, the safety profile of this compound appears favorable, with a suggestion of reduced chemotherapy-related toxicities.[1]
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lurbinectedin in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a downregulator of the CD47- SIRPα checkpoint pathway, does not cause anemia or thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized phase III trial of amrubicin versus topotecan as second-line treatment for patients with small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Matrix REPLATINUM: this compound (Nibrozetone) and Platinum-resistant SCLC - EpicentRx [epicentrx.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound in Refractory Small-Cell Lung Carcinoma: A Case Report of a Partial Response after a Third Reintroduction of Platinum Doublets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RRx-001: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like RRx-001 are paramount for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, integrating safety data, and operational procedures to ensure compliance and mitigate risks.
Core Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the fundamental safety and handling characteristics of this compound.
Hazard Classification: The Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Consequently, it is not regulated for transport.[1]
Energetic Material: Despite its non-hazardous classification for transport, this compound is an energetic material. This characteristic necessitates careful handling and adherence to established safety protocols to prevent uncontrolled reactions.
Incompatibilities: To avoid potentially hazardous chemical reactions, this compound waste should not be mixed with the following substances:
-
Strong reducing agents
-
Strong oxidizing agents
-
Strong bases[1]
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the proper disposal of this compound in a laboratory setting. These are general guidelines; always consult and adhere to the specific protocols established by your institution's Environmental Health and Safety (EHS) department.
-
Waste Minimization: The most effective disposal strategy begins with waste minimization. Plan experiments to utilize the minimum necessary quantity of this compound.
-
Personal Protective Equipment (PPE): Prior to handling this compound for disposal, all personnel must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that have held this compound with a suitable solvent.
-
The initial rinsate should be collected and managed as chemical waste.
-
After thorough rinsing, deface or remove the original label from the container.
-
Dispose of the clean, de-labeled container as regular laboratory solid waste.
-
-
Disposal of Unused this compound:
-
Small Quantities: For small quantities of unused this compound, consult your institution's EHS guidelines. It may be permissible to dispose of it as non-hazardous chemical waste.
-
Large Quantities: For the disposal of larger quantities, it is mandatory to contact your EHS department. They will provide specific instructions for packaging, labeling, and collection. Due to its energetic nature, specialized disposal procedures may be required.
-
-
Waste Segregation and Storage:
-
Collect all this compound waste in a designated and clearly labeled waste container.
-
Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[1]
-
-
Final Disposal:
-
Arrange for the collection of the this compound waste by your institution's approved hazardous waste disposal vendor. Disposal must be carried out in accordance with official regulations.[1]
-
Quantitative Data
No specific quantitative data regarding disposal concentration limits or environmental impact was found in the public domain. For decontamination of containers, solubility data can be informative.
| Solvent | Solubility of this compound |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 2 mg/mL |
This data is provided as a reference for selecting appropriate rinsing solvents.
Experimental Protocols
Detailed experimental protocols involving this compound are typically proprietary. For specific methodologies, researchers should refer to the protocols outlined in relevant published studies or clinical trial documentation.
This compound Disposal Decision Pathway
The following diagram provides a logical workflow for the disposal of this compound, from waste generation to final disposal.
Caption: A logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Protocols for Handling Rrx-001
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Rrx-001, a novel investigational compound. While research-scale quantities may not fall under formal hazardous classifications, the energetic nature of this molecule necessitates stringent adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): A Multi-tiered Approach
A comprehensive PPE strategy is paramount when working with this compound. The following table outlines the recommended levels of protection for various laboratory activities involving this compound.
| Activity Level | Task Examples | Required Personal Protective Equipment |
| Standard Handling | Weighing, preparing solutions, routine cell culture | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields |
| Procedures with Splash or Aerosol Potential | Sonicating solutions, vortexing, centrifuging open tubes | - Fluid-resistant laboratory coat- Double-gloving with nitrile gloves- Chemical splash goggles |
| Handling of Pure Compound or High Concentrations | Aliquoting from a new shipment, large-scale solution preparation | - Fire-retardant laboratory coat- Nitrile gloves- Chemical splash goggles- Full-face shield |
| Emergency Response | Spill cleanup | - Chemical-resistant apron over a lab coat- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and a full-face shield- Appropriate respiratory protection based on spill size and ventilation |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
The compound should be stored in its original, tightly sealed container.
Handling and Experimental Use:
-
All handling of this compound, particularly of the solid compound, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and avoid creating dust.
-
When preparing solutions, slowly add the solvent to the this compound powder. The addition of solvents such as DMSO or polyethylene glycol (PEG) can desensitize the compound, making it safer for transport and use.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not ingest. If swallowed, seek immediate medical attention.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is a critical final step in the experimental workflow.
-
Unused Compound: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Waste Collection: All this compound waste must be collected by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of the this compound handling and disposal workflow, emphasizing the integration of safety measures at each step.
By implementing these safety and logistical protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
